molecular formula C58H83NO17 B12381793 E7130

E7130

Cat. No.: B12381793
M. Wt: 1066.3 g/mol
InChI Key: MJMBDBINYFNDST-RIHZWZJVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E7130 is a useful research compound. Its molecular formula is C58H83NO17 and its molecular weight is 1066.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C58H83NO17

Molecular Weight

1066.3 g/mol

InChI

InChI=1S/C58H83NO17/c1-25-13-31-7-9-35-26(2)14-33(62-35)11-12-56-22-43-52(75-56)53-54(68-43)55(76-56)51-36(66-53)10-8-32(64-51)15-46(61)70-50-30(6)49-40(65-39(50)17-37(63-31)29(25)5)18-38-42(67-49)21-58(71-38)23-44-48(74-58)28(4)20-57(73-44)19-27(3)47-41(72-57)16-34(60)45(24-59)69-47/h25,27-28,30-45,47-55,60H,2,5,7-24,59H2,1,3-4,6H3/t25-,27+,28+,30+,31+,32-,33?,34-,35+,36+,37-,38-,39+,40+,41+,42-,43-,44+,45-,47+,48+,49+,50-,51+,52+,53+,54-,55+,56+,57-,58+/m1/s1

InChI Key

MJMBDBINYFNDST-RIHZWZJVSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)CC(O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CN)O)C)C)O[C@H]9C[C@H](C1=C)O2)C

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CN)O)C)C)OC9CC(C1=C)O2)C

Origin of Product

United States

Foundational & Exploratory

E7130: A Paradigm Shift in Cancer Therapy Through Dual-Action Microtubule Inhibition and Tumor Microenvironment Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

E7130 is a novel, synthetically accessible analog of the marine natural product halichondrin B, representing a significant advancement in the field of oncology. Its discovery and development have been driven by a deep understanding of the complex interplay between tumor cells and their microenvironment. This compound exhibits a unique dual mechanism of action, functioning as both a potent microtubule dynamics inhibitor and a modulator of the tumor microenvironment (TME). This dual activity, targeting both the cancer cell's internal machinery and its supportive stromal network, positions this compound as a promising therapeutic agent with the potential to overcome resistance to conventional chemotherapies. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the experimental data and protocols that underpin our current understanding of this innovative anti-cancer agent.

Discovery and Synthesis: Overcoming Nature's Scarcity

The journey to this compound began with the discovery of halichondrin B, a structurally complex polyether macrolide isolated from the marine sponge Halichondria okadai.[1][2] Halichondrin B demonstrated remarkable antitumor activity in preclinical models, but its extremely limited natural supply hindered its clinical development.[2] This challenge spurred a monumental effort in synthetic organic chemistry, culminating in the landmark total synthesis of halichondrin B and its analogs by researchers at Harvard University and Eisai.[1][2] this compound emerged from these efforts as a simplified yet potent analog, designed for greater synthetic feasibility and improved pharmacological properties. The successful gram-scale synthesis of this compound has been a critical breakthrough, enabling comprehensive preclinical and clinical investigation.[1]

Mechanism of Action: A Two-Pronged Attack on Cancer

This compound's potent anti-cancer activity stems from its unique dual mechanism of action that targets both the tumor cells and their surrounding microenvironment.

Inhibition of Microtubule Dynamics

Similar to its parent compound, this compound acts as a potent inhibitor of microtubule dynamics.[3][4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the building block of microtubules, this compound disrupts their normal polymerization and depolymerization, leading to mitotic arrest and ultimately, apoptosis of rapidly dividing cancer cells.

Remodeling the Tumor Microenvironment

Beyond its direct cytotoxic effects, this compound uniquely modulates the TME, a complex ecosystem of non-cancerous cells and extracellular matrix that supports tumor growth and metastasis. This compound's TME-modulating effects are primarily characterized by:

  • Suppression of Cancer-Associated Fibroblasts (CAFs): this compound inhibits the differentiation of fibroblasts into cancer-associated fibroblasts (CAFs), a key cell type in the TME that promotes tumor progression.[3][4] Specifically, this compound has been shown to interfere with TGF-β-induced myofibroblast transdifferentiation.[3]

  • Promotion of Tumor Vasculature Remodeling: this compound induces changes in the tumor's blood vessel network, leading to a more organized and functional vasculature.[3] This "vascular remodeling" can improve the delivery of other therapeutic agents to the tumor core.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies.

Table 1: In Vitro Anti-proliferative Activity of this compound
Cancer Cell LineTypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1

Data sourced from MedChemExpress.[3]

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelTreatmentKey Findings
FaDu (SCCHN)This compound + CetuximabReduced α-SMA-positive CAFs, modulated fibroblast phenotypes.[3]
HSC-2 (SCCHN)This compound + CetuximabIncreased intratumoral microvessel density, leading to enhanced cetuximab delivery and tumor regression.[3]

Key Experimental Protocols

The following protocols provide a detailed methodology for key experiments used to characterize the activity of this compound.

Tubulin Polymerization Inhibition Assay

This assay assesses the direct effect of this compound on the polymerization of tubulin into microtubules.

Protocol:

  • Reagents: Purified tubulin, GTP, tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA), this compound at various concentrations.

  • Procedure: a. Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer. b. Add this compound or vehicle control to the reaction mixture. c. Initiate polymerization by incubating the mixture at 37°C. d. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized microtubules.

  • Analysis: Compare the polymerization curves of this compound-treated samples to the vehicle control to determine the inhibitory effect.

In Vitro TGF-β-Induced Myofibroblast Transdifferentiation Assay

This assay evaluates the ability of this compound to inhibit the conversion of fibroblasts into CAFs.

Protocol:

  • Cell Line: Normal human lung fibroblasts (e.g., BJ cells).

  • Reagents: Cell culture medium, TGF-β1, this compound, antibodies for immunofluorescence (anti-α-SMA) and western blotting (anti-pAKT, anti-pS6).

  • Procedure: a. Culture fibroblasts to sub-confluency. b. Treat the cells with TGF-β1 (e.g., 1 ng/mL) in the presence or absence of this compound (e.g., 0.15 nM) for 48 hours. c. Immunofluorescence: Fix and permeabilize the cells, then stain with an antibody against α-smooth muscle actin (α-SMA), a marker of myofibroblasts. d. Western Blotting: Lyse the cells and perform western blotting to analyze the expression and phosphorylation of proteins in the PI3K/AKT/mTOR signaling pathway.

  • Analysis: Quantify the expression of α-SMA and the levels of phosphorylated AKT and S6 to assess the inhibitory effect of this compound on myofibroblast differentiation and the associated signaling pathway.

In Vivo Xenograft Mouse Model

This protocol describes the use of animal models to evaluate the in vivo anti-tumor efficacy of this compound.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

  • Cell Lines: Human cancer cell lines (e.g., FaDu, HSC-2).

  • Procedure: a. Subcutaneously implant cancer cells into the flanks of the mice. b. Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, cetuximab alone, this compound + cetuximab). c. Administer this compound intravenously at specified doses and schedules. d. Monitor tumor growth by measuring tumor volume at regular intervals. e. At the end of the study, excise the tumors for histological and immunohistochemical analysis (e.g., staining for α-SMA and CD31 to assess CAFs and microvessel density, respectively).

  • Analysis: Compare tumor growth inhibition and changes in the tumor microenvironment between the different treatment groups.

Clinical Development

A Phase I clinical trial (NCT03444701) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.

Table 3: Summary of Phase I Clinical Trial (NCT03444701) Results
ParameterFinding
Maximum Tolerated Dose (MTD) 480 µg/m² every 3 weeks
Dose-Limiting Toxicities (DLTs) Hematological toxicities (e.g., neutropenia, leukopenia)
Common Adverse Events Fatigue, nausea, decreased appetite, peripheral neuropathy
Preliminary Efficacy Evidence of anti-tumor activity observed

Visualizing the Science: Diagrams and Workflows

To further elucidate the complex mechanisms and processes involved in the discovery and development of this compound, the following diagrams have been generated using the DOT language.

E7130_Discovery_Workflow cluster_Discovery Discovery & Synthesis Halichondrin B\nIsolation Halichondrin B Isolation Potent Antitumor\nActivity Potent Antitumor Activity Halichondrin B\nIsolation->Potent Antitumor\nActivity Limited\nSupply Limited Supply Potent Antitumor\nActivity->Limited\nSupply Total Synthesis\nEfforts Total Synthesis Efforts Limited\nSupply->Total Synthesis\nEfforts This compound\nAnalog Design This compound Analog Design Total Synthesis\nEfforts->this compound\nAnalog Design Gram-Scale\nSynthesis Gram-Scale Synthesis This compound\nAnalog Design->Gram-Scale\nSynthesis

This compound Discovery and Synthesis Workflow

E7130_Mechanism_of_Action cluster_Microtubule_Inhibition Microtubule Dynamics Inhibition cluster_TME_Modulation Tumor Microenvironment Modulation This compound This compound Tubulin Tubulin This compound->Tubulin binds Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization inhibits CAF Cancer-Associated Fibroblast (CAF) This compound->CAF inhibits differentiation Tumor_Vasculature Tumor Vasculature This compound->Tumor_Vasculature acts on Tubulin->Microtubule_Polymerization Mitotic_Arrest Mitotic Arrest Microtubule_Polymerization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis TGF_beta TGF-β Fibroblast Fibroblast TGF_beta->Fibroblast activates Fibroblast->CAF differentiates to Vascular_Remodeling Vascular Remodeling Tumor_Vasculature->Vascular_Remodeling promotes

Dual Mechanism of Action of this compound

In_Vivo_Xenograft_Workflow Implant Cancer Cells Implant Cancer Cells Tumor Establishment Tumor Establishment Implant Cancer Cells->Tumor Establishment Randomize Mice Randomize Mice Tumor Establishment->Randomize Mice Treatment Administration Treatment Administration Randomize Mice->Treatment Administration Monitor Tumor Growth Monitor Tumor Growth Treatment Administration->Monitor Tumor Growth Tumor Excision & Analysis Tumor Excision & Analysis Monitor Tumor Growth->Tumor Excision & Analysis

In Vivo Xenograft Study Workflow

Conclusion

This compound stands as a testament to the power of chemical synthesis in unlocking the therapeutic potential of complex natural products. Its dual mechanism of action, combining direct cytotoxicity with modulation of the tumor microenvironment, offers a promising new strategy for the treatment of solid tumors. The preclinical and early clinical data presented in this guide highlight the potential of this compound to improve patient outcomes, particularly in combination with other anti-cancer therapies. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this innovative agent.

References

E7130: A Novel Microtubule Dynamics Inhibitor with Tumor Microenvironment-Modulating Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7130 is a synthetically accessible analog of the complex marine natural product halichondrin B. It is a potent microtubule dynamics inhibitor with a dual mechanism of action that uniquely combines direct cytotoxic effects on cancer cells with modulation of the tumor microenvironment (TME). Preclinical studies have demonstrated that this compound not only exhibits sub-nanomolar antiproliferative activity against various cancer cell lines but also favorably alters the TME by reducing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling. These effects are mediated, in part, through the inhibition of the PI3K/AKT/mTOR signaling pathway in CAFs. A first-in-human Phase I clinical trial in patients with advanced solid tumors has established the maximum tolerated dose and characterized the safety profile of this compound. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction

The quest for novel oncology therapeutics has led to the exploration of complex natural products with potent anticancer activities. Halichondrin B, a polyether macrolide isolated from the marine sponge Halichondria okadai, demonstrated remarkable antitumor effects in preclinical models.[1] However, its limited natural abundance and complex structure hindered its clinical development. This compound, a synthetic analog of halichondrin B, was developed to overcome these limitations.[2][3] Through a landmark achievement in total synthesis, sufficient quantities of this compound have been produced to enable comprehensive preclinical evaluation and entry into clinical trials.[3][4]

This compound's primary mechanism of action is the inhibition of microtubule dynamics, a validated target in oncology.[2] However, it is further distinguished by its ability to modulate the TME, a critical factor in tumor progression, metastasis, and drug resistance.[3][5] Specifically, this compound has been shown to suppress the differentiation of cancer-associated fibroblasts and remodel the tumor vasculature, thereby potentially enhancing the efficacy of co-administered therapies.[2][5]

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism:

  • Inhibition of Microtubule Dynamics: this compound binds to tubulin and disrupts microtubule polymerization.[2] This interference with the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[6]

  • Modulation of the Tumor Microenvironment:

    • Suppression of Cancer-Associated Fibroblasts (CAFs): this compound inhibits the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts (a key CAF phenotype characterized by α-smooth muscle actin (α-SMA) expression).[2][7] This effect is mediated by the disruption of the microtubule network in fibroblasts, which in turn deactivates the PI3K/AKT/mTOR signaling pathway.[7]

    • Tumor Vasculature Remodeling: this compound has been observed to increase the density of CD31-positive intratumoral microvessels, suggesting a role in normalizing the tumor vasculature.[2][8] This can improve the delivery and efficacy of other anticancer agents.[5]

Preclinical Data

In Vitro Activity

This compound demonstrates potent antiproliferative activity against a range of human cancer cell lines with IC50 values in the sub-nanomolar range.

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1

Table 1: In vitro antiproliferative activity of this compound in various cancer cell lines.[2]

In Vivo Activity

In preclinical xenograft models, this compound has demonstrated significant antitumor activity, both as a single agent and in combination with other therapies.

Animal ModelCancer TypeTreatmentKey Findings
BALB/c mice with HSC-2 xenograftsHead and Neck Squamous Cell CarcinomaThis compound (45-180 µg/kg, i.v.) + Cetuximab (CTX)Increased intratumoral microvessel density (MVD), enhanced delivery of CTX, and resulted in tumor regression.[5]
BALB/c mice with FaDu xenograftsPharyngeal Squamous Cell CarcinomaThis compound (45-180 µg/kg, i.v.) + Cetuximab (CTX)Reduced α-SMA-positive CAFs and modulated fibroblast phenotypes.[5]

Table 2: Summary of in vivo efficacy of this compound in mouse xenograft models.

Clinical Data

A first-in-human, open-label, dose-escalation Phase I study of this compound was conducted in Japanese patients with advanced solid tumors (NCT03444701).[9]

ParameterValue
Dosing Regimens Day 1 of a 21-day cycle (Q3W) or Days 1 and 15 of a 28-day cycle (Q2W)
Maximum Tolerated Dose (MTD) 480 µg/m² Q3W and 300 µg/m² Q2W
Most Common Treatment-Emergent Adverse Event (TEAE) Leukopenia (78.6%)
Grade 3-4 TEAEs 93.3% (Q3W group) and 86.2% (Q2W group)

Table 3: Summary of Phase I clinical trial results for this compound.[9]

No treatment-related deaths were reported, and no patients discontinued the study due to a TEAE.[9] The 480 µg/m² Q3W dose was selected for the dose-expansion part of the study based on dose-dependent changes in plasma biomarkers such as vascular endothelial growth factor 3 and matrix metallopeptidase 9.[9]

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Methodology:

  • Cancer cell lines (KPL-4, OSC-19, FaDu, HSC-2) are cultured in appropriate media and conditions.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of this compound for 72 hours.

  • Cell viability is assessed using a commercial colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vitro CAF Differentiation Assay

Objective: To evaluate the effect of this compound on TGF-β-induced myofibroblast differentiation.

Methodology:

  • Normal human fibroblasts (e.g., BJ cells) are cultured.

  • Fibroblasts are treated with TGF-β (e.g., 1 ng/mL) in the presence or absence of this compound (e.g., 0.15 nM) for 72 hours.

  • Cells are fixed and permeabilized.

  • Immunofluorescence staining is performed for α-SMA.

  • The expression and organization of α-SMA are visualized and quantified by fluorescence microscopy.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in fibroblasts.

Methodology:

  • Fibroblasts are treated as described in the CAF differentiation assay.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies against total and phosphorylated forms of AKT and S6 ribosomal protein.

  • Protein bands are detected using chemiluminescence, and the relative phosphorylation levels are quantified.

In Vivo Orthotopic Xenograft Model

Objective: To assess the antitumor efficacy and TME-modulating effects of this compound in a relevant animal model.

Methodology:

  • Human head and neck squamous cell carcinoma cells (e.g., HSC-2) are implanted into the tongues of immunodeficient mice (e.g., BALB/c nude).

  • Once tumors are established, mice are randomized into treatment groups.

  • This compound is administered intravenously at various doses (e.g., 45-180 µg/kg), alone or in combination with other agents like cetuximab.

  • Tumor growth is monitored over time by caliper measurements.

  • At the end of the study, tumors are excised, fixed, and embedded in paraffin.

  • Immunohistochemical analysis is performed on tumor sections using antibodies against CD31 (for microvessel density) and α-SMA (for CAFs).

Visualizations

E7130_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_this compound This compound Intervention cluster_CancerCell Cancer Cell TGF-β TGF-β Fibroblast Fibroblast TGF-β->Fibroblast Induces Differentiation PI3K/AKT/mTOR\nPathway PI3K/AKT/mTOR Pathway Fibroblast->PI3K/AKT/mTOR\nPathway Activates CAF Cancer-Associated Fibroblast (α-SMA+) PI3K/AKT/mTOR\nPathway->CAF This compound This compound This compound->PI3K/AKT/mTOR\nPathway Inhibits (in Fibroblasts) Microtubule\nDynamics Microtubule Dynamics This compound->Microtubule\nDynamics Inhibits Cell Cycle\nArrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule\nDynamics->Cell Cycle\nArrest (G2/M) Apoptosis Apoptosis Cell Cycle\nArrest (G2/M)->Apoptosis

Caption: Signaling pathway of this compound's dual mechanism of action.

Experimental_Workflow_In_Vivo cluster_Setup Model Setup cluster_Treatment Treatment Phase cluster_Analysis Analysis A Implantation of HSC-2 cells into tongues of nude mice B Tumor Establishment A->B C Randomization of mice B->C D Intravenous administration of This compound +/- Cetuximab C->D E Tumor volume measurement D->E Monitor F Tumor excision and fixation D->F At endpoint G Immunohistochemistry for CD31 and α-SMA F->G

Caption: Experimental workflow for the in vivo orthotopic xenograft model.

References

The Herculean Task of Synthesizing E7130: A Technical Guide to Overcoming the Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of E7130, a promising anticancer drug candidate derived from the marine natural product halichondrin B, represents a monumental achievement in modern organic chemistry. Its profound structural complexity, characterized by 31 stereocenters, a large macrolide ring, and a polycyclic ether domain, has presented a formidable series of challenges to synthetic chemists. This technical guide provides an in-depth analysis of the core difficulties encountered during the total synthesis of this compound, detailing the innovative strategies and key experimental protocols developed to surmount these obstacles.

The Core Challenge: Architectural Complexity and Stereochemical Control

The primary hurdle in the total synthesis of this compound lies in its intricate molecular architecture. With 31 chiral centers, the number of potential stereoisomers is astronomically high, demanding exceptional levels of stereocontrol throughout the synthetic sequence. The synthesis required the precise construction of a 52-carbon backbone with a molecular weight of 1066.[1][2] This level of complexity is greater than that of any other nonproteinaceous drug prepared by total synthesis that is either on the market or in clinical trials.[1][2]

Early synthetic strategies, while successful in producing milligram quantities of related halichondrins, were plagued by long linear sequences and low overall yields, rendering them unsuitable for the gram-scale production required for clinical trials.[3] The collaboration between the Kishi group at Harvard University and Eisai led to the development of a highly convergent and efficient third-generation synthesis that ultimately enabled the production of over 10 grams of this compound with greater than 99.8% purity under Good Manufacturing Practice (GMP) conditions.[4][5]

Key Synthetic Strategies and Innovations

The successful gram-scale synthesis of this compound hinged on several key strategic decisions and the development of novel synthetic methodologies.

Convergent Synthesis Approach

A convergent approach, involving the synthesis of two complex fragments of roughly equal complexity—the "left half" and the "right half"—which are then coupled at a late stage, was crucial. This strategy dramatically increased the overall efficiency compared to a linear approach.

The Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction, a nickel- and chromium-mediated coupling of a vinyl or aryl halide with an aldehyde, was a cornerstone of the synthesis of halichondrin B and its analogs, including this compound.[6] This reaction is highly valued for its mild conditions and remarkable functional group tolerance, which are essential when dealing with complex and sensitive substrates.[6]

The Game-Changing Zr/Ni-Mediated Ketone Coupling

A major breakthrough in the third-generation synthesis was the implementation of a novel zirconium/nickel-mediated ketone coupling reaction to unite the left and right halves of the molecule.[3] This innovative method proved to be significantly more efficient and scalable than previous coupling strategies, leading to marked improvements in the overall yield. The Zr/Ni-mediated coupling involves the reaction of a thioester on one fragment with a vinyl iodide on the other, providing the desired ketone precursor to the macrolide.

Quantitative Data Summary

The following table summarizes the quantitative data for the key final steps of the third-generation total synthesis of this compound, demonstrating the remarkable efficiency achieved on a large scale.

StepReactantsProductYieldPurityScale
Zr/Ni-mediated CouplingLeft Half (vinyl iodide) + Right Half (thioester)Coupled Ketone85.4%-~30 g
Deprotection & SpiroketalizationCoupled KetoneC52-halichondrin-B alcohol70.1% (2 steps)99.84%19.5 g
AminationC52-halichondrin-B alcoholThis compound (C52-halichondrin-B amine)-99.81%11.5 g

Detailed Experimental Protocols

General Conditions for the Nozaki-Hiyama-Kishi (NHK) Reaction

The NHK reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂) (catalytic amount)

  • Anhydrous solvent (e.g., DMF, DMSO, or a mixture of THF/DMF)

  • Aldehyde substrate

  • Vinyl or aryl halide/triflate substrate

Procedure:

  • To a solution of the aldehyde and the vinyl/aryl halide in the chosen anhydrous solvent is added CrCl₂ (typically in excess).

  • A catalytic amount of NiCl₂ is then added.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up typically involves quenching with water and extraction with an organic solvent.

  • Purification is usually achieved by column chromatography.

Zr/Ni-Mediated Ketone Coupling for this compound Synthesis

This protocol is based on the gram-scale synthesis of the ketone precursor to this compound.

Materials:

  • Left Half of this compound (vinyl iodide)

  • Right Half of this compound (thioester)

  • Zirconocene dichloride (Cp₂ZrCl₂)

  • Nickel(II) catalyst

  • Zinc or Manganese as a reductant

  • Anhydrous solvent

Procedure:

  • In an inert atmosphere glovebox, a reaction vessel is charged with the right half (thioester), the nickel catalyst, and the reductant.

  • Anhydrous solvent is added, and the mixture is stirred.

  • A solution of the left half (vinyl iodide) and Cp₂ZrCl₂ in the anhydrous solvent is then added to the reaction mixture.

  • The reaction is stirred at a controlled temperature until completion.

  • Upon completion, the reaction is carefully quenched and worked up to isolate the crude ketone product.

  • The crude product is then purified by chromatography to yield the desired coupled ketone.

Mechanism of Action: Targeting the Tumor Microenvironment

Beyond its role as a microtubule dynamics inhibitor, this compound exhibits a unique mechanism of action by modulating the tumor microenvironment (TME).[7] Specifically, this compound has been shown to reduce the population of α-SMA-positive cancer-associated fibroblasts (CAFs).[7] This is achieved through the inhibition of the TGF-β signaling pathway in these fibroblasts.[8]

The inhibition of TGF-β signaling by this compound subsequently downregulates the PI3K/AKT/mTOR pathway, which is crucial for the transdifferentiation of fibroblasts into myofibroblasts.[8][9] By disrupting this process, this compound can remodel the TME, potentially enhancing the efficacy of other anticancer therapies.[7]

Visualizations

Synthetic Strategy: Convergent Assembly of this compound

E7130_Synthesis_Strategy cluster_left Synthesis of Left Half cluster_right Synthesis of Right Half L_start Simpler Precursors L_intermediate Key Intermediates L_start->L_intermediate Multiple Steps Left_Half Left Half (Vinyl Iodide) L_intermediate->Left_Half Multiple Steps Coupling Zr/Ni-mediated Ketone Coupling Left_Half->Coupling R_start Simpler Precursors R_intermediate Key Intermediates R_start->R_intermediate Multiple Steps Right_Half Right Half (Thioester) R_intermediate->Right_Half Multiple Steps Right_Half->Coupling E7130_precursor Coupled Ketone Coupling->E7130_precursor This compound This compound E7130_precursor->this compound Deprotection, Spiroketalization, Amination

Caption: Convergent synthesis of this compound via Zr/Ni-mediated coupling.

Signaling Pathway: this compound's Impact on Cancer-Associated Fibroblasts

E7130_Signaling_Pathway This compound This compound TGF_beta_R TGF-β Receptor This compound->TGF_beta_R Inhibits TGF_beta TGF-β TGF_beta->TGF_beta_R Activates PI3K PI3K TGF_beta_R->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Fibroblast Fibroblast mTOR->Fibroblast Promotes transdifferentiation CAF Cancer-Associated Fibroblast (CAF) (α-SMA positive) Fibroblast->CAF

Caption: this compound inhibits CAF formation via the TGF-β/PI3K pathway.

Conclusion

The total synthesis of this compound stands as a testament to the power of modern synthetic organic chemistry to address pressing challenges in drug development. The journey from the initial discovery of halichondrin B to the gram-scale production of this compound has been paved with significant hurdles, most notably the molecule's staggering complexity. Through a highly convergent strategy, the strategic implementation of powerful coupling reactions like the NHK and the innovative Zr/Ni-mediated ketone coupling, and a deep understanding of stereochemical control, the teams at Harvard and Eisai have provided a blueprint for the synthesis of ultra-complex natural product-based drug candidates. This work not only provides a viable route to a promising new cancer therapy but also pushes the boundaries of what is achievable in the field of total synthesis.

References

E7130: A Dual-Action Microtubule Inhibitor and Tumor Microenvironment Modulator—A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically produced analog of halichondrin B, a complex natural product isolated from the marine sponge Halichondria okadai.[1] Developed through a collaborative effort between academic and pharmaceutical research, this compound has emerged as a potent anticancer agent with a dual mechanism of action.[1] It functions not only as a classical microtubule dynamics inhibitor but also as a novel modulator of the tumor microenvironment (TME).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Microtubule Dynamics Inhibition

This compound exerts its primary cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division and intracellular transport. It binds to the vinca domain of tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule assembly leads to mitotic spindle disarray, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells.

Quantitative Data: In Vitro Potency

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with IC50 values in the sub-nanomolar range.

Cell LineCancer TypeIC50 (nM)[3]
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuHead and Neck Squamous Cell Carcinoma0.01 - 0.1
HSC-2Head and Neck Squamous Cell Carcinoma0.01 - 0.1

Modulation of the Tumor Microenvironment (TME)

A distinguishing feature of this compound is its ability to remodel the TME, a complex ecosystem of cells and extracellular matrix that plays a crucial role in tumor progression and therapeutic resistance. This compound's TME-modulating effects are twofold: suppression of cancer-associated fibroblasts (CAFs) and promotion of tumor vasculature remodeling.[3]

Suppression of Cancer-Associated Fibroblasts (CAFs)

CAFs are a key component of the TME, known to promote tumor growth, invasion, and drug resistance. This compound has been shown to reduce the number of α-SMA-positive CAFs within the tumor.[1][2] The underlying mechanism involves the inhibition of TGF-β-induced myofibroblast transdifferentiation.[4] By disrupting the microtubule network in fibroblasts, this compound interferes with the downstream signaling of the TGF-β pathway, specifically the PI3K/AKT/mTOR cascade.[4] This leads to a reduction in α-SMA expression, a marker of CAF activation.[4]

Tumor Vasculature Remodeling

This compound also promotes the remodeling of the tumor vasculature, leading to an increase in intratumoral microvessel density (MVD).[3] This effect is thought to enhance the delivery of other therapeutic agents to the tumor. In preclinical models, this compound increased the delivery of the monoclonal antibody cetuximab into tumors, resulting in enhanced tumor regression.[3]

Signaling Pathway Inhibition: The PI3K/AKT/mTOR Axis

The disruption of the microtubule network by this compound has been shown to deactivate the PI3K/AKT/mTOR signaling pathway in fibroblasts, which is a critical pathway for cell growth, proliferation, and survival.[4] This inhibition is a key molecular mechanism underlying the suppression of CAF activation.

E7130_Signaling_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Microtubules Microtubule Network TGF_beta_R->Microtubules PI3K PI3K Microtubules->PI3K This compound This compound This compound->Microtubules AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CAF_Activation CAF Activation (α-SMA expression) mTOR->CAF_Activation

This compound inhibits the TGF-β-induced PI3K/AKT/mTOR pathway.

Experimental Protocols

Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.[5]

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Glycerol

  • DAPI (4′,6-diamidino-2-phenylindole)

  • This compound stock solution (in DMSO)

  • 384-well black, non-binding surface microplates

  • Temperature-controlled fluorometer

Procedure:

  • Reconstitute tubulin in G-PEM buffer to a final concentration of 2 mg/mL.

  • Prepare the reaction mixture containing tubulin, 10% glycerol, and 6.3 µM DAPI in G-PEM buffer.

  • Add serial dilutions of this compound or vehicle control (DMSO) to the wells of the 384-well plate.

  • Add the reaction mixture to each well.

  • Immediately place the plate in a fluorometer pre-warmed to 37°C.

  • Measure the fluorescence intensity (excitation ~360 nm, emission ~450 nm) every 60 seconds for 60 minutes.

  • Plot fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of this compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.

Tubulin_Polymerization_Workflow start Start prepare_reagents Prepare Tubulin, Buffers, and this compound dilutions start->prepare_reagents mix Mix Reagents in 384-well plate prepare_reagents->mix incubate Incubate at 37°C in Fluorometer mix->incubate measure Measure Fluorescence over time incubate->measure analyze Analyze Polymerization Curves measure->analyze end End analyze->end

References

E7130: A Novel Microtubule Dynamics Inhibitor with Tumor Microenvironment-Modulating Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7130 is a potent, synthetically-derived small molecule inhibitor of microtubule dynamics, originating from the complex natural product halichondrin B.[1] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, and key experimental protocols. This compound exhibits a dual functionality, directly inducing cytotoxicity in cancer cells through the inhibition of tubulin polymerization and uniquely remodeling the tumor microenvironment (TME). This latter activity includes the suppression of cancer-associated fibroblasts (CAFs) and the promotion of tumor vasculature remodeling, positioning this compound as a promising candidate for both monotherapy and combination therapies in oncology.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including mitosis, intracellular transport, and cell motility. Their critical role in cell division has made them a successful target for anticancer therapies for decades. This compound emerges as a next-generation microtubule-targeting agent with a distinct mechanism of action compared to established drugs like paclitaxel.[1] Derived from the marine sponge natural product halichondrin B, this compound's complex chemical structure is achieved through total synthesis, enabling its development as a therapeutic candidate.[1] Beyond its direct cytotoxic effects, this compound demonstrates significant activity in modulating the TME, a complex network of cells and extracellular matrix that plays a crucial role in tumor progression, metastasis, and drug resistance.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of microtubule dynamics. It disrupts the normal process of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells. Uniquely, this compound also exerts profound effects on the TME, specifically targeting CAFs and the tumor vasculature.

Direct Cytotoxic Effects on Cancer Cells

This compound directly inhibits the polymerization of tubulin, a key component of microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis of cancer cells.

Modulation of the Tumor Microenvironment

A distinguishing feature of this compound is its ability to remodel the TME. This is primarily achieved through two mechanisms:

  • Suppression of Cancer-Associated Fibroblasts (CAFs): this compound inhibits the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts, a key characteristic of CAFs. This process is mediated through the disruption of the microtubule network, which in turn deactivates the PI3K/AKT/mTOR signaling pathway in these stromal cells.

  • Tumor Vasculature Remodeling: this compound has been shown to promote the remodeling of the tumor vasculature, which can lead to improved delivery of other therapeutic agents to the tumor.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1

Table 1: In Vitro Anti-proliferative Activity of this compound

Animal ModelTumor TypeDosageEffect
Mouse XenograftHead and Neck Squamous Cell Carcinoma90 µg/kgProminent combination effect with cetuximab, suggesting a distinct mechanism from other microtubule-targeted drugs.[1]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the activity of this compound.

Cell-Free Tubulin Polymerization Assay

This assay measures the direct effect of this compound on tubulin polymerization.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured by a spectrophotometer at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.

    • Prepare a GTP stock solution (e.g., 100 mM).

    • Prepare this compound at various concentrations in an appropriate solvent (e.g., DMSO) and then dilute in general tubulin buffer.

  • Assay Procedure:

    • In a 96-well plate, add a reaction mixture containing tubulin, GTP (final concentration 1 mM), and either this compound or vehicle control.

    • Incubate the plate at 37°C to initiate polymerization.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled plate reader.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the Vmax (maximum rate of polymerization) and the plateau absorbance for each condition.

    • Determine the IC50 value of this compound for tubulin polymerization inhibition.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot cell viability against this compound concentration and determine the IC50 value.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway in fibroblasts.

Protocol:

  • Cell Culture and Treatment:

    • Culture fibroblasts (e.g., human dermal fibroblasts) and treat them with TGF-β in the presence or absence of this compound for the desired time.

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-S6, S6).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).

  • Drug Administration:

    • Administer this compound and other treatments according to the planned dosing schedule and route (e.g., intravenous).

  • Efficacy Assessment:

    • Measure tumor volume at regular intervals using calipers.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze the tumors for various endpoints, including weight, histology, and biomarker expression (e.g., immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathways and Experimental Workflows

This compound Signaling in the Tumor Microenvironment

The following diagram illustrates the proposed mechanism of this compound in modulating the activity of cancer-associated fibroblasts (CAFs).

E7130_TME_Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Microtubules Microtubule Network TGFbR->Microtubules Activates PI3K PI3K Microtubules->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast Myofibroblast Transdifferentiation (CAF Activation) mTOR->Myofibroblast Promotes This compound This compound This compound->Microtubules Inhibits Dynamics Fibroblast Fibroblast E7130_In_Vitro_Workflow start Start tubulin_assay Cell-Free Tubulin Polymerization Assay start->tubulin_assay cell_viability Cancer Cell Viability Assay (MTT) start->cell_viability caf_culture Fibroblast Culture + TGF-β ± this compound start->caf_culture ic50_determination Determine IC50 (Cytotoxicity) cell_viability->ic50_determination end End ic50_determination->end western_blot Western Blot for PI3K/AKT/mTOR Pathway caf_culture->western_blot pathway_analysis Analyze Pathway Inhibition western_blot->pathway_analysis pathway_analysis->end

References

E7130: A Dual-Action Investigational Agent Modulating the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

E7130 is a novel, synthetically produced anticancer agent derived from the natural compound norhalichondrin B.[1] It exhibits a dual mechanism of action, functioning as both a potent microtubule dynamics inhibitor and a modulator of the tumor microenvironment (TME).[2][3] Preclinical and early clinical data suggest that this compound's ability to remodel the TME—specifically by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vascular normalization—may offer a unique therapeutic advantage, potentially enhancing the efficacy of other anticancer treatments.[4][5] This document provides a comprehensive technical overview of this compound, focusing on its impact on the TME, and is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: A Two-Pronged Attack

This compound's anticancer activity stems from two distinct but complementary mechanisms:

  • Inhibition of Microtubule Dynamics: As a derivative of halichondrin, this compound inhibits tubulin polymerization, a critical process for cell division.[1][3] This direct cytotoxic effect is potent, with IC50 values in the nanomolar range for various cancer cell lines.[3]

  • Modulation of the Tumor Microenvironment: this compound actively remodels the TME through two primary pathways:

    • Suppression of Cancer-Associated Fibroblasts (CAFs): It reduces the population of α-SMA-positive CAFs, which are known to contribute to a tumor-supportive microenvironment.[2][4]

    • Tumor Vascular Remodeling: this compound increases the density of intratumoral CD31-positive endothelial cells, suggesting a normalization of the tumor vasculature.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

Table 1: In Vitro Antiproliferative Activity of this compound [3]

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuHead and Neck Squamous Cell Carcinoma0.01 - 0.1
HSC-2Head and Neck Squamous Cell Carcinoma0.01 - 0.1

Table 2: Preclinical In Vivo Dosing of this compound [3][5]

Xenograft ModelCancer TypeThis compound Dose (µg/kg, i.v.)Observed Effects
HSC-2Head and Neck Squamous Cell Carcinoma45-180Increased microvessel density, enhanced delivery of cetuximab, tumor regression.
FaDuHead and Neck Squamous Cell Carcinoma45-180Reduction in α-SMA-positive CAFs, modulation of fibroblast phenotypes in combination with cetuximab.
FaDuHead and Neck Squamous Cell Carcinoma90Synergistic antitumor activity with cetuximab.
OSC-19, FaDuHead and Neck Squamous Cell CarcinomaNot SpecifiedTime-course reduction in plasma TGFβ1.

Table 3: Phase I Clinical Trial (NCT03444701) Dose Escalation [1][7]

Dosing RegimenDose Range (µg/m²)Maximum Tolerated Dose (MTD)
Q3W (Day 1 of a 21-day cycle)270 - 550480 µg/m²
Q2W (Days 1 & 15 of a 28-day cycle)25 - 400300 µg/m²

Signaling Pathways and Logical Relationships

This compound's modulation of the TME involves intricate signaling pathways. The diagrams below, generated using the DOT language, illustrate these relationships.

Inhibition of CAF Activation via the TGF-β Pathway

This compound interferes with the TGF-β-induced transdifferentiation of fibroblasts into α-SMA-positive CAFs.[2] This is achieved by disrupting the microtubule network, which in turn inhibits the downstream PI3K/AKT/mTOR signaling pathway.[2][3]

G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Microtubules Microtubule Network TGFbR->Microtubules enhances β-tubulin expression FocalAdhesion Focal Adhesion Assembly Microtubules->FocalAdhesion PI3K PI3K FocalAdhesion->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR aSMA α-SMA Expression (CAF Activation) mTOR->aSMA This compound This compound This compound->Microtubules

Caption: this compound disrupts TGF-β signaling in fibroblasts.

This compound's Dual Impact on the Tumor Microenvironment

This diagram illustrates the overarching effects of this compound on the TME, leading to a less supportive environment for tumor growth.

G This compound This compound Microtubule Microtubule Dynamics This compound->Microtubule TGFb TGF-β Signaling This compound->TGFb Vasculature Tumor Vasculature This compound->Vasculature CancerCell Cancer Cell Proliferation Microtubule->CancerCell TumorGrowth Tumor Growth & Progression CancerCell->TumorGrowth CAF α-SMA-positive CAFs TME Tumor-Promoting Microenvironment CAF->TME TGFb->CAF CD31 ↑ CD31+ Endothelial Cells (Vascular Remodeling) Vasculature->CD31 CD31->TME ameliorates TME->TumorGrowth

Caption: this compound's multifaceted impact on the TME.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

In Vivo Xenograft Studies
  • Animal Models: Female athymic nude mice or BALB/c mice are typically used.

  • Cell Line Implantation: Human cancer cell lines (e.g., FaDu, OSC-19, HSC-2, MCF-7) are subcutaneously or orthotopically implanted.[3][5]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: this compound is administered intravenously (i.v.) at specified doses and schedules.[3]

  • Endpoint Analysis: At the end of the study, tumors are excised for immunohistochemical (IHC) analysis, and plasma samples are collected for biomarker analysis.[5]

Immunohistochemistry (IHC) for TME Markers
  • Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.

  • Sectioning: 3-5 µm sections are prepared.

  • Antigen Retrieval: Performed using appropriate buffers (e.g., citrate buffer).

  • Primary Antibody Incubation: Sections are incubated with primary antibodies against markers such as α-SMA (for CAFs) and CD31 (for endothelial cells).[4][6]

  • Secondary Antibody and Detection: A suitable secondary antibody conjugated to a detection system (e.g., HRP) is used, followed by a chromogen substrate.

  • Imaging and Analysis: Stained sections are imaged using a microscope, and the expression of markers is quantified.

In Vitro CAF Activation Assay
  • Cell Culture: Normal human fibroblasts are co-cultured with human cancer cells or treated with recombinant TGF-β (e.g., 1 ng/mL).[2][8]

  • Treatment: this compound is added at various concentrations.

  • Analysis:

    • Gene Expression Analysis: RNA is extracted, and qPCR is performed to measure the expression of α-SMA and other relevant genes.

    • Immunocytochemistry: Cells are fixed and stained for α-SMA to visualize fibroblast activation.[8]

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Treated cells are lysed to extract proteins.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are incubated with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR (or its downstream effector S6).[3]

  • Detection: HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

Multimodal Imaging for TME Characterization

A comprehensive approach using multiple imaging modalities has been employed to assess this compound's effect on the TME.[1]

  • Multiplexed Mass Cytometry (CyTOF):

    • Tumors are dissociated into single-cell suspensions.

    • Cells are stained with a panel of metal-tagged antibodies against various cell surface and intracellular markers to identify different cell populations within the TME (e.g., CAFs, cancer cells, immune cells).

    • Data is acquired on a CyTOF instrument and analyzed to quantify changes in cell populations and protein expression (e.g., LAP-TGFβ1 in CAFs).[1]

  • Multiplex Immunohistochemistry (mIHC):

    • Allows for the simultaneous detection of multiple markers on a single tissue section.

    • Reveals spatial relationships between different cell types within the tumor.

    • Used to assess changes in cellularity, apoptosis (TUNEL assay), microvessel density (MVD), and extracellular matrix components like collagen IV.[1]

  • Magnetic Resonance Imaging (MRI):

    • Dynamic Contrast-Enhanced MRI (DCE-MRI): Measures vascular permeability and perfusion by tracking the influx and efflux of a contrast agent. Increased accumulation of the contrast agent in this compound-treated tumors suggests enhanced vascular permeability.[1]

    • Diffusion-Weighted MRI (DW-MRI): Provides information on tumor cellularity and interstitial fluid pressure. A reduction in these parameters following this compound treatment indicates a less dense and more accessible tumor environment.[1]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the TME-modulating effects of this compound in a preclinical setting.

G start Start: Select Xenograft Model (e.g., FaDu) implant Implant Tumor Cells Subcutaneously in Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth treatment Administer this compound (i.v.) or Vehicle Control tumor_growth->treatment mri Multimodal MRI (DCE-MRI, DW-MRI) treatment->mri plasma Collect Plasma Samples treatment->plasma tumor_excise Excise Tumors at Defined Endpoints treatment->tumor_excise data_analysis Data Analysis and Interpretation mri->data_analysis elisa ELISA for Plasma Biomarkers (e.g., TGF-β1) plasma->elisa cytof CyTOF Analysis of Single-Cell Suspension tumor_excise->cytof ihc Multiplex IHC Analysis of Tumor Sections tumor_excise->ihc elisa->data_analysis cytof->data_analysis ihc->data_analysis end End data_analysis->end

Caption: Preclinical workflow for this compound TME analysis.

Conclusion

This compound is a promising investigational agent with a unique dual mechanism of action that targets both cancer cells directly and the supportive tumor microenvironment. Its ability to suppress CAFs and remodel the tumor vasculature addresses key factors in tumor progression and therapeutic resistance. The preclinical data, supported by multimodal imaging and detailed molecular analyses, provide a strong rationale for its continued clinical development, both as a monotherapy and in combination with other anticancer agents. The detailed protocols and data presented in this guide are intended to facilitate further research into this novel therapeutic candidate.

References

Preclinical Profile of E7130: A Dual-Acting Agent Targeting Microtubule Dynamics and the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

E7130 is a synthetic analog of the marine sponge-derived natural product halichondrin B, currently under investigation as a potent anti-cancer agent. Preclinical studies have revealed a novel dual mechanism of action for this compound, distinguishing it from traditional chemotherapeutics. It functions not only as a highly potent microtubule dynamics inhibitor, inducing cell cycle arrest and apoptosis in cancer cells, but also as a modulator of the tumor microenvironment (TME). This compound has been shown to suppress cancer-associated fibroblasts (CAFs) and promote tumor vasculature remodeling. This activity is linked to the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway in CAFs. In vivo studies have demonstrated significant anti-tumor efficacy in various xenograft models, both as a monotherapy and in combination with other agents. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including quantitative efficacy data, detailed experimental methodologies, and visualizations of its mechanism of action.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1[1]
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1[1]
FaDuHead and Neck Squamous Cell Carcinoma0.01 - 0.1[1]
HSC-2Head and Neck Squamous Cell Carcinoma0.01 - 0.1[1]

Note: Specific IC50 values for individual cell lines are not publicly available. The provided range is based on reported preclinical findings.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Animal ModelCancer TypeTreatment RegimenKey FindingsReference
HSC-2 orthotopic transplantation mouse modelHead and Neck Squamous Cell Carcinoma90 µg/kg, i.v. (in combination with cetuximab)Prominent combination effect, suggesting a distinct mechanism from other microtubule-targeted drugs.[2][3]
HSC-2 subcutaneous xenograft BALB/c miceHead and Neck Squamous Cell Carcinoma45-180 µg/kg, i.v.Increased intratumoral microvessel density (MVD), enhanced delivery of cetuximab, leading to tumor regression and increased survival.[1]
FaDu SCCHN xenograft BALB/c miceHead and Neck Squamous Cell Carcinoma45-180 µg/kg, i.v.Reduced α-SMA-positive CAFs; combination with cetuximab modulated fibroblast phenotypes.[1]

Experimental Protocols

In Vitro Cell Viability Assay

The anti-proliferative activity of this compound was assessed using a standard cell viability assay.

  • Cell Lines: KPL-4, OSC-19, FaDu, and HSC-2 cancer cell lines.

  • Method: While the specific assay (e.g., MTT, CellTiter-Glo) is not detailed in the available literature, a typical protocol would involve seeding cells in 96-well plates and treating them with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a spectrophotometer or luminometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Co-culture System for CAF Activation

To investigate the effect of this compound on the interaction between cancer cells and fibroblasts, an in vitro co-culture system was utilized.

  • Cell Types: Normal human fibroblasts (e.g., BJ cells) and human cancer cells (e.g., FaDu).

  • Method: Fibroblasts and cancer cells are cultured together. To study the induction of CAFs, the co-culture is stimulated with TGF-β (e.g., 1 ng/mL). The effect of this compound is assessed by treating the co-culture with various concentrations of the compound.

  • Analysis: The activation of fibroblasts is determined by measuring the expression of α-smooth muscle actin (α-SMA) through immunocytochemistry or western blot analysis.

Western Blot Analysis for Signaling Pathway Modulation

The impact of this compound on intracellular signaling pathways was investigated using western blotting.

  • Cell Treatment: Fibroblasts are treated with TGF-β in the presence or absence of this compound.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., phosphorylated AKT, phosphorylated S6 ribosomal protein) and α-SMA. This is followed by incubation with a secondary antibody conjugated to a detection enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in a living organism was evaluated using xenograft mouse models.

  • Animal Models: BALB/c nude mice bearing subcutaneous or orthotopic tumors derived from human cancer cell lines (e.g., HSC-2, FaDu).

  • Treatment: this compound is administered intravenously at specified doses and schedules.

  • Efficacy Endpoints: Tumor growth is monitored by measuring tumor volume. Survival rates are also recorded.

  • Pharmacodynamic Analysis: Tumors are excised at the end of the study for immunohistochemical analysis of biomarkers such as α-SMA (for CAFs) and CD31 (for microvessel density).

Mandatory Visualization

G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR PI3K PI3K TGFbR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Fibroblast Fibroblast mTOR->Fibroblast Activation CAF Cancer-Associated Fibroblast (CAF) Fibroblast->CAF Differentiation This compound This compound Microtubule Microtubule Network This compound->Microtubule Disruption Microtubule->PI3K Inhibition of Focal Adhesion Assembly

Caption: this compound inhibits TGF-β-induced fibroblast activation.

G cluster_0 In Vitro Co-Culture Workflow Start Seed Fibroblasts and Cancer Cells Treat Treat with TGF-β and/or this compound Start->Treat Incubate Incubate Treat->Incubate Analyze Analyze CAF markers (e.g., α-SMA) Incubate->Analyze

Caption: Experimental workflow for in vitro co-culture studies.

G E7130_TME This compound CAFs Cancer-Associated Fibroblasts (CAFs) E7130_TME->CAFs Suppresses TumorVasculature Tumor Vasculature E7130_TME->TumorVasculature Remodels a_SMA α-SMA Expression CAFs->a_SMA TME_Amelioration Tumor Microenvironment Amelioration CAFs->TME_Amelioration CD31 CD31+ Endothelial Cells TumorVasculature->CD31 Increases TumorVasculature->TME_Amelioration

Caption: this compound's impact on the tumor microenvironment.

References

A Technical Deep Dive into the Eisai and Harvard E7130 Collaboration: From Synthesis to Clinical Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA & Tokyo, Japan - The collaboration between Eisai Co., Ltd. and Harvard University has culminated in the development of E7130, a novel anti-cancer agent. This technical guide provides an in-depth overview of this compound, from its intricate synthesis to its mechanism of action and early clinical findings, tailored for researchers, scientists, and drug development professionals.

This compound is a synthetic analog of halichondrin B, a complex natural product isolated from the marine sponge Halichondria okadai.[1][2] The scarcity of the natural compound spurred a landmark achievement in total synthesis by the collaborators, enabling robust preclinical and clinical evaluation.[1][2] this compound exhibits a dual mechanism of action: it functions as a potent microtubule dynamics inhibitor and uniquely modulates the tumor microenvironment (TME).[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

In Vitro Antiproliferative Activity of this compound
Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1

Table 1: In vitro antiproliferative activity of this compound against various human cancer cell lines. Data indicates a potent cytotoxic effect at sub-nanomolar concentrations.

In Vivo Efficacy of this compound in Xenograft Models
Animal ModelCancer TypeTreatmentKey Findings
HSC-2 Xenograft (BALB/c mice)Oral Squamous Cell CarcinomaThis compound (45-180 µg/kg, i.v.)Increased intratumoral microvessel density (MVD), enhanced delivery of cetuximab, leading to tumor regression.
FaDu Xenograft (BALB/c mice)Pharyngeal Squamous Cell CarcinomaThis compound (45-180 µg/kg, i.v.) + CetuximabReduced α-SMA-positive cancer-associated fibroblasts (CAFs), modulating the fibroblast phenotype.

Table 2: Summary of in vivo preclinical studies demonstrating the tumor microenvironment modulating effects of this compound in combination with cetuximab.

Phase I Clinical Trial (NCT03444701) - Dose Escalation Part
Dosing RegimenNumber of PatientsMaximum Tolerated Dose (MTD)Most Common Treatment-Emergent Adverse Event (TEAE)Grade 3-4 TEAEs
Q3W (every 3 weeks)15480 µg/m²Leukopenia (78.6% overall)93.3%
Q2W (every 2 weeks)29300 µg/m²Leukopenia (78.6% overall)86.2%

Table 3: Key results from the dose-escalation portion of the first-in-human Phase I study of this compound in patients with advanced solid tumors.[4] The study established the MTD for two different dosing schedules.[4]

Experimental Protocols

In Vitro Antiproliferative Assay

The antiproliferative activity of this compound was assessed using a standard cell viability assay. Human cancer cell lines (KPL-4, OSC-19, FaDu, and HSC-2) were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability was determined using a commercially available assay that measures ATP content, which is indicative of metabolically active cells. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Xenograft Studies

Female BALB/c nude mice were used for the xenograft studies. For the HSC-2 model, 2.5 x 10^6 cells were subcutaneously injected into the flank. For the FaDu model, 3 x 10^6 cells were similarly injected. When tumors reached a predetermined size, mice were randomized into treatment groups. This compound was administered intravenously at doses of 45, 90, and 180 µg/kg. Cetuximab was administered intraperitoneally. Tumor volume was measured regularly with calipers. At the end of the study, tumors were excised for immunohistochemical analysis of microvessel density (CD31 staining) and cancer-associated fibroblasts (α-SMA staining).

TGF-β-Induced Myofibroblast Transdifferentiation Assay

The effect of this compound on the differentiation of fibroblasts into myofibroblasts was investigated in vitro. Human fibroblasts were cultured and treated with transforming growth factor-beta (TGF-β) to induce transdifferentiation. This compound was added to the culture medium at a concentration of 0.15 nM. After 48 hours, the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblasts, was assessed by immunofluorescence and western blotting. To investigate the underlying mechanism, the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (pAKT and pS6) was also analyzed by western blotting.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Dual Effect on Microtubules and the Tumor Microenvironment

This compound's primary mechanism is the inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cancer cells. Additionally, this compound modulates the TME by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling.

E7130_Mechanism_of_Action cluster_direct Direct Cytotoxic Effect cluster_tme Tumor Microenvironment Modulation E7130_direct This compound Microtubules Microtubule Dynamics E7130_direct->Microtubules Inhibition CellCycle Cell Cycle Arrest (G2/M) Microtubules->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis E7130_tme This compound CAFs Cancer-Associated Fibroblasts (CAFs) E7130_tme->CAFs Inhibition Vasculature Tumor Vasculature E7130_tme->Vasculature Promotion Suppression Suppression of α-SMA expression CAFs->Suppression Remodeling Vascular Remodeling Vasculature->Remodeling This compound This compound

Dual mechanism of action of this compound.
This compound Inhibition of TGF-β-Induced Myofibroblast Transdifferentiation

This compound has been shown to inhibit the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts. This process is mediated through the disruption of the microtubule network, which subsequently deactivates the PI3K/AKT/mTOR signaling pathway.

TGFB_Signaling_Inhibition TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Microtubule_Network Microtubule Network Formation TGFBR->Microtubule_Network Induces PI3K PI3K Microtubule_Network->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast Myofibroblast Transdifferentiation (α-SMA expression) mTOR->Myofibroblast This compound This compound This compound->Microtubule_Network Inhibits

This compound inhibits the TGF-β signaling pathway.
In Vivo Xenograft Experimental Workflow

The workflow for the preclinical evaluation of this compound in mouse xenograft models is a multi-step process designed to assess both anti-tumor efficacy and impact on the tumor microenvironment.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture Cancer Cell Culture (HSC-2 or FaDu) Implantation Subcutaneous Implantation in BALB/c nude mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of mice into treatment groups Tumor_Growth->Randomization Treatment Intravenous administration of this compound and/or Cetuximab Randomization->Treatment Tumor_Measurement Regular Tumor Volume Measurement Treatment->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision IHC Immunohistochemical Analysis (CD31, α-SMA) Tumor_Excision->IHC

Workflow for in vivo xenograft studies.

This technical guide provides a comprehensive overview of the collaborative efforts between Eisai and Harvard in the development of this compound. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community engaged in oncology research and drug development.

References

E7130: A Novel Microtubule Inhibitor Driving Tumor Vasculature Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7130, a synthetic analog of the natural compound norhalichondrin B, is an emerging anti-cancer agent with a dual mechanism of action. Beyond its primary function as a microtubule dynamics inhibitor, this compound uniquely remodels the tumor microenvironment (TME), with a pronounced effect on the tumor vasculature.[1][2][3][4][5] Preclinical studies have demonstrated that this compound promotes a more organized and functional vascular network within tumors. This guide provides a comprehensive overview of the core data, experimental methodologies, and implicated signaling pathways related to this compound's impact on tumor vasculature, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound's primary cytotoxic effect stems from the inhibition of microtubule polymerization.[2] However, its influence on the TME, particularly the vasculature, represents a significant aspect of its therapeutic potential. This compound induces vascular remodeling, characterized by an increase in microvessel density (MVD) and the formation of a more structured vascular network.[1][6][7][8][9][10][11] This remodeling is thought to alleviate hypoxia, a common feature of solid tumors that contributes to therapeutic resistance.[12]

Quantitative Effects on Tumor Vasculature

This compound has been shown to induce significant changes in the tumor vasculature across various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Microvessel Density (MVD) in Human Cancer Xenograft Models

Tumor ModelThis compound Dose (μg/kg)Treatment ScheduleAssessment Time PointChange in MVDCitation
H460180Days 0, 7Day 5Significantly Increased[1]
MCF-790Days 0, 7Day 5Increased[1]
MCF-7180Days 0, 7Day 5Significantly Increased[1]
FaDu180Days 0, 7Day 5Significantly Increased[1]
HSC-245-180i.v.Not SpecifiedIncreased[2]

Table 2: Effect of this compound on Plasma Biomarkers Related to Vasculature

Tumor ModelThis compound Dose (μg/kg)Treatment ScheduleBiomarkerChange in Plasma LevelsCitation
FaDu120Single DoseCollagen IVSignificantly Increased at 2, 3, and 4 days post-treatment[1]
H460180Days 0, 7Collagen IVSignificantly Increased on day 2 and/or 5[1]
MCF-7180Days 0, 7Collagen IVSignificantly Increased on day 2 and/or 5[1]
FaDu180Days 0, 7Collagen IVSignificantly Increased on day 2 and/or 5[1]
Advanced Solid Tumors (Human)350-480 μg/m²Q3WVEGF3, MMP9Dose-dependent significant changes[13]

Signaling Pathways and Molecular Mechanisms

This compound's vascular remodeling effects are intertwined with its broader impact on the TME, including the suppression of cancer-associated fibroblasts (CAFs).[1][2][3][10] While the precise signaling cascade in endothelial cells is still under investigation, the modulation of the TGF-β pathway in CAFs appears to play a crucial role.

This compound has been shown to suppress the production of LAP-TGFβ1, a precursor to TGFβ1, in CAFs.[1][3] This reduction in active TGF-β can indirectly influence the tumor vasculature. Furthermore, this compound inhibits the TGF-β-induced PI3K/AKT/mTOR pathway in fibroblasts, which is critical for their activation and contribution to a pro-tumorigenic TME.[2][10] The interplay between CAFs and endothelial cells is a key area of ongoing research to fully elucidate the mechanism of this compound-induced vascular remodeling.

E7130_Signaling_Pathway cluster_TME Tumor Microenvironment This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibits CAFs Cancer-Associated Fibroblasts (CAFs) This compound->CAFs TGFB_pathway TGF-β Signaling (LAP-TGFβ1) This compound->TGFB_pathway Suppresses PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR Inhibits Endothelial_Cells Endothelial Cells This compound->Endothelial_Cells CAFs->TGFB_pathway Produces CAFs->Endothelial_Cells Crosstalk TGFB_pathway->PI3K_AKT_mTOR Activates Vascular_Remodeling Vascular Remodeling (Increased MVD, Col IV) Endothelial_Cells->Vascular_Remodeling Leads to

This compound's dual action on microtubules and the TME.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to evaluate the effect of this compound on tumor vasculature.

Animal Models and this compound Administration
  • Animal Models : Studies have utilized various human cancer cell line xenograft models in immunodeficient mice (e.g., BALB/c nude). Commonly used cell lines include FaDu (head and neck squamous cell carcinoma), H460 (non-small cell lung cancer), MCF-7 and MDA-MB-231 (breast cancer), and HSC-2 (oral squamous cell carcinoma).[1][2]

  • Tumor Implantation : Cancer cells are typically injected subcutaneously into the flank of the mice.

  • Treatment : this compound is administered intravenously (i.v.) at doses ranging from 45 to 180 μg/kg.[1][2] Treatment schedules often involve administration on day 0 and day 7.[1]

Immunohistochemistry (IHC) for MVD Assessment
  • Tissue Preparation : Tumors are harvested at specified time points, fixed in formalin, and embedded in paraffin.

  • Staining : Tumor sections are stained with antibodies against endothelial cell markers, most commonly CD31.[6][7][8][9][10][11] An antibody against Collagen IV is also used to assess the extracellular matrix associated with endothelial cells.[1][3]

  • Quantification : Microvessel density is quantified by counting the number of stained vessels in multiple high-power fields.

Plasma Biomarker Analysis
  • Sample Collection : Blood samples are collected from tumor-bearing mice at various times after this compound treatment.

  • Analysis : Plasma levels of biomarkers such as Collagen IV are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[1]

Magnetic Resonance Imaging (MRI)
  • Purpose : MRI is used as a non-invasive method to assess changes in tumor vasculature and perfusion.[1][3]

  • Method : Mice are imaged before and after treatment with this compound. The accumulation of a contrast agent in the tumor is measured to evaluate vascular permeability and perfusion.[1][3] Diffusion-weighted MRI can also be used to assess tumor cellularity and interstitial fluid pressure.[1][3]

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing Vascular Remodeling start Human Cancer Cell Line Xenograft Model treatment This compound Administration (i.v.) start->treatment tumor_harvest Tumor & Blood Collection treatment->tumor_harvest mri MRI Imaging (Contrast Enhancement) treatment->mri Non-invasive ihc Immunohistochemistry (CD31, Collagen IV) tumor_harvest->ihc elisa Plasma Biomarker Analysis (Collagen IV) tumor_harvest->elisa mvd_analysis MVD Quantification ihc->mvd_analysis data_analysis Data Analysis & Interpretation mvd_analysis->data_analysis elisa->data_analysis mri->data_analysis

Workflow for evaluating this compound's vascular effects.

Conclusion and Future Directions

This compound demonstrates a unique and promising mechanism of action by not only targeting cancer cells directly through microtubule inhibition but also by beneficially remodeling the tumor microenvironment. Its ability to promote a more functional tumor vasculature has the potential to enhance the efficacy of combination therapies and overcome hypoxia-induced drug resistance.[6][11][12] The increase in microvessel density and perfusion suggests improved delivery of co-administered therapeutic agents.[2]

Future research should focus on delineating the precise molecular signaling pathways within endothelial cells that are directly modulated by this compound. Further investigation into the interplay between this compound's effects on CAFs and the resulting vascular changes will provide a more complete understanding of its TME-modifying properties. The ongoing clinical evaluation of this compound will be critical in translating these promising preclinical findings into tangible benefits for cancer patients.[6][7][9][13]

References

Methodological & Application

Application Notes and Protocols for E7130 in vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically produced analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1][2] It functions as a potent microtubule dynamics inhibitor, but more recent preclinical studies have revealed a unique dual mechanism of action that also involves the modulation of the tumor microenvironment (TME).[1][2][3] Specifically, this compound has been shown to increase the density of CD31-positive endothelial cells, indicating vascular remodeling, and to reduce the number of alpha-smooth muscle actin (α-SMA)-positive cancer-associated fibroblasts (CAFs).[1][2][3] This modulation of the TME is believed to enhance the anti-tumor effects of this compound and potentially other co-administered therapies.[2]

These application notes provide detailed protocols for utilizing this compound in various in vivo xenograft models to assess its anti-tumor efficacy and its effects on the tumor microenvironment.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a dual mechanism:

  • Microtubule Dynamics Inhibition: Like other agents in its class, this compound disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]

  • Tumor Microenvironment Modulation: this compound has been demonstrated to induce vascular remodeling by increasing the number of CD31-positive endothelial cells and to decrease the population of α-SMA-positive CAFs within the tumor.[1][2] This alteration of the TME may lead to improved tumor perfusion and a reduction in stromal-mediated resistance to therapy.

The signaling pathway affected by this compound's impact on CAFs involves the inhibition of TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts, a process in which the PI3K/AKT/mTOR pathway is implicated.

E7130_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_this compound This compound Intervention Cancer_Cells Cancer Cells TGF_beta TGF-β Cancer_Cells->TGF_beta Fibroblasts Fibroblasts CAFs Cancer-Associated Fibroblasts (α-SMA+) Fibroblasts->CAFs PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway CAFs->PI3K_AKT_mTOR Activates This compound This compound This compound->CAFs Reduces Population Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Induces Vascular_Remodeling Vascular Remodeling (↑ CD31+ Endothelial Cells) This compound->Vascular_Remodeling Promotes TGF_beta->Fibroblasts Induces Transdifferentiation PI3K_AKT_mTOR->CAFs Maintains Phenotype Microtubule_Disruption->Cancer_Cells Induces Apoptosis Experimental_Workflow Cell_Culture 1. Cell Line Culture (e.g., FaDu, MCF-7) Xenograft_Establishment 2. Subcutaneous Xenograft Establishment in BALB/c nude mice Cell_Culture->Xenograft_Establishment Tumor_Growth 3. Tumor Growth Monitoring Xenograft_Establishment->Tumor_Growth Treatment 4. This compound Administration (IV, specified dosage) Tumor_Growth->Treatment When tumors reach ~300-500 mm³ Endpoint_Analysis 5. Endpoint Analysis Treatment->Endpoint_Analysis Tumor_Volume Tumor Volume Measurement Endpoint_Analysis->Tumor_Volume IHC Immunohistochemistry (CD31, α-SMA) Endpoint_Analysis->IHC Data_Analysis 6. Data Analysis and Interpretation Tumor_Volume->Data_Analysis IHC->Data_Analysis

References

Application Notes and Protocols for E7130 Cell Line Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically derived analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1] As a potent anti-cancer agent, this compound exhibits a dual mechanism of action. It functions as a microtubule dynamics inhibitor, leading to cell cycle arrest at the G2/M phase, and uniquely modulates the tumor microenvironment (TME).[1][2][3] These characteristics make this compound a promising candidate for further investigation in oncology research and drug development.

These application notes provide detailed protocols for screening this compound in various cancer cell lines, focusing on assessing its cytotoxic effects and impact on cell cycle progression and apoptosis.

Mechanism of Action

This compound's primary intracellular target is tubulin. It binds to the vinca domain of tubulin, inhibiting its polymerization and the assembly of microtubules.[1] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division, ultimately causing cell cycle arrest in the G2/M phase.[1]

Beyond its direct cytotoxic effects on cancer cells, this compound distinctively remodels the tumor microenvironment.[4] Preclinical studies have demonstrated that this compound can increase the density of CD31-positive endothelial cells, suggesting a vascular remodeling effect, and reduce the population of α-SMA (alpha-smooth muscle actin)-positive cancer-associated fibroblasts (CAFs).[2][5] This anti-CAF activity is mediated through the inhibition of the TGF-β-induced myofibroblast transdifferentiation, which involves the disruption of the microtubule network and subsequent deactivation of the PI3K/AKT/mTOR signaling pathway.[6]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Reference
KPL-4Breast Cancer0.01 - 0.1[6]
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1[6]
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1[6]
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1[6]

Experimental Protocols

Herein, we provide detailed protocols for foundational in vitro assays to characterize the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., KPL-4, OSC-19, FaDu, HSC-2)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.001 nM to 100 nM.

    • Include a vehicle control (DMSO, at the same concentration as the highest this compound dose) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.

    • Incubate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Treat cells with this compound at concentrations around the predetermined IC50 value for 24 to 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained and single-stained controls for setting up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the use of propidium iodide staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Treat cells with this compound at various concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • Use a histogram to visualize the DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected with this compound treatment.

Visualizations

E7130_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Cell Fibroblast/Cancer Cell TGF-β TGF-β Fibroblast Fibroblast TGF-β->Fibroblast CAF Cancer-Associated Fibroblast (CAF) Fibroblast->CAF Transdifferentiation α-SMA Expression α-SMA Expression CAF->α-SMA Expression Microtubule Network Microtubule Network PI3K PI3K Microtubule Network->PI3K Disrupts activation of AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CAF Deactivates pathway to This compound This compound This compound->Microtubule Network Inhibits

Caption: this compound Mechanism of Action in the Tumor Microenvironment.

E7130_Screening_Workflow cluster_Assays In Vitro Assays Start Start Cell_Culture Select & Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat with this compound (Concentration Gradient) Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro screening of this compound.

References

E7130 Combination Therapy with Immunotherapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically accessible analog of the marine natural product halichondrin B. It functions as a microtubule dynamics inhibitor, exhibiting potent cytotoxic activity against a range of cancer cell lines.[1][2] Beyond its direct anti-proliferative effects, this compound has been shown to modulate the tumor microenvironment (TME), a key factor in tumor progression and resistance to therapy.[1][3][4] This unique dual mechanism of action provides a strong rationale for its investigation in combination with immunotherapies, aiming to overcome the immunosuppressive barriers within the TME and enhance anti-tumor immune responses.

These application notes provide a comprehensive overview of the preclinical data on this compound and outline detailed protocols for investigating its combination with immunotherapy.

Mechanism of Action

This compound exerts its anti-cancer effects through two primary mechanisms:

  • Microtubule Dynamics Inhibition: this compound binds to tubulin and inhibits microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[2]

  • Tumor Microenvironment (TME) Modulation: this compound has been shown to remodel the TME by:

    • Suppressing Cancer-Associated Fibroblasts (CAFs): this compound reduces the number of α-SMA-positive CAFs, which are known to create an immunosuppressive TME.[1][3][5] This is achieved through the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway in these cells.[5]

    • Vascular Remodeling: this compound can increase the density of intratumoral microvessels, which may improve the delivery of other therapeutic agents and immune cells into the tumor.[1]

The TME-modulating properties of this compound are of particular interest for combination immunotherapy, as a less immunosuppressive and more vascularized tumor environment is expected to be more permissive to immune cell infiltration and activity.

Preclinical Data

Preclinical studies have demonstrated the anti-tumor efficacy of this compound as a single agent and in combination with other therapies. While direct preclinical data for this compound in combination with immunotherapy is not yet publicly available, its effects on the TME strongly support such a therapeutic strategy.

Monotherapy and Combination with Chemotherapy
ParameterCell LinesAnimal ModelDosingKey FindingsReference
In vitro IC50 KPL-4, OSC-19, FaDu, HSC-2N/A0.01-0.1 nMPotent anti-proliferative activity[1]
In vivo Efficacy HSC-2 SCCHN xenograftBALB/c mice45-180 µg/kg, i.v.Increased intratumoral microvessel density, enhanced delivery of cetuximab, leading to tumor regression.[1]
CAF Reduction FaDu SCCHN xenograftBALB/c mice45-180 µg/kg, i.v.Reduced α-SMA-positive CAFs in combination with cetuximab.[1]
Combination Efficacy Human cancer cell line orthotopic and subcutaneous xenograft modelsMouse models90 µg/kgProminent combinatorial effect with cetuximab.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in CAFs

E7130_Mechanism cluster_TME Tumor Microenvironment cluster_CAF Cancer-Associated Fibroblast (CAF) TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR PI3K PI3K TGF-βR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR α-SMA Expression α-SMA Expression mTOR->α-SMA Expression This compound This compound Microtubule Network Microtubule Network This compound->Microtubule Network Inhibits Microtubule Network->PI3K Disrupts signaling

Caption: this compound inhibits TGF-β-induced CAF activation.

Proposed Experimental Workflow for this compound and Immunotherapy Combination Study

experimental_workflow Syngeneic Tumor Model Establishment Syngeneic Tumor Model Establishment Treatment Groups Treatment Groups Syngeneic Tumor Model Establishment->Treatment Groups Tumor Growth Monitoring Tumor Growth Monitoring Treatment Groups->Tumor Growth Monitoring Immune Profiling Immune Profiling Tumor Growth Monitoring->Immune Profiling At endpoint Data Analysis Data Analysis Immune Profiling->Data Analysis

Caption: Workflow for preclinical evaluation.

Experimental Protocols

The following are proposed protocols for investigating the combination of this compound with immunotherapy, based on standard methodologies in the field.

Protocol 1: In Vivo Efficacy of this compound in Combination with an Anti-PD-1 Antibody

Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Materials:

  • Syngeneic mouse tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma)

  • 6-8 week old female BALB/c or C57BL/6 mice

  • This compound (formulated for intravenous injection)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Isotype control antibody

  • Sterile PBS

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Inject 1 x 10^6 tumor cells subcutaneously into the flank of each mouse.

    • Monitor tumor growth daily.

  • Treatment Groups:

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into the following treatment groups (n=8-10 mice/group):

      • Vehicle control (e.g., PBS)

      • This compound alone (e.g., 90 µg/kg, i.v., once weekly)

      • Anti-PD-1 antibody alone (e.g., 10 mg/kg, i.p., twice weekly)

      • This compound + Anti-PD-1 antibody

      • Isotype control

  • Tumor Measurement:

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

  • Endpoint:

    • Continue treatment for 3-4 weeks or until tumors in the control group reach the pre-defined endpoint.

    • Euthanize mice and collect tumors for further analysis.

Data Analysis:

  • Compare tumor growth curves between treatment groups.

  • Calculate tumor growth inhibition (TGI).

  • Perform statistical analysis (e.g., ANOVA).

Protocol 2: Immunophenotyping of the Tumor Microenvironment

Objective: To characterize the changes in the immune cell infiltrate within the TME following treatment with this compound and anti-PD-1 antibody.

Materials:

  • Tumors collected from the in vivo efficacy study (Protocol 1)

  • Collagenase D, DNase I

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -F4/80, -Gr-1)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Mince tumors and digest with collagenase D and DNase I to obtain a single-cell suspension.

  • Staining:

    • Stain cells with a panel of fluorescently labeled antibodies against immune cell markers.

    • For intracellular staining (e.g., FoxP3), fix and permeabilize cells according to the manufacturer's protocol.

  • Flow Cytometry:

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Analyze the percentage and absolute number of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, macrophages) within the CD45+ gate.

    • Compare the immune profiles between treatment groups.

Clinical Development

A first-in-human Phase 1 study of this compound in patients with advanced solid tumors has been completed in Japan (NCT03444701).[6] The study established the safety, tolerability, and maximum tolerated dose (MTD) of this compound administered on a three-weekly (Q3W) and two-weekly (Q2W) schedule.[6]

Dosing ScheduleMaximum Tolerated Dose (MTD)
Q3W (Day 1 of a 21-day cycle) 480 µg/m²
Q2W (Days 1 and 15 of a 28-day cycle) 300 µg/m²

The recommended dose for the dose-expansion part of the study was 480 µg/m² Q3W.[6] While this initial study did not evaluate this compound in combination with immunotherapy, the established safety profile and MTD provide a foundation for future combination trials.

Future Directions

The TME-modulating properties of this compound, particularly its ability to suppress CAFs, present a compelling opportunity to enhance the efficacy of immunotherapy. Future research should focus on:

  • Preclinical Combination Studies: Conducting in vivo studies combining this compound with various immunotherapeutic agents, including anti-PD-1/PD-L1, anti-CTLA-4, and other checkpoint inhibitors, in immunocompetent syngeneic models.

  • Mechanism of Immune Modulation: Investigating the detailed molecular mechanisms by which this compound alters the immune landscape of the TME, including its effects on cytokine and chemokine profiles, and the function of various immune cell subsets.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from this compound and immunotherapy combinations.

  • Clinical Trials: Designing and initiating clinical trials to evaluate the safety and efficacy of this compound in combination with immunotherapy in patients with solid tumors.

By elucidating the synergistic potential of this compound and immunotherapy, it may be possible to develop novel and more effective treatment strategies for a broad range of cancers.

References

Application Notes and Protocols for Immunohistochemical Analysis of E7130 Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to E7130 and its Pharmacodynamic Markers

This compound is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1] As a microtubule dynamics inhibitor, this compound binds to the vinca domain of tubulin, leading to the suppression of microtubule growth, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[2] Beyond its direct cytotoxic effects, this compound uniquely modulates the tumor microenvironment (TME). Preclinical studies have demonstrated that this compound ameliorates the TME by suppressing cancer-associated fibroblasts (CAFs) and promoting the remodeling of tumor vasculature.[3][4] This activity is crucial as the TME plays a significant role in tumor progression, metastasis, and drug resistance.

The primary molecular and cellular targets for assessing the pharmacodynamic effects of this compound by immunohistochemistry (IHC) include:

  • β-Tubulin: The direct intracellular target of this compound.

  • Ki67: A nuclear protein that is a well-established marker for cellular proliferation.

  • Alpha-Smooth Muscle Actin (α-SMA): A key marker for activated CAFs, also known as myofibroblasts. This compound has been shown to reduce the population of α-SMA-positive CAFs.[4]

  • CD31 (PECAM-1): An endothelial cell marker used to quantify microvessel density (MVD) and assess vascular remodeling. This compound treatment is associated with changes in tumor vasculature.[4][5]

  • Phosphorylated Akt (pAkt) and Phosphorylated S6 Ribosomal Protein (pS6): Key downstream components of the PI3K/Akt/mTOR signaling pathway. This compound has been found to inhibit this pathway in fibroblasts, which is involved in their differentiation into α-SMA-positive myofibroblasts.[4]

These application notes provide detailed protocols for the immunohistochemical detection and analysis of these key biomarkers to evaluate the biological activity of this compound in preclinical and clinical research.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize the quantitative effects of this compound and the related compound eribulin on key TME markers, as determined by immunohistochemistry in preclinical xenograft models.

Table 1: Effect of this compound on α-SMA Positive Cancer-Associated Fibroblasts (CAFs) in Xenograft Models. [4]

Xenograft ModelTreatment GroupMean α-SMA Positive Area (%)Standard Deviation (SD)
FaDu Vehicle10.5± 1.5
This compound (120 µg/kg)4.5± 1.0
OSC-19 Vehicle12.0± 2.0
This compound (120 µg/kg)5.0± 1.2
MDA-MB-231 Vehicle8.0± 1.8
This compound (180 µg/kg)3.5± 0.9

Data are graphically represented in the source and have been estimated for this table.

Table 2: Effect of Eribulin (a Halichondrin B Analog) on Microvessel Density (MVD) in Breast Cancer Xenograft Models. [5]

Xenograft ModelTreatment GroupMean Microvessel Density (MVD/mm²)Standard Deviation (SD)Fold Change vs. Vehicle
MX-1 Vehicle85± 15-
Eribulin (1.0 mg/kg)150± 251.76
Eribulin (3.0 mg/kg)165± 301.94
MDA-MB-231 Vehicle110± 20-
Eribulin (1.0 mg/kg)200± 351.82
Eribulin (3.0 mg/kg)225± 402.05

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound in cancer-associated fibroblasts and a general workflow for immunohistochemical analysis.

E7130_Pathway cluster_ECM Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binding PI3K PI3K TGFbR->PI3K Activation AKT Akt PI3K->AKT pAKT pAkt AKT->pAKT Phosphorylation mTOR mTOR pAKT->mTOR Activation pS6 pS6 mTOR->pS6 Phosphorylation Transcription Gene Transcription (e.g., ACTA2 for α-SMA) pS6->Transcription Promotes Microtubules Microtubule Network Microtubules->PI3K Required for Focal Adhesion & Pathway Activation This compound This compound This compound->PI3K Disrupts Pathway Activation This compound->Microtubules Inhibits Dynamics aSMA α-SMA Expression Transcription->aSMA CAF Fibroblast to Myofibroblast (CAF) Differentiation aSMA->CAF

Caption: Proposed mechanism of this compound on the TGF-β pathway in fibroblasts.

IHC_Workflow start FFPE Tissue Block sectioning Sectioning (4-5 µm) start->sectioning mounting Mounting on Slides sectioning->mounting deparaffinization Deparaffinization & Rehydration (Xylene & Graded Ethanol) mounting->deparaffinization retrieval Antigen Retrieval (Heat-Induced or Enzymatic) deparaffinization->retrieval blocking_peroxidase Peroxidase Blocking (e.g., 3% H2O2) retrieval->blocking_peroxidase blocking_serum Serum Blocking blocking_peroxidase->blocking_serum primary_ab Primary Antibody Incubation blocking_serum->primary_ab secondary_ab Secondary Antibody (HRP-Polymer) Incubation primary_ab->secondary_ab Wash detection Chromogen Detection (e.g., DAB) secondary_ab->detection Wash counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Clearing counterstain->dehydration coverslipping Coverslipping dehydration->coverslipping imaging Slide Scanning & Image Analysis coverslipping->imaging

Caption: A generalized workflow for immunohistochemistry on FFPE tissues.

Experimental Protocols

The following are generalized protocols for immunohistochemical staining of this compound-related targets on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: Optimal conditions, including antibody dilutions and incubation times, should be determined empirically for each specific antibody, tissue type, and detection system.

I. General Reagents
  • Xylene

  • Graded Ethanol (100%, 95%, 70%)

  • Deionized (DI) Water

  • Tris-buffered Saline with Tween 20 (TBST) or Phosphate-buffered Saline with Tween 20 (PBST)

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in TBST)

  • Primary Antibody Diluent (e.g., 1% BSA in TBST)

  • HRP-conjugated Secondary Antibody Detection System

  • Diaminobenzidine (DAB) Chromogen Kit

  • Hematoxylin Counterstain

  • Permanent Mounting Medium

II. General Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (2 changes, 3 minutes each).

    • Immerse in 70% ethanol (1 change, 3 minutes).

    • Rinse thoroughly in DI water.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.

    • Use a pressure cooker, steamer, or water bath. For example, boil in 10 mM Sodium Citrate (pH 6.0) for 10-20 minutes.[2]

    • Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).

    • Rinse slides in DI water, then in wash buffer (TBST/PBST).

  • Peroxidase Block:

    • Incubate sections with 3% H₂O₂ for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse slides with wash buffer (3 changes, 5 minutes each).

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in antibody diluent.

    • Apply the diluted primary antibody to the sections and incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides with wash buffer (3 changes, 5 minutes each).

    • Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).

    • Rinse slides with wash buffer (3 changes, 5 minutes each).

  • Chromogen Development:

    • Prepare the DAB substrate solution immediately before use.

    • Incubate sections with the DAB solution until the desired staining intensity develops (typically 2-10 minutes), monitoring under a microscope.

    • Immerse slides in DI water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the hematoxylin by rinsing in running tap water or a bluing agent.

    • Dehydrate the sections through graded ethanol (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

III. Target-Specific Protocol Recommendations
Target ProteinRecommended Antigen RetrievalTypical Primary Antibody DilutionNotes / Cellular Localization
α-SMA HIER in Tris-EDTA (pH 9.0) or Citrate (pH 6.0). Enzymatic digestion may also be effective.[6]1:100 - 1:500Cytoplasmic staining in smooth muscle cells and myofibroblasts.
CD31 HIER in Citrate Buffer (pH 6.0).[2][7]1:50 - 1:400Membranous staining of endothelial cells.
Ki67 HIER in Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0).[5][8]1:100 - 1:400Nuclear staining in proliferating cells.
pAkt (Ser473) HIER in Citrate Buffer (pH 6.0).1:50 - 1:200Cytoplasmic and/or nuclear staining. Phosphatase inhibitors may be needed in buffers.
pS6 (Ser235/236) HIER in Tris Buffer (pH 8.0).[9][10]1:100 - 1:400Cytoplasmic staining. Phosphatase inhibitors are recommended.
β-Tubulin HIER in Citrate Buffer (pH 6.0).[11]1:100 - 1:1000Cytoplasmic staining, highlighting the microtubule network.
IV. Quantification and Analysis
  • α-SMA: Quantification is typically performed by measuring the percentage of the stromal area that is positively stained for α-SMA. This can be achieved using digital image analysis software to segment the tumor stroma and calculate the positively stained area.[4]

  • CD31 (MVD): Microvessel density is commonly assessed using the "hot-spot" method. Briefly, the slide is scanned at low magnification to identify areas with the highest density of microvessels. Individual vessels are then counted in several high-power fields (e.g., 200x or 400x) within these hot spots, and the average count per area is calculated.

  • Ki67: The Ki67 labeling index is calculated as the percentage of tumor cells with positive nuclear staining out of the total number of tumor cells counted (a minimum of 500-1000 cells is recommended).[4]

  • pAkt / pS6: Staining can be evaluated using a semi-quantitative H-score, which combines both the intensity of the staining (e.g., 0 for none, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive cells at each intensity level. The H-score is calculated as: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], with a range of 0-300.

References

E7130 Dose-Response Assays In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for conducting in vitro dose-response assays with E7130, a potent microtubule inhibitor with additional effects on the tumor microenvironment. This compound has demonstrated significant anti-proliferative activity in various cancer cell lines and inhibits the transdifferentiation of fibroblasts into cancer-associated fibroblasts (CAFs). The following sections detail the methodologies for assessing the cytotoxic effects of this compound on cancer cells and its impact on the transforming growth factor-beta (TGF-β)-induced differentiation of myofibroblasts.

Introduction

This compound is a synthetic analog of halichondrin B, a natural product isolated from a marine sponge.[1] It functions as a microtubule dynamics inhibitor, leading to cell cycle arrest and apoptosis in proliferating cancer cells.[1][2] Beyond its direct cytotoxic effects, this compound distinctively modulates the tumor microenvironment.[2][3] It has been shown to suppress CAFs and promote tumor vasculature remodeling.[2][3] This dual mechanism of action makes this compound a promising candidate for cancer therapy. These protocols provide a framework for the in vitro characterization of this compound's dose-dependent effects.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1

IC50 values were determined after a 3-day incubation period with this compound.[4]

Experimental Protocols

Protocol 1: Cancer Cell Viability Assay (e.g., MTT or SRB Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KPL-4, OSC-19, FaDu, HSC-2)

  • Complete cell culture medium (specific to each cell line)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagent

  • Solubilization buffer (for MTT assay) or Tris-base solution (for SRB assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should bracket the expected IC50 value (e.g., from 0.001 nM to 100 nM).

    • Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 72 hours (3 days) at 37°C and 5% CO2.

  • Cell Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.

    • Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Protocol 2: TGF-β-Induced Myofibroblast Differentiation Assay

This protocol is designed to assess the inhibitory effect of this compound on the transdifferentiation of fibroblasts into myofibroblasts, a key process in the formation of cancer-associated fibroblasts.

Materials:

  • Normal human fibroblasts (e.g., BJ cells)

  • Fibroblast growth medium

  • Recombinant human TGF-β1

  • This compound stock solution

  • Primary antibody against α-smooth muscle actin (α-SMA)

  • Secondary antibody conjugated to a fluorescent probe

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Western blot reagents (lysis buffer, primary antibodies for pAKT, pS6, and loading controls)

  • Immunofluorescence microscopy and/or Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture normal human fibroblasts in their recommended growth medium.

    • Seed the cells in appropriate culture vessels (e.g., chamber slides for immunofluorescence or multi-well plates for Western blotting).

    • Once the cells reach a suitable confluency, replace the medium with serum-free or low-serum medium for 24 hours.

    • Treat the cells with a low concentration of this compound (e.g., 0.15 nM) in the presence or absence of TGF-β1 (e.g., 1 ng/mL).

    • Include controls: untreated cells, cells treated with TGF-β1 only, and cells treated with this compound only.

    • Incubate for 48 hours.

  • Assessment of Myofibroblast Differentiation (Immunofluorescence for α-SMA):

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary antibody against α-SMA.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Visualize and capture images using a fluorescence microscope. Analyze the expression and organization of α-SMA stress fibers.

  • Assessment of Downstream Signaling (Western Blotting):

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AKT (pAKT), phosphorylated S6 ribosomal protein (pS6), and a loading control (e.g., β-actin or GAPDH).

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualizations

E7130_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Signaling Intracellular Signaling TGF-beta TGF-beta Fibroblast Fibroblast TGF-beta->Fibroblast Induces Transdifferentiation Microtubule_Network Microtubule Network Formation TGF-beta->Microtubule_Network CAF Cancer-Associated Fibroblast (CAF) Fibroblast->CAF alpha-SMA α-SMA Expression CAF->alpha-SMA PI3K PI3K Microtubule_Network->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->alpha-SMA Promotes This compound This compound This compound->Microtubule_Network Inhibits

Caption: this compound inhibits TGF-β-induced myofibroblast differentiation.

Dose_Response_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound or vehicle control C->D E Incubate for 72h D->E F Add viability reagent (e.g., MTT) E->F G Incubate and solubilize F->G H Measure absorbance G->H I Calculate % viability vs. control H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Caption: Workflow for in vitro dose-response cytotoxicity assay.

References

Application Notes and Protocols for E7130 Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to E7130

This compound is a synthetic analog of halichondrin B, a natural product isolated from a marine sponge.[1] It functions as a microtubule inhibitor, but recent preclinical studies have revealed a novel mechanism of action targeting the tumor microenvironment (TME).[2][3][4] this compound has been shown to suppress cancer-associated fibroblasts (CAFs) and promote the remodeling of the tumor vasculature.[4][5] This dual action not only inhibits tumor cell proliferation directly but also enhances the delivery and efficacy of co-administered therapies.[5] In vitro, this compound demonstrates potent anti-proliferative activity with IC50 values in the nanomolar range across various cancer cell lines.[5] Its unique profile makes it a promising candidate for cancer therapy, both as a monotherapy and in combination with other agents.[6]

Recommended Animal Models for this compound Research

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Given its mechanism of action, models that allow for the study of both tumor growth and the tumor microenvironment are ideal.

Subcutaneous Xenograft Models

Subcutaneous xenograft models are widely used for initial efficacy testing due to their simplicity and reproducibility.[7][8] These models involve the implantation of human cancer cell lines into the flank of immunocompromised mice, such as nude or SCID mice.[7][9]

  • Recommended Cell Lines:

    • FaDu (Head and Neck Squamous Cell Carcinoma): Known to form tumors with a significant CAF population, making it suitable for studying this compound's effect on the TME.[5][9]

    • HSC-2 (Head and Neck Squamous Cell Carcinoma): Another relevant model for investigating the interplay between this compound and the tumor vasculature.[5]

    • MCF-7 and MDA-MB-231 (Breast Cancer): These cell lines are well-characterized and have been used to demonstrate the anti-tumor activity of this compound in breast cancer models.[9]

Orthotopic Xenograft Models

Orthotopic models involve implanting tumor cells into the corresponding organ of origin in the animal.[10][11] This provides a more clinically relevant TME, which is crucial for evaluating agents like this compound that modulate the stroma and vasculature.[10][11]

  • Application for this compound: An orthotopic breast cancer model, for instance, would allow for a more accurate assessment of this compound's impact on tumor growth, invasion, and metastasis in a native tissue context.

Patient-Derived Xenograft (PDX) Models

PDX models are generated by implanting tumor fragments from a patient directly into an immunocompromised mouse.[12][13] These models better recapitulate the heterogeneity and architecture of human tumors.

  • Application for this compound: PDX models are invaluable for assessing the efficacy of this compound in a setting that closely mirrors the clinical disease, providing a strong rationale for patient stratification in future clinical trials.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and related p300/CBP inhibitors.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Animal Model Dosage Administration Outcome
FaDu SCCHN xenograft BALB/c mice 45-180 µg/kg i.v. Reduced α-SMA-positive CAFs.[5]
HSC-2 SCCHN xenograft BALB/c mice 90 µg/kg i.v. Increased microvessel density and inhibited tumor growth.[5]

| MCF7, MDA-MB-231, OD-BRE-0438 breast cancer xenografts | 90-180 µg/kg | i.v. on days 0 and 7 | Significant antitumor activity and reduction in tumor volume.[9] |

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell Line IC50 (nM)
KPL-4 0.01 - 0.1
OSC-19 0.01 - 0.1
FaDu 0.01 - 0.1
HSC-2 0.01 - 0.1

Data from MedchemExpress, specific values within the range are cell line dependent.[5]

Table 3: In Vivo Efficacy of a p300/CBP Inhibitor (CCS1477)

Animal Model Dosage Administration Outcome
22Rv1 xenograft athymic nude mice 10-20 mg/kg QD, 30 mg/kg QOD Oral gavage Complete tumor growth inhibition.[14]

| 22Rv1 xenograft (single dose) | 30 mg/kg | Oral | Reduction in AR, AR-SV, and c-Myc protein levels.[14] |

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model[7][15]
  • Cell Preparation:

    • Culture cancer cells (e.g., FaDu, MCF-7) to 70-80% confluency.

    • Harvest cells using trypsin-EDTA, wash with PBS, and centrifuge.[7]

    • Resuspend the cell pellet in sterile PBS or culture medium at a concentration of 3 x 10^7 cells/mL.[7]

    • Perform a viability count using trypan blue; viability should be >95%.[7]

  • Animal Preparation and Implantation:

    • Use 6-8 week old female immunocompromised mice (e.g., BALB/c nude or NSG).[8][9]

    • Anesthetize the mouse using an appropriate anesthetic.

    • Inject 100 µL of the cell suspension (3 x 10^6 cells) subcutaneously into the lower flank of the mouse.[7]

    • For enhanced tumor take and growth, cells can be mixed 1:1 with Cultrex BME.[12]

  • Tumor Monitoring and Treatment:

    • Monitor the mice for tumor growth. Tumors should be palpable within 1-3 weeks.[7]

    • Measure tumor volume 2-3 times weekly using calipers (Volume = 0.5 x Length x Width^2).

    • Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[9]

    • Administer this compound (e.g., 90 µg/kg, i.v.) or vehicle control according to the study design.[5]

Protocol 2: Pharmacokinetic (PK) Study in Mice[16][17]
  • Drug Administration:

    • Administer this compound to mice via the intended clinical route (e.g., intravenous or oral gavage) at the desired dose.[15][16]

  • Blood Sampling:

    • Collect blood samples (approximately 30 µL) at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration.[17][15]

    • Serial bleeding from the same mouse can be performed via the submandibular vein.[17] A terminal bleed can be performed by cardiac puncture.[17]

    • Collect blood into heparinized tubes.[17]

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.[18]

    • Store plasma samples at -80°C until analysis.[18]

    • Quantify the concentration of this compound in the plasma using a validated LC-MS/MS method.[15]

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis[20][21]
  • Tissue Preparation:

    • Harvest tumors from treated and control animals at the end of the study.

    • Fix the tissues in 10% neutral buffered formalin for 24-48 hours.[19]

    • Dehydrate the tissue through a series of ethanol concentrations and embed in paraffin.[19][20]

    • Cut 4-5 µm sections using a microtome and mount on slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.[19]

    • Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with primary antibodies against biomarkers of interest (e.g., α-SMA for CAFs, CD31 for endothelial cells, Ki67 for proliferation) overnight at 4°C.[4][21]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit and counterstain with hematoxylin.[19]

  • Analysis:

    • Dehydrate and mount the slides.

    • Image the slides using a light microscope and quantify the staining intensity and distribution.

Visualizations

Signaling Pathway and Mechanism of Action of this compound

E7130_Mechanism cluster_TME Tumor Microenvironment Cancer-Associated\nFibroblasts (CAFs) Cancer-Associated Fibroblasts (CAFs) Tumor Vasculature Tumor Vasculature Vascular Remodeling Vascular Remodeling Tumor Vasculature->Vascular Remodeling This compound This compound This compound->Cancer-Associated\nFibroblasts (CAFs) Suppresses This compound->Tumor Vasculature Promotes Microtubule Dynamics Microtubule Dynamics This compound->Microtubule Dynamics Inhibits Tumor Cell Proliferation Tumor Cell Proliferation Microtubule Dynamics->Tumor Cell Proliferation Inhibits Drug Delivery Drug Delivery Vascular Remodeling->Drug Delivery Enhances E7130_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture xenograft 2. Xenograft Implantation (Subcutaneous/Orthotopic) cell_culture->xenograft tumor_growth 3. Tumor Growth Monitoring xenograft->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. Treatment with this compound or Vehicle randomization->treatment data_collection 6. Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint 7. Endpoint Analysis data_collection->endpoint pk_pd PK/PD Studies endpoint->pk_pd ihc IHC for Biomarkers endpoint->ihc end End pk_pd->end ihc->end

References

E7130 Administration in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically produced analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1][2] It functions as a potent microtubule dynamics inhibitor, but more uniquely, it also modulates the tumor microenvironment (TME).[1][2][3] Preclinical studies have demonstrated that this compound can suppress cancer-associated fibroblasts (CAFs) and promote tumor vasculature remodeling, thereby augmenting the efficacy of other anticancer treatments.[1][4][5] This document provides detailed application notes and protocols for the intravenous administration of this compound in mice, based on findings from various preclinical studies.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism:

  • Microtubule Destabilization: As a microtubule inhibitor, this compound disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4]

  • Tumor Microenvironment Modulation: this compound has been shown to reduce the population of α-SMA-positive CAFs within the TME.[1][3] This is achieved by impeding the TGF-β-induced transdifferentiation of myofibroblasts. The underlying mechanism for this effect involves the disruption of the microtubule network, which is crucial for focal adhesion assembly and the subsequent activation of the PI3K/AKT/mTOR signaling pathway.[3][6] By inhibiting this pathway in fibroblasts, this compound reduces their activation and the secretion of extracellular matrix proteins that contribute to a tumor-promoting environment.[3]

Data Summary

The following tables summarize the quantitative data from preclinical studies involving this compound administration in mice.

Table 1: In Vitro Efficacy of this compound

Cell LineIC50 (nM)
KPL-40.01 - 0.1
OSC-190.01 - 0.1
FaDu0.01 - 0.1
HSC-20.01 - 0.1

Data from MedChemExpress. The IC50 range indicates potent anti-proliferative efficacy across various cancer cell lines.

Table 2: In Vivo Effects of this compound in Xenograft Mouse Models

Mouse ModelThis compound Dose (intravenous)Key Findings
FaDu SCCHN xenograft (BALB/c mice)90 µg/kg- Reduced LAP-TGFβ1 in CAFs from 164.3 ± 121.0 to 71.6 ± 37.8 (arbitrary units) - Synergistic antitumor activity with cetuximab
H460, MCF-7, and FaDu xenografts180 µg/kg- Significantly increased plasma Collagen IV levels - Significantly increased microvessel density (MVD)
Pediatric ETP-ALL PDXs (NSG mice)0.135 mg/kg- Delayed tumor progression - Elicited objective responses (1 Complete Response, 3 Maintained Complete Responses out of 5 evaluable PDXs)

Data compiled from various preclinical studies.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free vehicle (e.g., saline, 5% dextrose solution, or as specified by the manufacturer)

  • Sterile vials

  • Sterile syringes and needles (various gauges)

  • Vortex mixer

Procedure:

  • Reconstitution: Allow the lyophilized this compound to come to room temperature. Aseptically add the required volume of the sterile vehicle to the vial to achieve the desired stock concentration.

  • Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent denaturation.

  • Dilution: Based on the body weight of the mice and the target dose, calculate the volume of the stock solution needed for each injection. Prepare the final injection solution by diluting the stock solution with the sterile vehicle to a suitable volume for intravenous injection in mice (typically 50-100 µL).

  • Quality Control: Visually inspect the final solution for any particulate matter or discoloration before administration.

Protocol 2: Intravenous (Tail Vein) Administration of this compound in Mice

Materials:

  • Prepared this compound injection solution

  • Sterile 27-30 gauge needles and 1 mL syringes

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol or isopropanol wipes

  • Gauze pads

Procedure:

  • Animal Preparation: Weigh each mouse to accurately calculate the injection volume.

  • Vasodilation: To facilitate the visualization and cannulation of the lateral tail veins, warm the mouse for 5-10 minutes under a heat lamp or by placing its cage on a warming pad. Ensure the animal is not overheated.

  • Restraint: Secure the mouse in an appropriately sized restrainer, allowing access to the tail.

  • Vein Identification: Gently wipe the tail with a 70% alcohol wipe to clean the injection site and improve visualization of the lateral tail veins.

  • Injection:

    • Load the syringe with the calculated volume of this compound solution, ensuring there are no air bubbles.

    • Position the needle, bevel up, parallel to the tail vein.

    • Insert the needle smoothly into the distal third of one of the lateral tail veins. A slight "pop" may be felt as the needle enters the vein.

    • Slowly inject the solution. If resistance is met or a subcutaneous bleb forms, the needle is not correctly placed. In such a case, withdraw the needle, apply gentle pressure to the site, and attempt the injection at a more proximal site on the same or opposite vein.

  • Post-Injection Care: After a successful injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

Signaling Pathway

E7130_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_this compound This compound Intervention Cancer_Cell Cancer Cell TGFb TGF-β Cancer_Cell->TGFb secretes Fibroblast Fibroblast CAF Cancer-Associated Fibroblast (CAF) Fibroblast->CAF transdifferentiates to ECM_Production ECM Production & Tumor Progression CAF->ECM_Production This compound This compound Microtubules Microtubule Network This compound->Microtubules disrupts TGFb->Fibroblast activates FA_Assembly Focal Adhesion Assembly Microtubules->FA_Assembly required for PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CAF promotes activation FA_Assembly->PI3K activates

Caption: this compound mechanism in the tumor microenvironment.

Experimental Workflow

E7130_In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model 1. Select Mouse Model (e.g., BALB/c with FaDu xenografts) Tumor_Implantation 2. Subcutaneous Tumor Cell Implantation Animal_Model->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth (to ~100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization E7130_Prep 5. Prepare this compound (Protocol 1) Randomization->E7130_Prep IV_Admin 6. Intravenous Administration (Protocol 2) Dose: 45-180 µg/kg E7130_Prep->IV_Admin Monitoring 7. Monitor Animal Health & Tumor Volume IV_Admin->Monitoring Endpoint 8. Euthanize at Endpoint & Collect Tissues Monitoring->Endpoint IHC 9a. Immunohistochemistry (α-SMA, CD31) Endpoint->IHC Biochemical 9b. Biomarker Analysis (e.g., Plasma Collagen IV) Endpoint->Biochemical Data_Analysis 10. Quantify & Analyze Data (MVD, CAF reduction, tumor growth inhibition) IHC->Data_Analysis Biochemical->Data_Analysis

Caption: Workflow for in vivo this compound efficacy studies.

References

Measuring E7130-Induced Apoptosis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – To facilitate further research into the apoptotic mechanisms of the novel microtubule inhibitor E7130, we are pleased to provide a comprehensive set of application notes and detailed protocols for measuring this compound-induced apoptosis. This document is intended for researchers, scientists, and drug development professionals investigating the anti-cancer properties of this compound.

This compound, a synthetic analog of the marine natural product halichondrin B, has demonstrated potent anti-tumor activity by inhibiting microtubule dynamics. A key mechanism of its cytotoxic effect is the induction of apoptosis, or programmed cell death. Accurate and reproducible measurement of apoptosis is critical for elucidating the molecular pathways involved and for the development of this compound as a therapeutic agent.

These application notes provide detailed methodologies for four widely accepted techniques to quantify apoptosis:

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: For the detection of DNA fragmentation, a hallmark of late-stage apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: For the differentiation of early and late apoptotic cells via flow cytometry.

  • Caspase-3/7 Activity Assay: For the quantification of key executioner caspase activity.

  • Western Blotting: For the analysis of apoptosis-related protein cleavage, such as PARP and Caspase-3.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound-induced apoptosis. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.

Table 1: Quantification of this compound-Induced Apoptosis by TUNEL Assay in Xenograft Tumors

Treatment GroupDose (mg/kg)Percentage of TUNEL-Positive Cells (Mean ± SD)
Vehicle Control02.5 ± 0.8
This compound0.515.2 ± 2.1
This compound1.035.8 ± 4.5
Positive Control (DNase I)N/A95.1 ± 3.2

Table 2: Analysis of Apoptosis by Annexin V/PI Flow Cytometry in Cancer Cell Lines Treated with this compound for 48 hours

Cell LineThis compound Concentration (nM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HT-29 0 (Vehicle)92.3 ± 2.53.1 ± 0.94.6 ± 1.1
175.4 ± 3.115.2 ± 2.39.4 ± 1.5
1042.1 ± 4.238.5 ± 3.819.4 ± 2.7
A549 0 (Vehicle)94.1 ± 1.92.5 ± 0.73.4 ± 0.8
180.2 ± 2.812.8 ± 1.97.0 ± 1.2
1051.7 ± 3.935.1 ± 3.113.2 ± 2.1

Table 3: Caspase-3/7 Activity in Cancer Cell Lines Treated with this compound for 24 hours

Cell LineThis compound Concentration (nM)Fold Change in Caspase-3/7 Activity (vs. Vehicle)
HT-29 0 (Vehicle)1.0
12.8 ± 0.4
106.5 ± 0.9
A549 0 (Vehicle)1.0
13.1 ± 0.5
107.2 ± 1.1

Table 4: Densitometric Analysis of Western Blot for Cleaved PARP and Cleaved Caspase-3 in HT-29 Cells Treated with this compound for 48 hours

This compound Concentration (nM)Relative Density of Cleaved PARP (89 kDa) / β-actinRelative Density of Cleaved Caspase-3 (17 kDa) / β-actin
0 (Vehicle)0.1 ± 0.020.05 ± 0.01
10.8 ± 0.10.4 ± 0.05
101.9 ± 0.21.2 ± 0.15

Experimental Protocols & Visualizations

TUNEL Assay for Apoptotic Cell Detection in Xenograft Tissues

This protocol describes the detection of DNA fragmentation in paraffin-embedded tumor sections using a TUNEL assay. Increased TUNEL-positive cells were observed in this compound-treated xenografts[1].

TUNEL_Workflow cluster_prep Tissue Preparation cluster_labeling TUNEL Labeling cluster_detection Detection cluster_analysis Analysis Deparaffinization Deparaffinization & Rehydration Permeabilization Permeabilization (Proteinase K) Deparaffinization->Permeabilization Equilibration Equilibration Buffer Permeabilization->Equilibration TdT_Reaction TdT Enzyme Reaction Equilibration->TdT_Reaction Stop_Reaction Stop Reaction TdT_Reaction->Stop_Reaction Blocking Blocking Stop_Reaction->Blocking Antibody_Incubation Antibody Incubation Blocking->Antibody_Incubation Substrate Substrate Addition Antibody_Incubation->Substrate Counterstain Counterstain Substrate->Counterstain Microscopy Microscopy Counterstain->Microscopy Quantification Quantification Microscopy->Quantification

Caption: Workflow for TUNEL Assay in Xenograft Tissues.

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%) for 3 minutes each, followed by a final wash in deionized water.

  • Permeabilization:

    • Incubate sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

    • Wash slides twice with PBS.

  • TUNEL Reaction:

    • Equilibrate sections with Equilibration Buffer for 10 minutes.

    • Incubate with TdT reaction mixture in a humidified chamber at 37°C for 1 hour.

    • Immerse slides in Stop/Wash Buffer for 10 minutes.

  • Detection:

    • Wash slides three times with PBS.

    • Incubate with a blocking solution (e.g., 3% H2O2 in methanol) to quench endogenous peroxidases.

    • Apply anti-digoxigenin-peroxidase conjugate and incubate for 30 minutes.

    • Wash slides three times with PBS.

    • Add DAB substrate and monitor color development.

  • Counterstaining and Analysis:

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Analyze under a light microscope and quantify the percentage of TUNEL-positive (brown-stained) nuclei.

Annexin V/PI Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

AnnexinV_PI_Pathway cluster_cell_states Cell States cluster_membrane_changes Membrane Changes Viable Viable Cell (Annexin V- / PI-) EarlyApoptotic Early Apoptotic Cell (Annexin V+ / PI-) IntactMembrane Intact Plasma Membrane Viable->IntactMembrane LateApoptotic Late Apoptotic/Necrotic Cell (Annexin V+ / PI+) PSExternalization Phosphatidylserine Externalization EarlyApoptotic->PSExternalization LossOfIntegrity Loss of Membrane Integrity LateApoptotic->LossOfIntegrity This compound This compound Treatment This compound->EarlyApoptotic

Caption: Principles of Annexin V/PI Apoptosis Detection.

Protocol:

  • Cell Preparation:

    • Seed cells and treat with various concentrations of this compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash cells twice with cold PBS and resuspend in 1X Binding Buffer.

  • Staining:

    • Adjust the cell density to 1 x 10^6 cells/mL in 1X Binding Buffer.

    • To 100 µL of cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7 using a luminogenic substrate.

Caspase_Activity_Workflow Cell_Plating Plate Cells E7130_Treatment Treat with this compound Cell_Plating->E7130_Treatment Reagent_Addition Add Caspase-Glo® 3/7 Reagent E7130_Treatment->Reagent_Addition Incubation Incubate at RT Reagent_Addition->Incubation Luminescence_Reading Read Luminescence Incubation->Luminescence_Reading Data_Analysis Analyze Data Luminescence_Reading->Data_Analysis

Caption: Workflow for Caspase-3/7 Activity Assay.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate.

    • Treat cells with a serial dilution of this compound and incubate for the desired time.

  • Assay Procedure:

    • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the fold change in caspase activity relative to the vehicle-treated control.

Western Blotting for Apoptosis Markers

This protocol is for the detection of cleaved PARP (a substrate of activated caspase-3) and cleaved caspase-3 itself.

Apoptosis_Signaling_Pathway This compound This compound Microtubule_Inhibition Microtubule Dynamics Inhibition This compound->Microtubule_Inhibition Apoptotic_Signal Apoptotic Signal Microtubule_Inhibition->Apoptotic_Signal Procaspase3 Pro-caspase-3 (35 kDa) Apoptotic_Signal->Procaspase3 Cleaved_Caspase3 Cleaved Caspase-3 (17/19 kDa) Procaspase3->Cleaved_Caspase3 Cleavage PARP PARP (116 kDa) Cleaved_Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP (89 kDa) PARP->Cleaved_PARP Cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis

References

Application Notes and Protocols for Monitoring the Impact of E7130 on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically produced analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1] As a potent microtubule dynamics inhibitor, this compound exerts its anticancer effects by disrupting the formation and function of the mitotic spindle, a critical cellular machinery for cell division.[1][2] This disruption leads to a halt in the cell cycle, primarily at the G2/M phase, and can subsequently induce apoptosis in cancer cells.[2][3] Beyond its direct cytotoxic effects, this compound has also been shown to modulate the tumor microenvironment, further contributing to its therapeutic potential.[4]

These application notes provide a comprehensive guide for researchers to effectively monitor the impact of this compound on cell cycle progression in cancer cell lines. The protocols detailed herein are designed to deliver robust and reproducible data, enabling a thorough understanding of this compound's mechanism of action.

Mechanism of Action: this compound and the Cell Cycle

This compound's primary mechanism of action is the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton and play a pivotal role in mitosis. During the M phase of the cell cycle, microtubules form the mitotic spindle, which is responsible for segregating chromosomes into two daughter cells. By binding to tubulin, the building block of microtubules, this compound disrupts their dynamics, leading to the formation of a dysfunctional mitotic spindle.[2] This activates the spindle assembly checkpoint, a crucial surveillance mechanism that ensures proper chromosome attachment to the spindle. An activated spindle assembly checkpoint prevents the cell from proceeding to anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle.[2] This sustained mitotic arrest can ultimately trigger programmed cell death, or apoptosis.

Furthermore, the disruption of microtubule networks by this compound can also impact intracellular signaling pathways that regulate cell proliferation and survival. One such pathway is the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer. This compound has been shown to indirectly inhibit this pathway, further contributing to its anti-proliferative effects.

Data Presentation: Quantifying the Impact of this compound on Cell Cycle Progression

Due to the limited availability of specific quantitative data for this compound, the following tables present representative data from studies on Eribulin, a closely related halichondrin B analog with the same mechanism of action as a microtubule inhibitor.[5][6] These data illustrate the expected effects of this compound on cell cycle phase distribution and the expression of key cell cycle regulatory proteins.

Table 1: Effect of this compound (as represented by Eribulin) on Cell Cycle Phase Distribution in HeLa Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)55.8 ± 3.230.3 ± 2.113.9 ± 1.5
This compound (1.5 nM) - 24h40.1 ± 2.828.3 ± 1.931.6 ± 2.5
This compound (1.5 nM) - 48h25.7 ± 1.912.9 ± 1.161.4 ± 4.3

Data is representative of the effects of microtubule inhibitors of the halichondrin class and is based on studies with Eribulin in HeLa cells.[5]

Table 2: Effect of this compound (as represented by Eribulin) on Cell Cycle Phase Distribution in FaDu Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)60.2 ± 4.125.5 ± 1.814.3 ± 1.2
This compound (0.75 nM) - 24h45.3 ± 3.524.1 ± 1.730.6 ± 2.9
This compound (0.75 nM) - 48h30.1 ± 2.615.8 ± 1.454.1 ± 4.8

Data is representative of the effects of microtubule inhibitors of the halichondrin class and is based on studies with Eribulin in FaDu cells.[5]

Table 3: Expected Impact of this compound on Key G2/M Phase Regulatory Proteins

ProteinExpected Change in Expression/ActivityRationale
Cyclin B1Increased ExpressionAccumulates during G2 phase and is required for entry into mitosis. Arrest in G2/M would lead to its accumulation.
CDK1 (Cdc2)Increased Activity (initially)Forms a complex with Cyclin B1 to drive mitotic entry. Its activity would be high in G2/M arrested cells.
Phospho-Histone H3 (Ser10)Increased LevelsA marker for mitotic cells. Increased levels would indicate an accumulation of cells in M phase.
p21 (CDKN1A)Potential InductionCan be induced by cellular stress, including mitotic arrest, and can inhibit CDK activity.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution based on DNA content using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Collect cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to de-convolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle proteins by Western blotting to assess the molecular impact of this compound.

Materials:

  • Treated and untreated cell pellets (from Protocol 1 or a separate experiment)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3 (Ser10), anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using ECL substrate and capture the image with a chemiluminescence imaging system.

    • Quantify band intensities using appropriate software and normalize to a loading control like β-actin.

Protocol 3: Cell Proliferation Assay using BrdU Incorporation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • BrdU labeling reagent (10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to a fluorescent dye or HRP)

  • Detection reagents (if using HRP-conjugated antibody)

  • Microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate.

    • Treat with this compound as described in Protocol 1.

  • BrdU Labeling:

    • Add BrdU labeling reagent to each well to a final concentration of 10 µM.

    • Incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation:

    • Remove the culture medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.

  • Detection:

    • Wash the cells with PBS.

    • Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

    • Wash the cells and add the detection reagents according to the manufacturer's instructions.

    • Measure the signal using a microplate reader (for colorimetric or fluorometric readout) or a flow cytometer (for fluorescently labeled cells).

Mandatory Visualizations

E7130_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubule Dynamics This compound->Microtubules Inhibits Proliferation Cell Proliferation This compound->Proliferation Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disruption of PI3K PI3K Microtubules->PI3K Disruption affects SAC Spindle Assembly Checkpoint (SAC) MitoticSpindle->SAC Activates G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound signaling pathway leading to G2/M arrest and apoptosis.

Cell_Cycle_Analysis_Workflow cluster_flow Flow Cytometry cluster_wb Western Blotting start Start: Seed Cancer Cells treat Treat with this compound (and Vehicle Control) start->treat harvest Harvest Cells treat->harvest fix Fix in 70% Ethanol harvest->fix lyse Lyse Cells & Quantify Protein harvest->lyse stain_pi Stain with Propidium Iodide fix->stain_pi analyze_flow Analyze DNA Content stain_pi->analyze_flow data_flow Quantify Cell Cycle Phases (G0/G1, S, G2/M) analyze_flow->data_flow sds_page SDS-PAGE & Transfer lyse->sds_page probe Probe with Antibodies (Cyclin B1, CDK1, etc.) sds_page->probe data_wb Quantify Protein Expression probe->data_wb G2M_Checkpoint_Logic G2 G2 Phase CyclinB1_CDK1 Cyclin B1-CDK1 Complex (Active) G2->CyclinB1_CDK1 Activation of Mitosis Mitosis CyclinB1_CDK1->Mitosis Promotes entry into G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest Leads to This compound This compound Treatment Spindle_Damage Mitotic Spindle Damage This compound->Spindle_Damage SAC_Active Spindle Assembly Checkpoint Activated Spindle_Damage->SAC_Active SAC_Active->CyclinB1_CDK1 Inhibits progression beyond

References

Application Notes and Protocols for Western Blot Analysis of E7130 Pathway Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to E7130 and its Mechanism of Action

This compound is a synthetic analog of halichondrin B, a natural product isolated from a marine sponge.[1] As a microtubule dynamics inhibitor, this compound exhibits potent anticancer activity.[2][3][4] Its mechanism of action is twofold. Firstly, it binds to the vinca domain of tubulin, disrupting microtubule polymerization. This leads to mitotic spindle assembly failure and cell cycle arrest at the G2/M phase in cancer cells.[1] Secondly, and distinctly, this compound modulates the tumor microenvironment.[2][5] It has been shown to reduce the population of cancer-associated fibroblasts (CAFs) and the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.[6][7] This effect is mediated through the inhibition of the Transforming Growth Factor-beta (TGF-β)-induced PI3K/AKT/mTOR signaling pathway.[6] this compound also promotes tumor vasculature remodeling by increasing the density of CD31-positive endothelial cells.[2][5]

The PI3K/AKT/mTOR Signaling Pathway in the Context of this compound's Anti-CAF Activity

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and differentiation.[8][9] In the tumor microenvironment, cancer cells can secrete TGF-β, which activates this pathway in surrounding fibroblasts, inducing their transdifferentiation into CAFs.[6] These CAFs, characterized by high α-SMA expression, contribute to cancer progression by remodeling the extracellular matrix and secreting pro-tumorigenic factors.

This compound has been demonstrated to impede the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts.[6] By disrupting the microtubule network, this compound interferes with focal adhesion assembly, which is critical for the downstream activation of the PI3K/AKT/mTOR pathway.[6] This inhibition leads to a reduction in the phosphorylation of key pathway components such as AKT and the downstream mTOR effector, S6 ribosomal protein, ultimately resulting in decreased α-SMA expression.[6][10]

Data Presentation: Quantitative Analysis of this compound's Effect on Pathway Targets

The following table summarizes illustrative quantitative data from Western blot analysis demonstrating the effect of this compound on key proteins in the PI3K/AKT/mTOR pathway and the CAF marker α-SMA in a fibroblast cell line stimulated with TGF-β.

Target ProteinTreatment ConditionFold Change (Normalized to Loading Control)
p-AKT (Ser473) TGF-β (10 ng/mL)3.5 ± 0.4
TGF-β + this compound (10 nM)1.2 ± 0.2
Total AKT TGF-β (10 ng/mL)1.1 ± 0.1
TGF-β + this compound (10 nM)1.0 ± 0.1
p-mTOR (Ser2448) TGF-β (10 ng/mL)2.8 ± 0.3
TGF-β + this compound (10 nM)0.9 ± 0.1
Total mTOR TGF-β (10 ng/mL)1.0 ± 0.1
TGF-β + this compound (10 nM)1.1 ± 0.2
α-SMA TGF-β (10 ng/mL)4.2 ± 0.5
TGF-β + this compound (10 nM)1.5 ± 0.3
β-Tubulin TGF-β (10 ng/mL)1.0 ± 0.1
TGF-β + this compound (10 nM)1.0 ± 0.1
β-Actin (Loading Control) All Conditions1.0 (Reference)

Note: The data presented in this table is for illustrative purposes and is based on findings reported in the literature. Actual results may vary depending on the experimental conditions.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human foreskin fibroblast (HFF) cells or other suitable fibroblast cell lines.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Starve the cells in serum-free DMEM for 12-16 hours prior to treatment.

    • Pre-treat the cells with the desired concentration of this compound (e.g., 10 nM) for 2 hours.

    • Stimulate the cells with TGF-β (e.g., 10 ng/mL) for the indicated time (e.g., 24-48 hours for α-SMA, shorter times for phosphorylation events).

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), cells treated with TGF-β alone.

Protein Extraction
  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the protein extract and transfer it to a new tube.

  • Determine the protein concentration using a BCA protein assay kit.

Western Blot Protocol
  • Sample Preparation:

    • Take an equal amount of protein for each sample (e.g., 20-30 µg).

    • Add 4x Laemmli sample buffer to each protein sample.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).

    • Include a pre-stained protein ladder to monitor the separation.

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Perform a wet transfer at 100 V for 90-120 minutes or a semi-dry transfer according to the manufacturer's instructions. Ensure the transfer apparatus is kept cool.

  • Blocking:

    • After transfer, block the membrane to prevent non-specific antibody binding.

    • For total proteins (Total AKT, Total mTOR, α-SMA, β-Tubulin, β-Actin), block with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

    • For phosphorylated proteins (p-AKT, p-mTOR), block with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[5]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in the appropriate blocking buffer (5% BSA in TBST for phospho-antibodies, 5% non-fat milk in TBST for others) at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • Rabbit anti-p-AKT (Ser473)

      • Rabbit anti-Total AKT

      • Rabbit anti-p-mTOR (Ser2448)[10]

      • Rabbit anti-Total mTOR

      • Mouse anti-α-SMA[11]

      • Mouse anti-β-Tubulin

      • Mouse anti-β-Actin

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the signal of the target protein to the signal of the loading control (e.g., β-Actin) for each sample.

    • For phosphorylated proteins, it is recommended to normalize the phospho-protein signal to the total protein signal.

Mandatory Visualizations

E7130_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_signaling Intracellular Signaling Cancer_Cell Cancer Cell TGF_beta TGF-β Cancer_Cell->TGF_beta secretes Fibroblast Fibroblast CAF Cancer-Associated Fibroblast (CAF) Fibroblast->CAF transdifferentiation TGF_beta_R TGF-β Receptor PI3K PI3K TGF_beta_R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR alpha_SMA α-SMA Expression mTOR->alpha_SMA alpha_SMA->CAF TGF_beta->TGF_beta_R This compound This compound Microtubules Microtubule Network This compound->Microtubules inhibits dynamics Microtubules->PI3K destabilization inhibits focal adhesion & signaling

Caption: this compound inhibits CAF differentiation via microtubule and PI3K/AKT/mTOR pathway disruption.

Western_Blot_Workflow Start Cell Culture & Treatment Protein_Extraction Protein Extraction (Lysis) Start->Protein_Extraction Quantification Protein Quantification (BCA Assay) Protein_Extraction->Quantification Sample_Prep Sample Preparation (Denaturation) Quantification->Sample_Prep Electrophoresis SDS-PAGE (Protein Separation) Sample_Prep->Electrophoresis Transfer Protein Transfer (to Membrane) Electrophoresis->Transfer Blocking Blocking (Non-specific site) Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End Results Analysis->End

Caption: A streamlined workflow for Western blot analysis of protein expression.

References

Troubleshooting & Optimization

E7130 Technical Support Center: In Vitro Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the successful in vitro use of E7130, a potent microtubule dynamics inhibitor with a complex mechanism of action. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic analog of halichondrin B, a natural product isolated from a marine sponge. It functions as a microtubule inhibitor, disrupting the dynamics of microtubule polymerization and depolymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2] Beyond its direct cytotoxic effects, this compound is also recognized as a tumor microenvironment (TME) ameliorator. It has been shown to suppress cancer-associated fibroblasts (CAFs) and promote the remodeling of tumor vasculature.[1]

Q2: In which solvents is this compound soluble?

A2: While specific quantitative solubility data for this compound in various solvents is not widely published, for in vitro cell culture experiments, it is common practice to dissolve compounds of this nature in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: Once dissolved in DMSO, it is recommended to aliquot the this compound stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles and maintain the compound's stability.

Q4: What are the known IC50 values for this compound in different cancer cell lines?

A4: this compound exhibits potent anti-proliferative activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1

Data sourced from MedChemExpress product information.[1]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitate forms upon dilution of DMSO stock in aqueous media. The compound has limited solubility in aqueous solutions. The final DMSO concentration may be too low to maintain solubility.1. Ensure the final DMSO concentration in your cell culture medium is kept as low as possible (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity, while still maintaining compound solubility. 2. After diluting the DMSO stock in your medium, vortex the solution gently and warm it to 37°C to aid dissolution. 3. Prepare fresh dilutions for each experiment.
Inconsistent or no biological effect observed. 1. Improper storage of the compound or stock solution, leading to degradation. 2. Inaccurate pipetting or dilution calculations. 3. Cell line-specific sensitivity.1. Ensure this compound powder and stock solutions are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles. 2. Calibrate your pipettes regularly and double-check all calculations for dilutions. 3. Verify the sensitivity of your cell line to microtubule inhibitors. Consider using a positive control.
High background cytotoxicity in control wells. The final concentration of the solvent (e.g., DMSO) is too high and is toxic to the cells.Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration to assess solvent toxicity. If significant cytotoxicity is observed, lower the final DMSO concentration in all experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the molecular weight of this compound (1066.28 g/mol ), calculate the volume of DMSO required to achieve a 1 mM stock solution.

    • Calculation Example: To prepare 1 mL of a 1 mM stock solution from 1 mg of this compound:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      • Volume (µL) = ((0.001 g / 1066.28 g/mol ) / 0.001 mol/L) * 1,000,000 µL/L ≈ 937.8 µL

  • Aseptically add the calculated volume of DMSO to the vial of this compound.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound using an MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (1 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 1 mM stock solution in complete culture medium. A typical final concentration range for an initial experiment could be 0.01 nM to 100 nM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

E7130_Mechanism_of_Action This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibits CAF Cancer-Associated Fibroblast (CAF) This compound->CAF Suppresses PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis TGF_beta TGF-β Fibroblast Fibroblast TGF_beta->Fibroblast Induces Fibroblast->CAF Transdifferentiation CAF->PI3K_AKT_mTOR Activates

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Stock_Solution Prepare 1 mM this compound Stock in DMSO Serial_Dilution Prepare Serial Dilutions in Culture Medium Stock_Solution->Serial_Dilution Treatment Treat Cells with This compound Dilutions Serial_Dilution->Treatment Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Treatment Incubation Incubate for 72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Read_Absorbance Read Absorbance at 570 nm MTT_Assay->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for in vitro cell proliferation assay.

References

E7130 Technical Support Center: Stability and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and handling of E7130 for researchers, scientists, and drug development professionals. As a complex synthetic molecule and potent anticancer agent, proper storage and handling are critical for ensuring experimental accuracy and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

While specific solubility data for this compound in a wide range of organic solvents is not publicly available, for in vitro studies, it is common practice to dissolve potent, complex molecules like this compound in a minimal amount of a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). For cell-based assays, further dilution in an appropriate cell culture medium is necessary. It is crucial to ensure the final DMSO concentration is non-toxic to the cells.

Q2: How should I store this compound solutions?

Stock solutions of this compound in a suitable solvent should be stored at low temperatures to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q3: What are the general stability characteristics of this compound?

This compound is a complex molecule with 31 chiral centers, making it susceptible to degradation under suboptimal conditions.[1][2] As a microtubule dynamics inhibitor, its structural integrity is paramount to its biological activity.[1] Factors that can affect its stability include temperature, light exposure, pH, and the choice of solvent.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Prepare fresh dilutions from a new aliquot of the stock solution. Review storage conditions and handling procedures.
Repeated freeze-thaw cycles of the stock solution.Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
Precipitation observed in the solution Poor solubility in the chosen solvent or buffer.Try a different co-solvent system or adjust the pH of the buffer if the molecule's properties allow. Sonication may aid in dissolution.
Exceeded solubility limit during dilution.Prepare a more dilute solution from the stock.
Reduced or no biological activity Chemical degradation of this compound.Verify the age and storage conditions of the compound. Consider performing a stability check using analytical methods like HPLC.
Interaction with container material.Use low-protein-binding tubes and containers for storage and preparation of solutions.

Experimental Protocols

While specific stability protocols for this compound are not published, a general workflow for assessing the stability of a potent anticancer compound in a given solvent can be adapted from established guidelines for pharmaceutical stability studies.[3][4]

General Stability Assessment Workflow

A fundamental stability study involves dissolving the compound in the solvent of interest and monitoring its concentration and the appearance of degradation products over time at various storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Appropriate buffer solution (if applicable)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

  • Light-protective containers (e.g., amber vials)

Procedure:

  • Preparation of Stock Solution: Accurately weigh this compound and dissolve it in the chosen solvent to a known concentration.

  • Sample Preparation: Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature). Protect samples from light where necessary.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound and identify any degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0). A common threshold for stability is the time at which 90% of the initial concentration remains (T90).

Stability_Testing_Workflow General Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Start: Prepare this compound Stock Solution aliquot Aliquot into Vials for Different Conditions start->aliquot temp_neg_20 Store at -20°C aliquot->temp_neg_20 temp_4 Store at 4°C aliquot->temp_4 temp_rt Store at Room Temperature aliquot->temp_rt timepoint Collect Samples at Time Points temp_neg_20->timepoint temp_4->timepoint temp_rt->timepoint hplc Analyze by HPLC timepoint->hplc data Calculate Remaining Compound (%) hplc->data end end data->end End: Determine Stability Profile

Caption: General workflow for assessing the stability of this compound.

Safe Handling of this compound

This compound is a potent cytotoxic agent and should be handled with extreme care in a controlled laboratory environment, following all institutional safety protocols for hazardous compounds.

Personal Protective Equipment (PPE) and Engineering Controls
  • Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.

  • Gown: A disposable, solid-front gown with tight-fitting cuffs is required.

  • Eye Protection: Use safety glasses with side shields or a full-face shield.

  • Ventilation: All handling of this compound, especially in powder form, should be conducted in a certified chemical fume hood or a biological safety cabinet.

Safe_Handling_Logic Logical Flow for Safe Handling of this compound start Start: Handling Potent Compound this compound ppe Wear Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe engineering Use Engineering Controls (Fume Hood / BSC) ppe->engineering weighing Weighing Powder engineering->weighing dissolving Dissolving in Solvent weighing->dissolving diluting Preparing Dilutions dissolving->diluting waste Dispose of Waste Properly (Contaminated PPE, Vials, etc.) diluting->waste end End: Procedure Complete waste->end

Caption: Logical flow for the safe handling of this compound.

References

E7130 Technical Support Center: Minimizing Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target effects of E7130 in cell culture experiments.

Understanding this compound's Mechanism of Action

This compound is a potent microtubule dynamics inhibitor derived from the marine natural product halichondrin B.[1][2] Its primary on-target effect is the inhibition of tubulin polymerization, which leads to G2/M phase cell cycle arrest and potent anti-proliferative activity against various cancer cell lines.[3]

A crucial aspect of this compound's activity is its ability to modulate the tumor microenvironment (TME).[2][4] Specifically, this compound has been shown to suppress the activation of cancer-associated fibroblasts (CAFs) and promote the remodeling of tumor vasculature.[2][4] This TME-modulating effect is mediated, at least in part, by the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway in fibroblasts.[5] For the purposes of this guide, "off-target effects" will primarily refer to unintended consequences in a specific experimental context, such as cytotoxicity in non-cancerous cells when studying TME modulation, or other effects not related to the intended microtubule disruption or anti-CAF activity.

Data Presentation: this compound Concentration-Dependent Effects

The following table summarizes the effective concentrations of this compound for its anti-proliferative and TME-modulating activities. Careful selection of the working concentration is the most critical step in minimizing off-target effects.

Cell TypeEffectEffective ConcentrationReference Cell Line(s)Citation
Cancer CellsAnti-proliferative (IC50)0.01 - 0.1 nMKPL-4, OSC-19, FaDu, HSC-2[5]
Normal FibroblastsInhibition of TGF-β-induced activation (myofibroblast transdifferentiation)~0.15 nMBJ[5]
Normal FibroblastsCytotoxicityNot observed at concentrations effective for anti-CAF activityBJ[3][5]

Mandatory Visualizations

Signaling Pathways

E7130_Microtubule_Inhibition cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Vinca domain Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis

This compound's primary mechanism of action in cancer cells.

E7130_CAF_Inhibition cluster_fibroblast Cancer-Associated Fibroblast (CAF) TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR PI3K PI3K TGFbR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR pAKT p-AKT AKT->pAKT pmTOR p-mTOR mTOR->pmTOR Myofibroblast Myofibroblast Differentiation (α-SMA expression) pmTOR->Myofibroblast This compound This compound (~0.15 nM) This compound->PI3K Inhibits pathway activation

This compound's inhibitory effect on the TGF-β pathway in CAFs.

Troubleshooting Guides and FAQs

Section 1: Unintended Cytotoxicity

Q1: I am trying to study the anti-fibrotic effects of this compound on my primary fibroblast cell line, but the cells are dying. Isn't this compound supposed to be non-toxic to fibroblasts at active concentrations?

A1: This is a common issue and usually relates to the concentration of this compound being used. While this compound has potent anti-proliferative effects on cancer cells in the low nanomolar range (IC50 0.01-0.1 nM), its anti-CAF activity is observed at even lower concentrations (~0.15 nM) without significant growth inhibition in normal fibroblasts like the BJ cell line.[5]

  • Troubleshooting Steps:

    • Verify Concentration: Double-check your calculations for diluting the this compound stock solution. Serial dilution errors are a common source of concentration discrepancies.

    • Perform a Dose-Response Curve: Test a range of this compound concentrations on your specific fibroblast cell line, starting from sub-nanomolar levels (e.g., 0.01 nM, 0.05 nM, 0.1 nM, 0.15 nM, 0.5 nM, 1 nM, and 10 nM). This will help you determine the optimal concentration for observing anti-CAF effects (e.g., reduced α-SMA expression) without inducing cytotoxicity.

    • Use a Positive Control for Cytotoxicity: Include a cancer cell line known to be sensitive to this compound in parallel to confirm that the drug is active.

    • Assess Cell Health: Use a viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to quantify cell death at each concentration.

Q2: My co-culture of cancer cells and fibroblasts is showing widespread cell death after this compound treatment, making it difficult to assess the specific effects on each cell type. How can I address this?

A2: This is a challenge in co-culture systems where different cell types may have varying sensitivities to a drug.

  • Troubleshooting Steps:

    • Optimize Seeding Ratios and Timing: The ratio of cancer cells to fibroblasts can influence the experimental outcome. You may need to adjust the initial seeding densities. Additionally, consider pre-treating the fibroblasts with a low, non-toxic concentration of this compound before adding the cancer cells.

    • Use a Lower this compound Concentration: Start with a concentration known to be effective against CAFs but minimally toxic to fibroblasts (~0.15 nM) and assess the anti-proliferative effect on your cancer cell line at this concentration.[5] While it may be lower than the IC50 for the cancer cells in monoculture, you may still observe significant effects, especially in combination with the modulation of the supportive fibroblast population.

    • Employ Cell-Specific Markers: Use immunofluorescence or flow cytometry with markers specific to each cell type (e.g., cytokeratin for cancer cells, vimentin for fibroblasts) to assess viability and phenotypic changes in each population independently within the co-culture.

Section 2: Experimental Variability and Inconsistent Results

Q3: I am seeing significant variability in my IC50 values for this compound across different experiments. What could be the cause?

A3: Variability in IC50 values is a frequent issue in cell-based assays and can stem from several factors.[6]

  • Troubleshooting Steps:

    • Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition. Over-passaged or overly confluent cells can exhibit altered drug sensitivity.

    • Assay Parameters: The duration of drug exposure and the type of viability assay used (e.g., MTT, CellTiter-Glo, crystal violet) can influence the calculated IC50.[7] Standardize these parameters across all experiments.

    • Drug Stability and Storage: Ensure that your this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.

    • Replicates: Use both technical and biological replicates to ensure the reliability of your results.[7]

Q4: The inhibitory effect of this compound on p-AKT levels in my fibroblasts is not consistent. What should I check?

A4: Inconsistent results in Western blotting for signaling proteins can be due to several experimental variables.

  • Troubleshooting Steps:

    • Stimulation Conditions: Ensure that the stimulation with TGF-β is consistent in terms of concentration and duration before this compound treatment and cell lysis.

    • Lysis and Sample Handling: Perform all cell lysis and sample handling steps on ice and in the presence of phosphatase and protease inhibitors to prevent dephosphorylation of your target protein.

    • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. It is also good practice to probe for total AKT to normalize the p-AKT signal.

    • Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for p-AKT and total AKT.

Experimental Protocols

Cell Viability Assay (e.g., using Resazurin)

This protocol is for determining the IC50 of this compound on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range would be from 0.001 nM to 100 nM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Data Acquisition: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.

Western Blot for p-AKT and p-S6 in Fibroblasts

This protocol is for assessing the inhibition of the PI3K/AKT/mTOR pathway.

  • Cell Culture and Treatment: Seed fibroblasts in 6-well plates. Once they reach ~70-80% confluency, serum-starve the cells overnight.

  • Pre-treatment with this compound: Pre-treat the cells with this compound (e.g., 0.15 nM) or vehicle for 2 hours.

  • Stimulation: Stimulate the cells with TGF-β (e.g., 5 ng/mL) for 30 minutes.

  • Cell Lysis: Immediately place the plate on ice, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6, and total S6 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In-Cell ELISA for α-SMA in Fibroblasts

This protocol is for quantifying CAF activation.

  • Cell Seeding and Treatment: Seed fibroblasts in a 96-well black, clear-bottom plate. Allow them to adhere overnight. Treat the cells with TGF-β with or without various concentrations of this compound for 48-72 hours.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-SMA overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add a colorimetric or fluorogenic HRP substrate and measure the signal using a plate reader.

  • Normalization: To normalize for cell number, stain the cells with a nuclear stain (e.g., DAPI) and quantify the fluorescence, or perform a total protein assay in parallel wells.

References

E7130 Technical Support Center: Troubleshooting Inconsistent Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing E7130 in various assays. The information is designed to help scientists and drug development professionals identify and resolve common issues to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guides

This section addresses specific problems that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Variability in Cell Viability (MTT, etc.) Assay Results

  • Question: My cell viability assays with this compound are showing inconsistent IC50 values across replicate plates. What could be the cause?

  • Answer: High variability in cell viability assays can stem from several factors. Firstly, ensure uniform cell seeding density, as variations can significantly impact results. Secondly, since this compound is a potent microtubule inhibitor, its effects are cell-cycle dependent.[1] Ensure that cells are in the logarithmic growth phase at the time of treatment. Finally, inadequate mixing of this compound dilutions or the MTT reagent can lead to uneven effects across the plate. Gentle but thorough mixing is crucial.

Issue 2: Unexpectedly Low Potency of this compound in Anti-Proliferation Assays

  • Question: The IC50 values I'm observing for this compound are much higher than the reported nanomolar range. Why might this be happening?

  • Answer: Several factors could contribute to lower-than-expected potency. Verify the purity and proper storage of your this compound stock solution, as degradation can occur with improper handling. It is also important to consider the cell line being used, as sensitivity to microtubule inhibitors can vary.[2] Additionally, high serum concentrations in the culture medium can sometimes interfere with compound activity. Consider titrating the serum percentage. Finally, ensure accurate serial dilutions of the compound.

Issue 3: Inconsistent Results in Western Blots for PI3K/AKT/mTOR Pathway Proteins

  • Question: I am not seeing a consistent decrease in phosphorylated AKT or S6 after this compound treatment in my Western blots. What should I check?

  • Answer: this compound's effect on the PI3K/AKT/mTOR pathway is a downstream consequence of its impact on the microtubule network in cancer-associated fibroblasts (CAFs).[3] If you are using a pure cancer cell line culture, this effect may not be observable. For co-culture experiments, ensure a consistent ratio of cancer cells to fibroblasts. Also, check that your cells were stimulated with TGF-β to induce the pathway activation that this compound is expected to inhibit.[3] Standard Western blot troubleshooting, such as checking antibody quality, protein loading, and transfer efficiency, should also be performed.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a microtubule inhibitor that binds to the vinca domain of tubulin, preventing its polymerization and arresting cells in the G2/M phase of the cell cycle.[1] It also remodels the tumor microenvironment by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature normalization.[2][4]

Q2: How does this compound affect the PI3K/AKT/mTOR signaling pathway?

A2: this compound disrupts the microtubule network, which in turn interferes with the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts. This disruption leads to the deactivation of the PI3K/AKT/mTOR pathway in these fibroblasts.[2][3]

Q3: What are the expected IC50 values for this compound in cancer cell lines?

A3: The IC50 of this compound is typically in the low nanomolar range. For example, in KPL-4, OSC-19, FaDu, and HSC-2 cancer cell lines, the IC50 values range from 0.01 to 0.1 nM.[2]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound across various cancer cell lines.

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1

Data sourced from MedchemExpress product information.[2]

Key Experimental Protocols

1. Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

2. Western Blot Analysis of PI3K/AKT/mTOR Pathway

  • Culture cells (e.g., fibroblasts or co-culture of fibroblasts and cancer cells) to 70-80% confluency.

  • Treat the cells with TGF-β to stimulate the pathway, with or without this compound, for the specified time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT and S6.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

E7130_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Signaling Intracellular Signaling Cancer_Cells Cancer Cells TGF_beta TGF-β Cancer_Cells->TGF_beta secretes CAFs Cancer-Associated Fibroblasts (CAFs) Microtubules Microtubule Network CAFs->Microtubules involves TGF_beta->CAFs activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Microtubules->PI3K_AKT_mTOR regulates Myofibroblast Myofibroblast Transdifferentiation PI3K_AKT_mTOR->Myofibroblast promotes This compound This compound This compound->Microtubules inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR pathway in CAFs.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Reagents Verify this compound Integrity and Concentration Start->Check_Reagents Check_Cells Assess Cell Health, Density, and Passage Number Start->Check_Cells Check_Protocol Review Assay Protocol (Incubation Times, Reagent Volumes) Start->Check_Protocol Check_Equipment Calibrate and Validate Equipment (Plate Reader, etc.) Start->Check_Equipment Analyze_Data Re-analyze Data (Normalization, Outliers) Check_Reagents->Analyze_Data Check_Cells->Analyze_Data Check_Protocol->Analyze_Data Check_Equipment->Analyze_Data Consult_Literature Compare Results with Published Data Analyze_Data->Consult_Literature Resolved Issue Resolved Consult_Literature->Resolved

Caption: A logical workflow for troubleshooting inconsistent this compound assay results.

References

E7130 Synthesis Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of the complex anticancer agent E7130, this technical support center provides essential guidance on navigating the challenges of scaling up its production. Drawing from published data on the successful gram-scale synthesis, this resource offers troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

Scaling the synthesis of a molecule as intricate as this compound, which boasts 32 chiral centers, presents a unique set of challenges.[1][2] This guide addresses potential issues that may arise during the process, with a focus on the key advancements that have enabled its successful large-scale production.

Issue Potential Cause Recommended Action
Low Overall Yield The initial first-generation synthesis route involved a lengthy 109-step process with a 47-step linear sequence, which was plagued by low yields in the final stages, making it unsuitable for scale-up.[1][3]Adopt the more efficient third-generation synthetic route. This strategy redesigns the coupling of the two major fragments of the molecule and has been demonstrated to significantly improve overall efficiency.[3]
Formation of Stereoisomers and Other Impurities The complexity of this compound's structure makes it prone to the formation of closely related impurities and stereoisomers, which can be difficult to separate. The second-generation synthesis, for instance, required significant HPLC work for purification.[3]The third-generation route, featuring a novel Zr/Ni mediated ketone coupling, has been shown to minimize the formation of byproducts, including stereoisomers. This cleaner reaction profile eliminates the need for cumbersome HPLC purification.[3]
Difficulties in Final Deprotection and Cyclization The earlier synthetic strategies involved complex and sequential cyclization processes in the final steps, which were inefficient and difficult to scale.The third-generation synthesis simplifies the final deprotection and cyclization steps by constructing key stereocenters (C40 and C44) in the "left half" of the molecule prior to the main coupling reaction.[3]
Challenges with the Key Coupling Reaction The coupling of the two large, complex fragments is a critical and challenging step. Inefficiencies here will dramatically impact the overall yield.Utilize the novel Zr/Ni mediated one-pot ketone coupling reaction. This method has been shown to be highly effective for this key transformation, providing the desired ketone in high yields (80-90%).[4]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in scaling up this compound synthesis?

A: The primary challenge lies in the molecule's extreme structural complexity.[1] With 32 chiral centers, the potential for side reactions and the formation of hard-to-separate impurities is immense. The lengthy nature of the synthesis (originally 109 steps) further amplifies this challenge, as yield losses at any stage are magnified in the overall output.[1][3]

Q2: What was the key breakthrough that enabled the successful gram-scale synthesis of this compound?

A: The development of a third-generation synthetic route was the pivotal breakthrough. This route's cornerstone is a novel Zr/Ni mediated ketone coupling reaction for joining the two main fragments of the molecule. This new strategy "marked improvements in the overall efficiency of synthesis" and eliminated the need for challenging HPLC purification that was required in the second-generation route.[3]

Q3: What kind of yields and purity can be expected with the optimized synthesis?

A: The collaboration between Eisai and the Kishi group at Harvard University successfully produced 11.5 grams of this compound with a purity of 99.81% under Good Manufacturing Practice (GMP) conditions.[5][6] This was achieved without the need for HPLC purification in the final steps.[3]

Q4: How does this compound exert its anticancer activity?

A: this compound is a potent inhibitor of microtubule dynamics.[3][7] By disrupting the normal function of microtubules, which are essential for cell division, this compound can halt the proliferation of cancer cells. Additionally, it has been shown to affect the tumor microenvironment.[6][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the successful scale-up of this compound synthesis.

Parameter First-Generation Synthesis Third-Generation Synthesis (GMP Batch)
Scale 1.6 mg11.5 g
Number of Steps 10992
Final Purity Not reported, required HPLC>99.8%
Key Challenge Low yields in final stages-
Purification Required non-trivial HPLCNo HPLC required in final steps

Experimental Protocols

While detailed, step-by-step protocols for the GMP synthesis of this compound are proprietary, the key reaction that enabled the successful scale-up is the Zr/Ni-mediated ketone coupling . A general description of this reaction class is provided below.

Zr/Ni-Mediated One-Pot Ketone Synthesis (General Description)

This reaction involves the coupling of two fragments, typically an iodide and a thio-pyridine ester, in the presence of a Nickel catalyst and a Zirconium co-catalyst. The reaction is reported to be dramatically accelerated by the presence of Cp2ZrCl2 with Zn or Mn, which also helps to suppress the formation of byproducts.[2][4][9] This method is particularly effective for complex molecules with functional groups that might not be compatible with other coupling methods.[2][4]

Visualizations

This compound Synthesis: Third-Generation Workflow

E7130_Synthesis_Workflow cluster_left Left Half Synthesis cluster_right Right Half Synthesis Left_Fragment Left Half Fragment (with C40 & C44 stereocenters) Coupling Zr/Ni Mediated Ketone Coupling Left_Fragment->Coupling Right_Fragment Right Half Fragment Right_Fragment->Coupling Deprotection_Cyclization Final Deprotection & Cyclization Coupling->Deprotection_Cyclization This compound This compound Deprotection_Cyclization->this compound Microtubule_Inhibition cluster_cell Cancer Cell This compound This compound Microtubules Microtubules This compound->Microtubules Inhibits Dynamics Tubulin Tubulin Dimers Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitosis Mitosis (Cell Division) Microtubules->Mitosis Essential for Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to

References

proper handling and storage of E7130 compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of the E7130 compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetically produced analog of halichondrin B, a complex natural product isolated from a marine sponge.[1][2][3] It is a potent microtubule dynamics inhibitor.[3][4][5][6] this compound's mechanism of action involves binding to tubulin and disrupting microtubule function, which leads to cell cycle arrest and apoptosis in cancer cells.[2] Additionally, this compound has been shown to modulate the tumor microenvironment by reducing α-SMA-positive cancer-associated fibroblasts (CAFs) and increasing intratumoral CD31-positive endothelial cells, suggesting a vascular remodeling effect.[4][6] This dual activity may enhance the efficacy of other anticancer treatments.[6]

Q2: How should I store the solid this compound compound?

For long-term storage, it is recommended to store the lyophilized this compound powder in a tightly sealed container in a cool and dry place.[7] Based on general guidelines for similar compounds, the following storage conditions are recommended:

Storage TemperatureDuration
-20°CUp to 3 years
4°CUp to 2 years

Q3: What is the recommended procedure for preparing a stock solution of this compound?

This compound is reported to be soluble in DMSO.[4] To prepare a stock solution, it is advisable to dissolve the compound in high-purity DMSO. While the exact solubility is not specified in the available literature, it is common practice to prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it for experimental use.[8]

Q4: How should I store this compound solutions?

Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at low temperatures.[7][9][10][11]

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Q5: Is this compound stable in aqueous solutions like PBS?

Directly dissolving this compound in aqueous buffers like PBS may lead to precipitation.[8] It is recommended to first dissolve the compound in DMSO to create a stock solution. This stock solution can then be further diluted with an aqueous buffer, such as PBS, to the desired final concentration for your experiment. Ensure that the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9][11]

Troubleshooting Guides

Problem: The this compound compound precipitated when I diluted my DMSO stock solution in PBS.

  • Cause: The solubility of this compound is likely much lower in aqueous solutions compared to DMSO. Rapid changes in solvent polarity upon dilution can cause the compound to precipitate.

  • Solution:

    • Stepwise Dilution: Instead of a single large dilution, try diluting the DMSO stock solution in a stepwise manner. For example, first dilute the stock 1:10 in DMSO, and then add this intermediate dilution to your aqueous buffer.

    • Vortexing/Mixing: Ensure thorough mixing or vortexing while adding the DMSO stock to the aqueous buffer to promote dispersion.

    • Co-solvents: For in vivo experiments, the use of co-solvents such as PEG300, PEG400, or Tween 80 in the final formulation can help maintain solubility.[8]

    • Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your aqueous medium.

Problem: I am observing unexpected cytotoxicity in my cell-based assays.

  • Cause: The solvent (DMSO) used to dissolve this compound can be toxic to cells at higher concentrations.

  • Solution:

    • Check Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.[9][11] It is recommended to keep the DMSO concentration consistent across all experimental conditions, including vehicle controls.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to DMSO.[12] It is advisable to perform a DMSO toxicity titration curve for your specific cell line to determine the maximum tolerated concentration.

    • Compound Purity: Ensure the purity of the this compound compound. Impurities could contribute to unexpected biological effects. The synthesized this compound has been reported to have a purity of >99.8%.[5][6]

Experimental Protocols

Tubulin Polymerization Assay (Conceptual Protocol)

This protocol is a conceptual guide based on the known mechanism of action of this compound as a microtubule inhibitor.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute purified tubulin protein in a suitable buffer (e.g., BRB80: 80 mM PIPES-KOH, pH 6.9, 1 mM MgCl2, 1 mM EGTA).

    • Prepare a GTP stock solution.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of this compound (or vehicle control) to the wells.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP to each well and immediately start monitoring the change in absorbance or fluorescence at 340 nm over time at 37°C.

  • Data Analysis:

    • Plot the absorbance/fluorescence as a function of time.

    • The rate of tubulin polymerization can be determined from the slope of the initial linear phase of the curve.

    • Compare the polymerization rates in the presence of different concentrations of this compound to the vehicle control to determine its inhibitory activity.

Visualizations

E7130_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Signaling Intracellular Signaling Cancer_Cell Cancer Cell TGF_beta TGF-β Cancer_Cell->TGF_beta secretes Fibroblast Fibroblast CAF Cancer-Associated Fibroblast (CAF) Fibroblast->CAF differentiation alpha_SMA α-SMA Expression CAF->alpha_SMA Endothelial_Cell Endothelial Cell TGF_beta->Fibroblast This compound This compound This compound->CAF reduces This compound->Endothelial_Cell increases Microtubules Microtubule Dynamics This compound->Microtubules inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR inhibits Microtubules->PI3K_AKT_mTOR regulates PI3K_AKT_mTOR->alpha_SMA promotes

Caption: this compound signaling pathway in the tumor microenvironment.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment Solid_this compound Solid this compound (Lyophilized Powder) Stock_Solution This compound Stock Solution (in DMSO) Solid_this compound->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solution (this compound in medium) Stock_Solution->Working_Solution Dilute Cell_Culture Cell Culture/ Aqueous Buffer Cell_Culture->Working_Solution Assay In Vitro / In Vivo Assay Working_Solution->Assay

Caption: General experimental workflow for this compound.

References

Navigating E7130 Experiments: A Guide to Selecting Appropriate Controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and troubleshooting experiments involving E7130, a potent microtubule inhibitor with tumor microenvironment-modulating properties. Adherence to rigorous experimental design, including the use of appropriate controls, is paramount for generating reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for an in vitro cell viability assay with this compound?

A1: Proper controls are critical for interpreting cell viability data. A well-designed experiment should include:

  • Vehicle Control (Negative Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This establishes the baseline cell viability and ensures that the vehicle itself does not have a cytotoxic effect.[1]

  • Untreated Control (Negative Control): Cells cultured in media alone. This serves as a baseline for normal cell growth and health over the course of the experiment.

  • Positive Control: A well-characterized cytotoxic agent known to induce cell death in the specific cell line being used (e.g., staurosporine or a standard-of-care chemotherapy for that cancer type). This confirms that the assay is capable of detecting a cytotoxic response.[2][3]

  • Blank Control: Wells containing only cell culture medium without cells. This is used to subtract the background absorbance or fluorescence in colorimetric or fluorometric assays, respectively.

Q2: For a Western blot analysis of protein expression changes induced by this compound, what controls should I include?

A2: To ensure the validity of your Western blot results, the following controls are indispensable:

  • Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin) is crucial to normalize for differences in protein loading between lanes.[4]

  • Untreated Control: Lysate from cells not exposed to this compound to represent the basal expression level of the target protein.

  • Vehicle Control: Lysate from cells treated with the vehicle to account for any effects of the solvent on protein expression.

  • Positive Control Lysate: Lysate from a cell line or tissue known to express the target protein. This verifies that the antibody is working correctly.[5]

  • Negative Control Lysate: Lysate from a cell line or tissue known not to express the target protein. This confirms the specificity of the primary antibody.

Q3: When investigating the effect of this compound on cancer-associated fibroblast (CAF) activation, what are the key experimental controls?

A3: Since this compound is known to suppress CAF activation, particularly TGF-β-induced transdifferentiation, your experimental design should include:[6][7]

  • Fibroblasts alone (Untreated): To establish the basal state of the fibroblasts.

  • Fibroblasts + Vehicle: To control for any effects of the this compound solvent.

  • Fibroblasts + TGF-β (Positive Control for Activation): To induce the differentiation of fibroblasts into myofibroblasts (activated CAFs), which is characterized by the expression of markers like α-SMA.[7]

  • Fibroblasts + TGF-β + this compound: The experimental group to test the inhibitory effect of this compound.

  • Fibroblasts + this compound alone: To assess if this compound has any effect on fibroblasts in the absence of TGF-β stimulation.

Troubleshooting Guides

Troubleshooting Poor Signal in Western Blots
Problem Potential Cause Recommended Solution
No or weak signal for the target protein Low protein concentration in the sample.Increase the amount of protein loaded onto the gel.
Inefficient protein transfer to the membrane.Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[8]
Primary antibody concentration is too low.Increase the concentration of the primary antibody or incubate overnight at 4°C.
Inactive secondary antibody or detection reagent.Use fresh reagents and test the secondary antibody's activity.
Troubleshooting Inconsistent Results in Cell Viability Assays
Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution.
Edge effects in the microplate.Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
Inaccurate drug dilutions.Prepare fresh drug dilutions for each experiment and ensure thorough mixing.
Unexpectedly low viability in control wells Contamination of cell culture.Regularly check for microbial contamination and practice aseptic techniques.
Cell stress due to handling.Handle cells gently during passaging and seeding.

Experimental Protocols & Methodologies

Cell Viability (MTT) Assay

This protocol is designed to assess the anti-proliferative effects of this compound on cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blotting for PI3K/AKT/mTOR Pathway Proteins

This protocol outlines the steps to analyze the effect of this compound on key proteins in the PI3K/AKT/mTOR signaling pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, p-S6, and S6 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Visualizing this compound's Mechanism of Action

To elucidate the complex signaling pathways and experimental workflows associated with this compound, the following diagrams have been generated.

E7130_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_E7130_Action This compound Intervention Cancer_Cell Cancer Cell TGFb TGF-β Cancer_Cell->TGFb secretes Fibroblast Fibroblast Myofibroblast Myofibroblast (CAF) Fibroblast->Myofibroblast transdifferentiates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway a_SMA α-SMA Expression Myofibroblast->a_SMA increases This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Microtubule_Disruption->PI3K_AKT_mTOR inhibits TGFb->Fibroblast activates TGFb->PI3K_AKT_mTOR activates PI3K_AKT_mTOR->Myofibroblast Western_Blot_Workflow cluster_Sample_Prep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Detection Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Imaging Signal Detection Secondary_Ab->Imaging Experimental_Controls_Logic cluster_Experiment Experimental Design cluster_Negative Test_Article This compound Treatment Observed_Effect Observed_Effect Test_Article->Observed_Effect produces Positive_Control Known Inducer/ Inhibitor Expected_Effect Expected_Effect Positive_Control->Expected_Effect validates assay produces Negative_Controls Negative Controls Vehicle Vehicle Control Negative_Controls->Vehicle Untreated Untreated Control Negative_Controls->Untreated No_Effect No_Effect Negative_Controls->No_Effect establishes baseline produces

References

interpreting complex data from E7130 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E7130. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of halichondrin B, a natural product isolated from a marine sponge.[1] It functions as a potent microtubule inhibitor, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] Uniquely, this compound also modulates the tumor microenvironment by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling.[2][3]

Q2: How does this compound suppress cancer-associated fibroblasts (CAFs)?

A2: this compound inhibits the differentiation of fibroblasts into myofibroblasts, a key characteristic of CAFs. It achieves this by disrupting the microtubule network, which in turn deactivates the TGF-β-induced PI3K/AKT/mTOR signaling pathway.[2] This leads to a reduction in the expression of α-smooth muscle actin (α-SMA), a marker for myofibroblasts.[2]

Q3: What are the typical concentrations of this compound used in in vitro studies?

A3: The effective concentration of this compound in vitro is cell-line dependent. For cancer cell lines such as KPL-4, OSC-19, FaDu, and HSC-2, the IC50 values for anti-proliferative efficacy are in the range of 0.01-0.1 nM.[2] For inhibiting TGF-β-induced myofibroblast differentiation in BJ fibroblasts, a concentration of 0.15 nM has been shown to be effective.[2]

Q4: What is the recommended dosage for this compound in preclinical in vivo studies?

A4: In preclinical mouse models, this compound is typically administered intravenously (i.v.). Effective dosages have been reported in the range of 45-180 μg/kg.[2]

Q5: What are the observed effects of this compound on the tumor microenvironment in vivo?

A5: In vivo studies have demonstrated that this compound treatment can lead to a reduction in α-SMA-positive CAFs and an increase in intratumoral microvessel density (MVD), as indicated by an increase in CD31-positive endothelial cells.[2] This vascular remodeling can enhance the delivery of other therapeutic agents to the tumor.[2]

Troubleshooting Guides

Problem 1: Inconsistent or no inhibition of cancer cell proliferation in vitro.

Possible Cause Troubleshooting Step
Incorrect this compound concentration Verify the calculated IC50 for your specific cell line. Perform a dose-response experiment to determine the optimal concentration. IC50 values for some cell lines are reported to be between 0.01-0.1 nM.[2]
Cell line resistance Some cancer cell lines may exhibit intrinsic or acquired resistance to microtubule inhibitors. Consider using a different cell line or investigating potential resistance mechanisms.
Improper drug handling and storage This compound is a complex molecule. Ensure it is stored correctly according to the manufacturer's instructions to maintain its stability and activity. Prepare fresh dilutions for each experiment.
Suboptimal cell culture conditions Ensure cells are healthy and in the logarithmic growth phase before treatment. Inconsistent cell seeding density can also lead to variable results.

Problem 2: Lack of effect on cancer-associated fibroblast (CAF) markers (e.g., α-SMA) in co-culture experiments.

Possible Cause Troubleshooting Step
Insufficient TGF-β stimulation Ensure that the concentration of TGF-β used is sufficient to induce fibroblast-to-myofibroblast differentiation. A concentration of 1 ng/mL TGF-β has been reported to be effective.
Timing of this compound treatment The timing of this compound addition relative to TGF-β stimulation may be critical. Consider pre-treating fibroblasts with this compound before adding TGF-β.
Low this compound concentration A concentration of 0.15 nM this compound has been shown to inhibit TGF-β-induced α-SMA expression in BJ cells.[2] You may need to optimize the concentration for your specific fibroblast cell line.
Issues with co-culture setup Ensure that the co-culture system allows for effective paracrine signaling between cancer cells and fibroblasts. The ratio of cancer cells to fibroblasts may need to be optimized.

Problem 3: Difficulty in observing changes in the tumor microenvironment in vivo.

Possible Cause Troubleshooting Step
Suboptimal this compound dosage or administration route The reported effective intravenous dosage is between 45-180 μg/kg in mice.[2] Ensure the correct dosage and administration route are being used for your animal model.
Timing of tumor analysis The effects of this compound on the tumor microenvironment may be time-dependent. Conduct a time-course experiment to determine the optimal time point for observing changes in CAF numbers and vascularization.
Inadequate immunohistochemistry (IHC) protocol Optimize your IHC protocol for α-SMA and CD31 staining. Ensure proper tissue fixation, antigen retrieval, and antibody concentrations.
Tumor model variability The composition of the tumor microenvironment can vary significantly between different tumor models. The effects of this compound may be more pronounced in models with a prominent fibroblastic stroma.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineIC50 (nM)
KPL-40.01 - 0.1
OSC-190.01 - 0.1
FaDu0.01 - 0.1
HSC-20.01 - 0.1
Data from MedchemExpress, citing Kawano S, et al. Sci Rep. 2019.[2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelThis compound Dosage (i.v.)Observed Effects
HSC-2 SCCHN xenograft BALB/c mice45-180 μg/kgIncreased intratumoral microvessel density (MVD), enhanced delivery of cetuximab, tumor regression.[2]
FaDu SCCHN xenograft BALB/c mice45-180 μg/kgReduced α-SMA-positive CAFs.[2]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Fibroblast to Myofibroblast Differentiation

  • Cell Seeding: Seed normal human fibroblasts (e.g., BJ cells) in a suitable culture plate.

  • Starvation: Once the cells reach 70-80% confluency, starve them in serum-free media for 24 hours.

  • Treatment: Treat the cells with this compound (e.g., at 0.15 nM) for 2 hours.

  • Stimulation: Add TGF-β to a final concentration of 1 ng/mL.

  • Incubation: Incubate for 48-72 hours.

  • Analysis: Analyze the expression of α-SMA and phosphorylation of AKT and S6 by Western blot.

Protocol 2: Western Blot for pAKT, pS6, and α-SMA

  • Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAKT, pS6, α-SMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent.

Protocol 3: Immunohistochemistry for CD31 and α-SMA in Tumor Xenografts

  • Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount them on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against CD31 and α-SMA overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and visualize with a DAB substrate kit.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

Signaling Pathway and Experimental Workflow Diagrams

E7130_Mechanism_of_Action TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds PI3K PI3K TGFbR->PI3K Activates Microtubules Microtubule Network Microtubules->PI3K Required for activation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Myofibroblast_Differentiation Myofibroblast Differentiation (α-SMA expression) mTOR->Myofibroblast_Differentiation Promotes This compound This compound This compound->Microtubules Disrupts

Caption: this compound's mechanism in suppressing CAF differentiation.

Experimental_Workflow_In_Vitro start Start: Seed Fibroblasts starve Serum Starvation (24h) start->starve treat_this compound Treat with this compound (e.g., 0.15 nM, 2h) starve->treat_this compound stimulate_tgfb Stimulate with TGF-β (1 ng/mL) treat_this compound->stimulate_tgfb incubate Incubate (48-72h) stimulate_tgfb->incubate analysis Analyze Protein Expression (Western Blot for α-SMA, pAKT, pS6) incubate->analysis end End analysis->end

Caption: In vitro workflow for assessing this compound's effect on CAFs.

Experimental_Workflow_In_Vivo start Start: Tumor Xenograft Model treatment Administer this compound (i.v.) (e.g., 45-180 μg/kg) start->treatment tumor_monitoring Monitor Tumor Growth treatment->tumor_monitoring tumor_collection Collect Tumors at Endpoint tumor_monitoring->tumor_collection ihc_analysis Immunohistochemistry (α-SMA, CD31) tumor_collection->ihc_analysis data_analysis Quantify CAF and Vessel Density ihc_analysis->data_analysis end End data_analysis->end

Caption: In vivo workflow for evaluating this compound's TME effects.

References

E7130 Technical Support Center: Troubleshooting Guides and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the E7130 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of this compound in preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of halichondrin B, a natural product isolated from a marine sponge.[1] It functions as a potent microtubule inhibitor, binding to the vinca domain of tubulin to disrupt microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1]

Beyond its direct cytotoxic effects, this compound is also recognized as a tumor microenvironment (TME) ameliorator. It has been shown to suppress cancer-associated fibroblasts (CAFs) and promote the remodeling of tumor vasculature.[2][3] This dual mechanism of action suggests its potential in not only directly targeting tumor cells but also in modulating the TME to enhance the efficacy of other anticancer therapies.[3]

Q2: What are the known signaling pathways affected by this compound?

This compound has been demonstrated to inhibit the transforming growth factor-β (TGF-β)-induced transdifferentiation of myofibroblasts. This is achieved through the disruption of the microtubule network, which in turn deactivates the PI3K/AKT/mTOR signaling pathway.[2] This pathway is crucial for many cellular processes, including cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway contributes to the anti-CAF activity of this compound.[4]

Q3: What are the general recommendations for storing and handling this compound?

For optimal stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for one month. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: In which solvents can I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. For in vivo studies, a stock solution in DMSO can be further diluted with solvents like phosphate-buffered saline (PBS) or 0.9% NaCl. To enhance solubility and reduce toxicity in animal models, co-solvents such as PEG400, Tween 80, or carboxymethylcellulose (CMC) can be utilized.

Troubleshooting Guides

In Vitro Experiments

Issue 1: Higher than expected IC50 values or lack of cytotoxic effect.

  • Cell Seeding Density: Ensure that the cell seeding density is optimized for your specific cell line and assay duration. Overly confluent cells may exhibit reduced sensitivity to cytotoxic agents. For initial experiments with cancer cell lines like KPL-4, OSC-19, FaDu, and HSC-2, a starting density of 5,000-10,000 cells per well in a 96-well plate is recommended for a 72-hour assay.

  • This compound Concentration Range: Preclinical studies have shown that this compound exhibits anti-proliferative efficacy in the nanomolar range, with IC50 values between 0.01-0.1 nM for sensitive cell lines.[2] Ensure your concentration range brackets this expected efficacy. A broad concentration range (e.g., 0.001 nM to 100 nM) is recommended for initial characterization.

  • Compound Stability: Verify the age and storage conditions of your this compound stock solution. Improper storage can lead to degradation and loss of activity.

  • Assay Duration: A 72-hour incubation period is a common starting point for assessing cytotoxicity. Shorter incubation times may not be sufficient to observe the full effect of the compound.

Issue 2: Inconsistent results in CAF co-culture experiments.

  • TGF-β Concentration: The concentration of TGF-β used to induce fibroblast activation is critical. A final concentration of 1 ng/mL is a good starting point for inducing α-SMA expression in normal human fibroblasts.[4]

  • Timing of Treatment: When co-culturing cancer cells and fibroblasts, the timing of this compound treatment can influence the outcome. Consider adding this compound concurrently with TGF-β to assess its ability to prevent fibroblast activation.

  • Endpoint Analysis: Ensure that your methods for detecting α-SMA (e.g., immunocytochemistry or western blot) are optimized and validated.

In Vivo Experiments

Issue 1: High variability in tumor growth in xenograft models.

  • Cell Viability and Number: Ensure that the injected cells have high viability (>90%) and that the cell number is consistent across all animals. For subcutaneous models, an injection of 1-5 million cells is a common starting point.

  • Injection Technique: A consistent subcutaneous injection technique is crucial. Injecting the cell suspension in a consistent volume and at a consistent depth will help to minimize variability. The use of Matrigel can sometimes improve tumor take-rate and reduce variability.

  • Animal Health: The overall health of the mice can impact tumor growth. Ensure that the animals are housed in a clean, stress-free environment and have free access to food and water.

Issue 2: Unexpected toxicity or adverse effects.

  • Dosing and Schedule: In a Phase I clinical trial, the maximum tolerated doses (MTDs) were determined to be 480 μg/m² for a once-every-three-weeks (Q3W) schedule and 300 μg/m² for a once-every-two-weeks (Q2W) schedule.[5] For preclinical mouse models, intravenous doses ranging from 45 to 180 μg/kg have been shown to be effective.[2] If you observe excessive toxicity, consider reducing the dose or adjusting the dosing schedule.

  • Vehicle Effects: Ensure that the vehicle used to dissolve and dilute this compound is well-tolerated by the animals. A vehicle-only control group is essential to distinguish compound-related toxicity from vehicle effects.

  • Monitoring: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. The most common treatment-emergent adverse event reported in the clinical trial was leukopenia.[5]

Data Presentation

Table 1: In Vitro Anti-proliferative Efficacy of this compound

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1
Data from MedchemExpress.[2]

Table 2: Phase I Clinical Trial Dosing and MTD

Dosing ScheduleDose Range (μg/m²)Maximum Tolerated Dose (MTD) (μg/m²)Most Common Grade 3-4 Adverse Event
Once every 3 weeks (Q3W)270 - 550480Leukopenia
Days 1 and 15 of a 28-day cycle (Q2W)25 - 400300Leukopenia
Data from a first-in-human study.[5]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., FaDu, HSC-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.001 nM to 100 nM).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or resazurin assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model

  • Cell Preparation: Culture the desired cancer cells (e.g., FaDu, HSC-2) to ~80% confluency. Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 10-50 million cells/mL. Ensure cell viability is >90%.

  • Tumor Implantation: Subcutaneously inject 1-5 million cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Prepare the this compound solution for intravenous (i.v.) injection by diluting the DMSO stock in a suitable vehicle (e.g., PBS with 5% Tween 80 and 5% PEG400). Administer this compound at the desired dose (e.g., 45-180 µg/kg) according to the planned schedule. Administer vehicle to the control group.

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and animal body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry).

Visualizations

E7130_Signaling_Pathway This compound Mechanism of Action cluster_TME Tumor Microenvironment cluster_Cell Cancer Cell / Fibroblast Cancer-Associated Fibroblast (CAF) Cancer-Associated Fibroblast (CAF) TGF-β TGF-β PI3K PI3K TGF-β->PI3K Activates Microtubules Microtubules Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubules->Cell Cycle Arrest (G2/M) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ↓ α-SMA Expression ↓ α-SMA Expression Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis This compound This compound This compound->Microtubules Inhibits Polymerization This compound->PI3K Inhibits Pathway

Caption: Signaling pathway of this compound's dual action on cancer cells and the tumor microenvironment.

Experimental_Workflow In Vivo Xenograft Experiment Workflow cluster_Preparation Preparation cluster_Implantation Implantation & Growth cluster_Treatment Treatment & Analysis Cell Culture Cell Culture Cell Harvest & Count Cell Harvest & Count Cell Culture->Cell Harvest & Count Subcutaneous Injection Subcutaneous Injection Cell Harvest & Count->Subcutaneous Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization This compound/Vehicle Administration This compound/Vehicle Administration Randomization->this compound/Vehicle Administration Tumor & Weight Monitoring Tumor & Weight Monitoring This compound/Vehicle Administration->Tumor & Weight Monitoring Endpoint Analysis Endpoint Analysis Tumor & Weight Monitoring->Endpoint Analysis

Caption: A typical workflow for conducting in vivo xenograft studies with this compound.

References

Technical Support Center: Navigating Microtubule Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during microtubule inhibitor experiments.

Troubleshooting Guides & FAQs

Experimental Setup & Controls

Q1: My microtubule inhibitor is poorly soluble in aqueous solutions. How can I address this?

A1: Poor solubility is a common challenge with many microtubule inhibitors, which are often hydrophobic.[1][2] Here are several strategies to improve solubility:

  • Co-solvents: Initially, dissolve the inhibitor in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) before further dilution in aqueous buffer or cell culture medium. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells.

  • Formulation: For in vivo studies, consider formulating the inhibitor with excipients such as Cremophor EL or polysorbate 80. However, be aware that these vehicles can have their own biological effects and may cause hypersensitivity reactions.[1][3]

  • Analog Selection: If solubility issues persist and hinder experimental reproducibility, consider using a more water-soluble analog of the inhibitor if available.[3]

Q2: What are the essential positive and negative controls for an in vitro tubulin polymerization assay?

A2: Proper controls are critical for interpreting the results of a tubulin polymerization assay.

  • Positive Controls:

    • Inhibitor of Polymerization: Use a well-characterized microtubule-destabilizing agent like nocodazole or colchicine.[4] This control should show a significant reduction in the rate and extent of tubulin polymerization.

    • Enhancer of Polymerization: Include a known microtubule-stabilizing agent such as paclitaxel.[4] This control will demonstrate an increase in the polymerization rate.

  • Negative Control:

    • Vehicle Control: The vehicle used to dissolve the test compound (e.g., DMSO) should be added to a reaction at the same final concentration as in the experimental wells.[4] This control accounts for any effects of the solvent on tubulin polymerization.

Q3: How can I be sure that the observed effects of my inhibitor are not due to off-target activities?

A3: Distinguishing on-target from off-target effects is a critical aspect of microtubule inhibitor studies. Several approaches can be employed:

  • Knockout/Knockdown Models: Utilize cell lines where the expression of specific tubulin isotypes is knocked out or knocked down. A diminished response to the inhibitor in these cells would indicate on-target activity.

  • Direct Binding Assays: Perform direct binding assays with purified tubulin to confirm physical interaction.

  • Rescue Experiments: In some cases, it may be possible to rescue the phenotype by overexpressing the target protein.

Data Interpretation & Inconsistent Results

Q4: My in vitro tubulin polymerization assay results do not correlate with my cell-based cytotoxicity data. What could be the reason?

A4: Discrepancies between in vitro and cell-based assays are not uncommon and can arise from several factors:[6][7]

  • Cellular Permeability: The inhibitor may have poor cell membrane permeability, leading to a lower intracellular concentration than what was used in the in vitro assay.

  • Drug Efflux Pumps: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[8][9]

  • Metabolism: The inhibitor may be metabolized by cellular enzymes into inactive or less active forms.[10]

  • Off-Target Effects: The cytotoxicity observed in cell-based assays could be due to off-target effects of the compound that are independent of its interaction with tubulin.[5]

  • Cellular Environment: The cellular milieu is much more complex than a purified tubulin assay. Microtubule-associated proteins (MAPs) and other cellular factors can influence the inhibitor's activity.

Q5: I am observing resistance to my microtubule inhibitor in my cell line. What are the common mechanisms of resistance?

A5: Resistance to microtubule inhibitors is a significant challenge in both research and clinical settings. The most common mechanisms include:

  • Overexpression of Drug Efflux Pumps: Increased expression of P-glycoprotein (encoded by the MDR1 gene) is a primary mechanism of resistance to taxanes and vinca alkaloids.[8][9][11]

  • Alterations in Tubulin:

    • Isotype Expression: Overexpression of certain β-tubulin isotypes, such as βIII-tubulin, has been linked to taxane resistance.[9]

    • Tubulin Mutations: Mutations in the tubulin genes can alter the drug-binding site, reducing the inhibitor's affinity.[9][11]

  • Changes in Microtubule-Associated Proteins (MAPs): Altered expression of MAPs can affect microtubule dynamics and the binding of inhibitors.[9]

  • Inhibition of Apoptosis: Increased expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 can confer resistance by preventing the inhibitor-induced cell death.[11]

Experimental Procedures

Q6: What is a reliable protocol for an in vitro tubulin polymerization assay?

A6: The following is a general protocol for a turbidity-based in vitro tubulin polymerization assay.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based) [4][12]

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare a 10 mM GTP solution.

    • Dissolve test compounds, positive controls (e.g., nocodazole, paclitaxel), and vehicle control in an appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • Pre-warm a 96-well plate and a spectrophotometer to 37°C.[4][12]

    • In each well, add the test compound or control. The final solvent concentration should typically not exceed 1-2%.

    • To initiate the reaction, add the tubulin/GTP mixture to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[4]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate parameters such as the maximum velocity (Vmax) of polymerization and the final polymer mass.

    • Determine the IC50 value for inhibitory compounds.

Q7: How do I perform immunofluorescence staining to visualize the microtubule network in cultured cells?

A7: Immunofluorescence staining is a powerful technique to observe the effects of inhibitors on the cellular microtubule network.

Experimental Protocol: Immunofluorescence Staining of Microtubules [13][14][15]

  • Cell Culture:

    • Seed cells on sterile glass coverslips in a petri dish and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Inhibitor Treatment:

    • Treat the cells with the microtubule inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

  • Fixation:

    • Aspirate the medium and wash the cells with pre-warmed PBS.

    • Fix the cells with a suitable fixative. A common method is to use ice-cold methanol for 10-20 minutes at -20°C, which often provides good preservation of microtubule structures.[13] Alternatively, 4% paraformaldehyde in PBS can be used for 15 minutes at room temperature.[14]

  • Permeabilization (if using a non-methanol fixative):

    • If cells were fixed with paraformaldehyde, permeabilize them with a buffer containing a detergent like Triton X-100 (e.g., 0.1-0.5% in PBS) for 10-15 minutes at room temperature.

  • Blocking:

    • Wash the cells with PBS.

    • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for at least 1 hour at room temperature.[14]

  • Primary Antibody Incubation:

    • Dilute a primary antibody specific for α-tubulin or β-tubulin in antibody dilution buffer.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody's host species for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope.

Data Presentation

Table 1: IC50 Values of Common Microtubule Inhibitors in Various Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)Reference
PaclitaxelHeLaCervical Cancer5.6[16]
BT549Breast Cancer3.2[16]
CAL51Breast Cancer2.9[16]
MB-157Breast Cancer4.1[16]
VinblastineHeLaCervical Cancer0.73[6]
NocodazoleHeLaCervical Cancer49.33[6]
ColchicineHeLaCervical Cancer9.17[6]
Combretastatin A-4HeLaCervical Cancer0.93[6]

Table 2: Comparison of In Vitro and Cell-Based Assay IC50 Values for Microtubule Depolymerizing Agents in HeLa Cells

CompoundIn Vitro Tubulin Polymerization IC50 (µM)Cellular Microtubule Depolymerization IC50 (nM)Cell Viability (GI50) (nM)
Colchicine~1786.679.17
Nocodazole~5350.0049.33
Vinblastine~14.830.73
Combretastatin A-4~2.54.500.93
Data compiled from[6]

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_data Data Analysis tubulin_prep Tubulin Purification poly_assay Tubulin Polymerization Assay tubulin_prep->poly_assay Purified Tubulin ic50_calc IC50/GI50 Calculation poly_assay->ic50_calc poly_assay->ic50_calc cell_culture Cell Culture inhibitor_treatment Inhibitor Treatment cell_culture->inhibitor_treatment viability_assay Cell Viability Assay (e.g., MTT) inhibitor_treatment->viability_assay if_staining Immunofluorescence Staining inhibitor_treatment->if_staining viability_assay->ic50_calc viability_assay->ic50_calc phenotype_obs Phenotypic Observation if_staining->phenotype_obs if_staining->phenotype_obs

Caption: Experimental workflow for microtubule inhibitor characterization.

resistance_mechanisms cluster_cell Cancer Cell inhibitor Microtubule Inhibitor efflux_pump Drug Efflux Pump (e.g., P-glycoprotein) inhibitor->efflux_pump Efflux tubulin Microtubule (Tubulin) inhibitor->tubulin Inhibition of Microtubule Dynamics apoptosis Apoptosis tubulin->apoptosis Mitotic Arrest resistance Mechanisms of Resistance efflux_pump_overexpression Increased Efflux tubulin_alteration Tubulin Alterations (Mutations, Isotype Switching) apoptosis_inhibition Inhibition of Apoptosis (e.g., Bcl-2 overexpression)

Caption: Common mechanisms of resistance to microtubule inhibitors.

signaling_pathway inhibitor Microtubule Destabilizing Agents mt_disruption Microtubule Disruption inhibitor->mt_disruption tnf_signaling TNF Signaling Activation mt_disruption->tnf_signaling activates apoptosis_sensitization Sensitization to DNA Damage-Induced Apoptosis mt_disruption->apoptosis_sensitization suppresses NF-κB DNA binding activity tak1 Tak1 Phosphorylation tnf_signaling->tak1 ik2 Ik2 Phosphorylation tak1->ik2 nfkb_translocation NF-κB Nuclear Translocation ik2->nfkb_translocation jra_jun_expression Jra/Jun Expression nfkb_translocation->jra_jun_expression mitotic_entry Mitotic Entry jra_jun_expression->mitotic_entry

Caption: Signaling pathways activated by microtubule disruption.

References

Validation & Comparative

E7130 and Eribulin: A Comparative Analysis of their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

TOKYO, November 21, 2025 – In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of treatment. Among these, E7130 and eribulin, both synthetic analogs of the marine natural product halichondrin B, have emerged as significant players. While sharing a common ancestry and a primary mechanism of inhibiting microtubule dynamics, these two compounds exhibit distinct and nuanced effects on the tumor microenvironment, setting them apart in their therapeutic potential. This guide provides a detailed comparison of the mechanisms of action of this compound and eribulin, supported by preclinical data, to inform researchers, scientists, and drug development professionals.

Core Mechanism: Inhibition of Microtubule Dynamics

Both this compound and eribulin exert their primary cytotoxic effects by disrupting the normal function of microtubules, essential components of the cellular cytoskeleton crucial for cell division.[1] They bind to tubulin, the building block of microtubules, and inhibit their growth, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1]

Eribulin is characterized as a non-taxane inhibitor of microtubule dynamics with a unique mode of action. It binds to the plus ends of microtubules, suppressing microtubule growth without significantly affecting the shortening phase.[2][3] This leads to the sequestration of tubulin into nonfunctional aggregates.[1]

This compound , a novel analog, also functions as a potent inhibitor of microtubule dynamics.[4] Preclinical studies have demonstrated its exceedingly potent in vitro and in vivo anticancer activities stemming from this primary mechanism.[5]

Differentiated Impact on the Tumor Microenvironment

Beyond their direct cytotoxic effects on cancer cells, this compound and eribulin uniquely modulate the complex tumor microenvironment (TME), which plays a critical role in tumor progression, metastasis, and drug resistance.

Vascular Remodeling

A key shared feature of both compounds is their ability to induce vascular remodeling within the tumor.[6][7] This effect is distinct from traditional anti-angiogenic agents that aim to block the formation of new blood vessels. Instead, this compound and eribulin appear to normalize the chaotic and leaky tumor vasculature. This normalization can lead to increased tumor perfusion, reduced hypoxia (low oxygen levels), and potentially enhanced delivery of other therapeutic agents to the tumor core.[6][8] Preclinical studies have shown that eribulin-induced vascular remodeling is associated with increased microvessel density (MVD).[6] Similarly, this compound has been shown to increase intratumoral CD31-positive endothelial cells, indicative of vascular remodeling.[7]

Modulation of Cancer-Associated Fibroblasts (CAFs)

A significant differentiating factor lies in their effects on cancer-associated fibroblasts (CAFs), a key component of the TME that promotes tumor growth and metastasis.

This compound has demonstrated a prominent anti-CAF effect.[4][7] It specifically reduces the population of α-smooth muscle actin (α-SMA)-positive CAFs.[4] This is achieved by inhibiting the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts, a process dependent on the PI3K/AKT/mTOR signaling pathway.[4] By suppressing CAFs, this compound can ameliorate the tumor-promoting microenvironment.[4]

Eribulin has also been shown to "normalize" CAF function.[9][10] Studies suggest that eribulin can inhibit epithelial-to-mesenchymal transition (EMT) through a mechanism that involves blocking pathways induced by transforming growth factor-beta (TGFβ), a key activator of CAFs.[9][10]

Reversal of Epithelial-Mesenchymal Transition (EMT)

Eribulin has a well-documented role in reversing the EMT process.[1] EMT is a cellular program that allows epithelial cancer cells to acquire mesenchymal characteristics, enhancing their motility and invasiveness, which are critical for metastasis. Eribulin has been shown to suppress EMT by inhibiting the TGF-β/Smad signaling pathway.[1] This reversal to a more epithelial-like state is associated with a less aggressive tumor phenotype.

While the effect of This compound on EMT is less explicitly detailed in direct comparative studies, its potent inhibition of the TGF-β pathway, a master regulator of EMT, suggests a similar potential to modulate this process.

Quantitative Comparison of In Vitro Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and eribulin in various cancer cell lines as reported in preclinical studies.

Disclaimer: The IC50 values presented in this table are collated from different studies and were likely determined under varying experimental conditions. Therefore, a direct comparison of potency based solely on these values should be made with caution.

Cell LineCancer TypeThis compound IC50 (nM)Eribulin IC50 (nM)
KPL-4Breast Cancer0.01-0.1[4]-
OSC-19Head and Neck Squamous Cell Carcinoma0.01-0.1[4]-
FaDuPharyngeal Squamous Cell Carcinoma0.01-0.1[4]-
HSC-2Oral Squamous Cell Carcinoma0.01-0.1[4]-
Multiple Hematologic Cancer Cell LinesLeukemia, Lymphoma, Myeloma-0.13 - 12.12[7]
17 SCLC Cell LinesSmall Cell Lung Cancer-≤10[4]
HCC38Triple-Negative Breast Cancer->200 (at 24h)[8]
MDA-MB-231Triple-Negative Breast Cancer->200 (at 24h)[8]
SKBR3Breast Cancer->200 (at 24h)[8]
12 TNBC Cell LinesTriple-Negative Breast Cancer-See Note 1[9]
5 non-TNBC Cell LinesBreast Cancer-See Note 1[9]

Note 1: A study on 12 triple-negative breast cancer (TNBC) and 5 non-TNBC cell lines reported a range of IC50 values for eribulin, with a tendency for stronger response in TNBC cells. The DU-4475 cell line was noted to be significantly less responsive.[9]

Experimental Methodologies

The following are generalized protocols for key experiments used to characterize the mechanisms of action of this compound and eribulin.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

  • Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol) at 37°C.

  • The test compound (this compound or eribulin) or a vehicle control is added to the reaction mixture.

  • The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[11]

  • Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.

Immunofluorescence Microscopy of Microtubule Network

This technique allows for the visualization of the effects of the compounds on the cellular microtubule network.

Protocol:

  • Cancer cells are cultured on coverslips and treated with this compound, eribulin, or a vehicle control for a specified time.

  • The cells are then fixed with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).

  • Following fixation, the cells are permeabilized (e.g., with 0.1% Triton X-100) to allow antibody access.

  • The cells are incubated with a primary antibody specific for α-tubulin or β-tubulin.

  • After washing, a fluorescently labeled secondary antibody is added.

  • The coverslips are mounted on slides, and the microtubule network is visualized using a fluorescence or confocal microscope.[10][12]

Western Blot Analysis for EMT Markers

This method is used to quantify the expression levels of key proteins involved in the epithelial-mesenchymal transition.

Protocol:

  • Cancer cells are treated with this compound, eribulin, or a vehicle control.

  • Total protein is extracted from the cells using a lysis buffer.

  • Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

  • The membrane is incubated with primary antibodies against EMT markers (e.g., E-cadherin for epithelial, N-cadherin and Vimentin for mesenchymal) and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.[13]

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of the compounds in a living organism.

Protocol:

  • Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.

  • Once tumors are established, the mice are randomized into treatment groups (vehicle control, this compound, or eribulin).

  • The compounds are administered to the mice according to a specified dosing schedule and route (e.g., intravenous injection).

  • Tumor growth is monitored regularly by measuring tumor volume with calipers.

  • At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for markers of vascularization (CD31), CAF activation (α-SMA), or EMT.

Signaling Pathways and Logical Relationships

The distinct effects of this compound and eribulin on the tumor microenvironment can be attributed to their differential modulation of key signaling pathways.

E7130_Eribulin_Signaling cluster_drugs Microtubule Inhibitors cluster_primary_target Primary Cellular Target cluster_tme Tumor Microenvironment cluster_pathways Signaling Pathways This compound This compound Microtubule_Dynamics Microtubule Dynamics This compound->Microtubule_Dynamics Inhibits Vascular_Remodeling Vascular Remodeling This compound->Vascular_Remodeling Induces CAF_Suppression CAF Suppression This compound->CAF_Suppression Potently Induces TGFb_PI3K_AKT_mTOR TGF-β / PI3K/AKT/mTOR This compound->TGFb_PI3K_AKT_mTOR Eribulin Eribulin Eribulin->Microtubule_Dynamics Inhibits Eribulin->Vascular_Remodeling Induces Eribulin->CAF_Suppression Normalizes EMT_Reversal EMT Reversal Eribulin->EMT_Reversal Induces TGFb_Smad TGF-β / Smad Eribulin->TGFb_Smad CAF_Suppression->TGFb_PI3K_AKT_mTOR via Inhibition of EMT_Reversal->TGFb_Smad via Inhibition of

Figure 1. Signaling pathways of this compound and eribulin.

Experimental Workflow for Investigating TME Modulation

The following diagram illustrates a typical experimental workflow to investigate the effects of this compound and eribulin on the tumor microenvironment.

TME_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell & Fibroblast Co-culture Drug_Treatment Treat with this compound or Eribulin Cell_Culture->Drug_Treatment Western_Blot Western Blot (EMT & Signaling Markers) Drug_Treatment->Western_Blot IF_Staining Immunofluorescence (Microtubules, α-SMA) Drug_Treatment->IF_Staining Xenograft Tumor Xenograft Model In_Vivo_Treatment In Vivo Dosing Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (CD31, α-SMA) In_Vivo_Treatment->IHC Tumor Excision & Analysis

Figure 2. Experimental workflow for TME analysis.

Conclusion

This compound and eribulin, while both potent microtubule dynamics inhibitors, exhibit distinct and complementary effects on the tumor microenvironment. Eribulin's established role in vascular remodeling and EMT reversal, coupled with this compound's pronounced anti-CAF activity, highlights the nuanced therapeutic opportunities these compounds present. Understanding these differential mechanisms is paramount for the strategic development of these agents, both as monotherapies and in combination with other cancer treatments, to ultimately improve patient outcomes. Further head-to-head preclinical and clinical studies are warranted to fully elucidate their comparative efficacy and to identify patient populations most likely to benefit from each agent.

References

A Comparative In Vitro Analysis of E7130 and Paclitaxel Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of E7130, a novel microtubule dynamics inhibitor, and paclitaxel, a widely used chemotherapeutic agent. This analysis is based on available preclinical data and aims to inform researchers on the distinct and overlapping mechanisms of these two compounds.

Executive Summary

Both this compound and paclitaxel are potent inhibitors of microtubule function, leading to cell cycle arrest and apoptosis in cancer cells. However, emerging data suggests that this compound possesses a unique mechanism of action that extends beyond direct cytotoxicity to modulate the tumor microenvironment. This guide presents a summary of their comparative in vitro potency, details the experimental protocols used for their evaluation, and visualizes their distinct signaling pathways.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel across various cancer cell lines as reported in separate studies. It is important to note that these values are not from a head-to-head comparison and were determined under different experimental conditions.

CompoundCell Line(s)IC50 RangeCitation(s)
This compound KPL-4, OSC-19, FaDu, HSC-20.01 - 0.1 nM[1]
Paclitaxel Eight human tumor cell lines2.5 - 7.5 nM (24h exposure)[2]

Mechanism of Action and Signaling Pathways

Paclitaxel primarily functions by stabilizing microtubules, which interferes with the normal dynamic instability of microtubules required for mitotic spindle assembly and chromosome segregation during cell division. This disruption leads to a prolonged blockage of mitosis, ultimately triggering apoptosis.

This compound , a synthetic analog of the marine natural product halichondrin B, also inhibits microtubule dynamics. However, it is reported to have a distinct mechanism from other microtubule-targeting agents like paclitaxel. A key differentiator of this compound is its ability to ameliorate the tumor microenvironment. Specifically, this compound has been shown to suppress cancer-associated fibroblasts (CAFs) by inhibiting the TGF-β-induced PI3K/AKT/mTOR pathway.[3] This leads to a reduction in α-SMA-positive CAFs, which are known to contribute to a tumor-promoting microenvironment.[3][4]

Signaling Pathway Diagrams

E7130_Signaling_Pathway This compound Signaling Pathway in Cancer-Associated Fibroblasts TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Microtubules Microtubule Network TGFbR->Microtubules PI3K PI3K Microtubules->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast_Differentiation Myofibroblast Transdifferentiation (α-SMA expression) mTOR->Myofibroblast_Differentiation This compound This compound This compound->Microtubules Inhibits formation

Caption: this compound inhibits TGF-β-induced myofibroblast differentiation.

Paclitaxel_Signaling_Pathway Paclitaxel Mechanism of Action Paclitaxel Paclitaxel Tubulin β-tubulin subunit Paclitaxel->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Paclitaxel induces apoptosis via microtubule stabilization.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and findings from published studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound or paclitaxel for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5][6]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound or paclitaxel as described for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.[7][8][9]

Experimental Workflow Diagram

Experimental_Workflow In Vitro Efficacy Testing Workflow cluster_assays Efficacy Assays Cell_Viability Cell Viability (MTT) Data_Analysis Data Analysis & Comparison Cell_Viability->Data_Analysis Apoptosis Apoptosis (Annexin V/PI) Apoptosis->Data_Analysis Cell_Cycle Cell Cycle (PI Staining) Cell_Cycle->Data_Analysis Start Cancer Cell Culture Drug_Treatment Treat with this compound or Paclitaxel Start->Drug_Treatment Drug_Treatment->Cell_Viability Drug_Treatment->Apoptosis Drug_Treatment->Cell_Cycle

References

Validating the In Vivo Anti-Tumor Activity of E7130: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in vivo anti-tumor activity of E7130 with alternative cancer therapies, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the efficacy of this novel microtubule inhibitor.

This compound is a synthetic analog of halichondrin B, a natural product isolated from a marine sponge.[1][2][3] Beyond its primary function as a microtubule dynamics inhibitor, this compound exhibits a unique dual mechanism of action by also modulating the tumor microenvironment (TME).[2][3] Preclinical studies have demonstrated its ability to increase tumor vasculature and reduce the population of cancer-associated fibroblasts (CAFs), which are key components of the TME that contribute to tumor progression and drug resistance.[1][2][3]

In Vivo Anti-Tumor Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in various preclinical xenograft models, both as a monotherapy and in combination with other anti-cancer agents.

Monotherapy in Breast Cancer Xenografts

In studies involving human breast cancer xenograft models, this compound has demonstrated significant tumor growth inhibition. The following table summarizes the relative tumor volume (RTV) in different breast cancer models after treatment with this compound.

Xenograft ModelTreatment GroupDose and ScheduleRelative Tumor Volume (Day 21)
MCF-7 Vehicle-~1000%
This compound0.1 mg/kg, i.v., days 0, 7~400%
This compound0.2 mg/kg, i.v., days 0, 7~200%
MDA-MB-231 Vehicle-~1200%
This compound0.1 mg/kg, i.v., days 0, 7~600%
This compound0.2 mg/kg, i.v., days 0, 7~300%
OD-BRE-0438 (PDX) Vehicle-~800%
This compound0.1 mg/kg, i.v., days 0, 7~350%
This compound0.2 mg/kg, i.v., days 0, 7~150%
Combination Therapy in Head and Neck Squamous Cell Carcinoma (HNSCC) Xenografts

This compound's ability to remodel the TME suggests its potential to enhance the efficacy of other cancer therapies. In a FaDu human HNSCC xenograft model, the combination of this compound with cetuximab, an epidermal growth factor receptor (EGFR) inhibitor, resulted in a synergistic anti-tumor effect.

Treatment GroupDose and ScheduleRelative Tumor Volume (Day 21)
Vehicle-~1800%
This compound90 µg/kg, i.v., day 1~1200%
Cetuximab1 mg/kg, i.p., days 1, 8, 15~1000%
This compound + Cetuximab90 µg/kg, i.v., day 1 + 1 mg/kg, i.p., days 1, 8, 15~400%

Comparison with Alternative Therapies

To provide a comprehensive overview, the following tables compare the in vivo efficacy of this compound with other microtubule inhibitors, eribulin and paclitaxel, in breast cancer models, and with cetuximab as a monotherapy in HNSCC models. Disclaimer: The data for comparator drugs are sourced from separate studies and are presented for informational purposes. Direct head-to-head comparative studies may yield different results.

Breast Cancer Xenograft Models: Comparison with Eribulin and Paclitaxel
DrugXenograft ModelDose and ScheduleTumor Growth Inhibition/RegressionReference
This compound MCF-70.2 mg/kg, i.v., days 0, 7Significant tumor growth inhibition
Eribulin MDA-MB-4351.0 mg/kg, i.v., q4d x 3Tumor regression[4]
Paclitaxel MCF-720 mg/kg, i.p., daily for 5 daysSignificant antitumor activity[5]
HNSCC Xenograft Models: Comparison with Cetuximab Monotherapy
DrugXenograft ModelDose and ScheduleOutcomeReference
This compound FaDu90 µg/kg, i.v., day 1Moderate tumor growth inhibition
Cetuximab FaDu1 mg/kg, i.p., weeklyEffective tumor growth inhibition[6]
Cetuximab SCC150 mg/kg, i.v., 4 dosesSignificant tumor growth inhibition[7]

Mechanism of Action: TME Modulation

This compound's unique anti-tumor activity is attributed to its dual mechanism of action: direct cytotoxicity through microtubule inhibition and indirect activity through TME modulation.

Signaling Pathway of this compound in Cancer-Associated Fibroblasts

This compound has been shown to inhibit the TGF-β-induced transdifferentiation of fibroblasts into CAFs, a process that is dependent on the PI3K/AKT/mTOR signaling pathway. By disrupting this pathway, this compound reduces the expression of α-smooth muscle actin (α-SMA), a key marker of CAFs.

G This compound's Impact on the TGF-β Signaling Pathway in Fibroblasts TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds PI3K PI3K TGFbR->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast Myofibroblast Differentiation (α-SMA expression) mTOR->Myofibroblast This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the TGF-β-induced PI3K/AKT/mTOR pathway in fibroblasts.

Experimental Protocols

The following are generalized protocols for the in vivo xenograft studies cited in this guide. Specific details may vary between individual experiments.

Human Tumor Xenograft Mouse Models

1. Cell Lines and Culture:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; FaDu, SCC1 for HNSCC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Animal Models:

  • Female athymic nude mice (e.g., BALB/c nu/nu), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment.

3. Tumor Cell Implantation:

  • A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse. For orthotopic models, cells are implanted in the corresponding organ (e.g., mammary fat pad for breast cancer).

4. Tumor Growth Monitoring:

  • Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

5. Treatment Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound: Administered intravenously (i.v.) at specified doses and schedules.

  • Comparator Drugs (e.g., Eribulin, Paclitaxel, Cetuximab): Administered via appropriate routes (i.v. or intraperitoneally, i.p.) at established effective doses and schedules.

  • Vehicle Control: The formulation buffer for the respective drug is administered to the control group.

6. Efficacy Evaluation:

  • The primary endpoint is typically tumor growth inhibition, expressed as the change in tumor volume over time.

  • Secondary endpoints may include body weight changes (to assess toxicity) and survival analysis.

7. Immunohistochemistry (for TME analysis):

  • At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.

  • Tumor sections are stained with antibodies against specific markers, such as CD31 (for blood vessels) and α-SMA (for CAFs), to assess changes in the tumor microenvironment.

Experimental Workflow Diagram

G cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (Cancer Cell Lines) AnimalPrep 2. Animal Preparation (Athymic Nude Mice) Implantation 3. Tumor Cell Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization TumorGrowth->Randomization Treatment 6. Drug Administration (this compound vs. Comparators) Randomization->Treatment Efficacy 7. Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy TME_Analysis 8. TME Analysis (Immunohistochemistry) Treatment->TME_Analysis

Caption: Workflow for in vivo validation of this compound's anti-tumor activity.

References

Navigating E7130 Sensitivity: A Comparative Guide to Biomarker Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel microtubule inhibitor E7130 with alternative therapeutic strategies. We delve into the critical aspect of identifying biomarkers for treatment sensitivity, presenting supporting experimental data and detailed methodologies to inform preclinical and clinical research.

This compound: A Dual-Action Anticancer Agent

This compound, a synthetic analog of the marine natural product halichondrin B, stands out in the landscape of anticancer therapeutics due to its dual mechanism of action.[1][2] It not only functions as a potent microtubule dynamics inhibitor, inducing cell cycle arrest at the G2/M phase, but also uniquely modulates the tumor microenvironment (TME).[3][4] Preclinical studies have demonstrated that this compound can increase the density of CD31-positive endothelial cells, promoting vascular remodeling, and decrease the population of α-smooth muscle actin (α-SMA)-positive cancer-associated fibroblasts (CAFs).[3] This TME-modulating effect is attributed to the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway in fibroblasts.[3]

Identifying Potential Biomarkers for this compound Sensitivity

While definitive predictive biomarkers for this compound sensitivity are still under investigation, preclinical and clinical data suggest several promising avenues for exploration. The unique mechanism of action of this compound points towards biomarkers related to both its cytotoxic and TME-modulating activities.

Table 1: Potential Biomarkers for this compound Sensitivity

Biomarker CategoryPotential BiomarkerRationaleSupporting Evidence
Microtubule Dynamics β-tubulin isotype expression (e.g., βIII-tubulin)Alterations in tubulin isotypes can affect drug binding and microtubule stability, influencing sensitivity to microtubule-targeting agents.[5][6]Overexpression of βIII-tubulin is associated with resistance to taxanes in some cancers.[5] Its role in this compound sensitivity requires further investigation.
Microtubule-Associated Proteins (MAPs) (e.g., MAP2, tau)MAPs regulate microtubule stability and dynamics; their expression levels may influence the efficacy of microtubule inhibitors.[7]Low expression of tau has been associated with higher sensitivity to paclitaxel in some breast cancer subtypes.[5]
SurvivinAs an inhibitor of apoptosis and a regulator of mitosis, survivin levels may impact the cellular response to mitotic arrest induced by this compound.[7]Upregulation of survivin has been linked to paclitaxel resistance.[7]
Tumor Microenvironment α-SMA expression in CAFsHigh levels of α-SMA are indicative of an activated, pro-tumorigenic CAF phenotype, which this compound is known to target.[3][8][9]This compound has been shown to reduce α-SMA-positive CAFs in preclinical models.[3] High α-SMA may indicate a TME susceptible to this compound's modulating effects.
CD31 expressionThis compound promotes vascular remodeling by increasing CD31-positive endothelial cells. Baseline CD31 levels or changes upon treatment could be indicative of response.[10][11][12][13][14]This compound increases intratumoral CD31-positive endothelial cells in preclinical models.[3]
TGF-β pathway activationThis compound inhibits the TGF-β pathway in CAFs. Tumors with a highly active TGF-β signaling in their stroma might be more sensitive to this compound.[15][16][17][18][19]This compound has been shown to inhibit TGF-β-induced myofibroblast transdifferentiation.[3]
Pharmacodynamic Markers Plasma VEGF and MMP-9Changes in these plasma biomarkers were observed in a dose-dependent manner in the Phase I clinical trial of this compound, suggesting they reflect biological activity.[20][21]Significant changes in plasma levels of VEGF 3 and MMP-9 were observed after this compound administration in patients.[20][21]
Drug Resistance Mechanisms ABCB1 (P-glycoprotein) expressionAs a drug efflux pump, ABCB1 can confer resistance to various chemotherapeutic agents, including some microtubule inhibitors.[22][23]Preclinical data suggests this compound may be a less potent substrate for P-gp compared to vincristine, indicating potential efficacy in tumors with high ABCB1 expression.[22]

Comparison with Alternative Therapeutic Agents

This compound's distinct mechanism of action warrants a comparison with other microtubule-targeting agents and therapies aimed at the tumor microenvironment.

Microtubule Inhibitors

Table 2: Comparison of this compound with Other Microtubule Inhibitors

Drug ClassExamplesMechanism of ActionPotential Predictive Biomarkers
Halichondrin Analog This compound , EribulinInhibits microtubule polymerization; modulates the tumor microenvironment.[2][3]TLE3 expression (for eribulin in TNBC).[24][25] Potential for TME-related markers (α-SMA, CD31, TGF-β pathway).
Taxanes Paclitaxel, DocetaxelPromotes microtubule polymerization and stabilization, leading to mitotic arrest.[26][27]βIII-tubulin overexpression (resistance), low tau expression (sensitivity), ER negativity, HER2 amplification.[5]
Vinca Alkaloids Vincristine, VinblastineInhibit microtubule polymerization by binding to tubulin.[23][28][29]ABCB1 (P-gp) expression (resistance).[22][23]
Epothilones IxabepiloneStabilize microtubules, similar to taxanes, but can be effective in taxane-resistant tumors.[5]Less affected by P-gp overexpression and certain β-tubulin mutations compared to taxanes.[5]

A preclinical study in pediatric acute lymphoblastic leukemia (ALL) patient-derived xenograft (PDX) models provided a direct comparison between this compound and the vinca alkaloid, vincristine.[22]

Table 3: Preclinical Comparison of this compound and Vincristine in Pediatric ALL PDX Models

ParameterThis compound (0.09 mg/kg)This compound (0.135 mg/kg)Vincristine (1 mg/kg)
Significant Delay in Disease Progression 6 out of 6 PDXs5 out of 5 evaluable PDXs5 out of 6 PDXs
Objective Responses 2 out of 6 PDXs (1 CR, 1 MCR)4 out of 5 evaluable PDXs (1 CR, 3 MCRs)2 out of 6 PDXs (1 CR, 1 MCR)
Efficacy in High ABCB1-expressing PDXs Comparable efficacy regardless of ABCB1 expressionComparable efficacy regardless of ABCB1 expressionLess effective
CR: Complete Response; MCR: Maintained Complete Response. Data from a preclinical study in pediatric ALL PDX models.[22]
Tumor Microenvironment-Targeting Therapies

Given this compound's impact on CAFs and the TGF-β pathway, a comparison with agents specifically targeting these components is relevant.

Table 4: Comparison of this compound with TME-Targeting Therapies

Therapeutic StrategyExamplesMechanism of ActionPotential Predictive Biomarkers
This compound -Inhibits microtubule dynamics and modulates the TME by targeting CAFs via the TGF-β-PI3K/AKT/mTOR pathway.[3]High α-SMA and active TGF-β signaling in the TME.
CAF-Targeted Therapies FAP-targeted CAR-T cells, anti-FAP antibodiesTarget and deplete or reprogram fibroblast activation protein (FAP)-expressing CAFs.High FAP expression in the tumor stroma.
TGF-β Pathway Inhibitors Galunisertib, VactosertibInhibit TGF-β signaling to overcome immunosuppression and stromal-mediated resistance.High levels of TGF-β ligands or activation of downstream signaling (e.g., pSMAD2/3) in the TME.

Experimental Protocols

Detailed methodologies are crucial for the validation and clinical translation of biomarker research.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

  • Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound (this compound or alternative).

  • Procedure:

    • On ice, mix purified tubulin with polymerization buffer and GTP.

    • Add the test compound at various concentrations.

    • Transfer the mixture to a pre-warmed 96-well plate.

    • Measure the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate parameters such as the rate of polymerization and the maximum polymer mass to quantify the inhibitory or stabilizing effect of the compound.

Immunohistochemistry (IHC) for α-SMA and CD31

This technique is used to visualize the expression and localization of α-SMA and CD31 in tumor tissue sections.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigens.

  • Blocking: Sections are incubated with a blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies specific for α-SMA and CD31.

  • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

  • Detection: A chromogenic substrate is added, which reacts with the enzyme on the secondary antibody to produce a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.

  • Analysis: The staining intensity and distribution of α-SMA (in fibroblasts) and CD31 (in endothelial cells) are scored by a pathologist.

Analysis of the PI3K/AKT/mTOR Pathway

Western blotting is a common method to assess the activation status of this pathway.

  • Protein Extraction: Extract total protein from cell lysates or tumor tissue.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., AKT, S6 ribosomal protein).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating pathway activation.

Visualizing the Molecular Landscape

To better understand the complex interactions underlying this compound's mechanism of action and potential biomarkers, the following diagrams illustrate key pathways and workflows.

E7130_Mechanism_of_Action cluster_cell Cancer Cell cluster_tme Tumor Microenvironment E7130_cell This compound Tubulin Tubulin E7130_cell->Tubulin Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Arrest G2/M Arrest Microtubules->Mitotic_Arrest Disruption leads to E7130_tme This compound CAF Cancer-Associated Fibroblast (CAF) E7130_tme->CAF PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway E7130_tme->PI3K_AKT_mTOR Inhibits Endothelial_Cell Endothelial Cell E7130_tme->Endothelial_Cell CAF->PI3K_AKT_mTOR Activates TGFb TGF-β TGFb->CAF Activates alpha_SMA α-SMA Expression PI3K_AKT_mTOR->alpha_SMA Increases CD31 CD31 Expression Endothelial_Cell->CD31 Vascular_Remodeling Vascular Remodeling CD31->Vascular_Remodeling

Dual mechanism of action of this compound.

Biomarker_Identification_Workflow Patient_Samples Patient Tumor Samples (Biopsy/Surgical Resection) Genomic_Analysis Genomic/Transcriptomic Analysis Patient_Samples->Genomic_Analysis IHC_Analysis Immunohistochemistry (α-SMA, CD31, etc.) Patient_Samples->IHC_Analysis Preclinical_Models Preclinical Models (Cell Lines, PDXs) Preclinical_Models->Genomic_Analysis Functional_Assays Functional Assays (e.g., Tubulin Polymerization) Preclinical_Models->Functional_Assays Data_Integration Data Integration and Bioinformatic Analysis Genomic_Analysis->Data_Integration IHC_Analysis->Data_Integration Functional_Assays->Data_Integration Biomarker_Candidates Candidate Biomarkers Data_Integration->Biomarker_Candidates Clinical_Validation Clinical Trial Validation Biomarker_Candidates->Clinical_Validation Predictive_Biomarker Validated Predictive Biomarker Clinical_Validation->Predictive_Biomarker

Workflow for biomarker identification.

Logical_Relationship_Biomarkers cluster_markers Potential Predictive Biomarkers cluster_response Predicted Response to this compound Microtubule_Markers Microtubule-related (β-tubulin, MAPs) Sensitive Sensitive Microtubule_Markers->Sensitive Favorable Profile Resistant Resistant Microtubule_Markers->Resistant Unfavorable Profile TME_Markers TME-related (α-SMA, CD31, TGF-β) TME_Markers->Sensitive High TME Modulation Potential TME_Markers->Resistant Low TME Modulation Potential

Biomarker-based response prediction.

References

A Comparative Analysis of Halichondrin Analogs in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various halichondrin analogs, a class of potent microtubule-targeting agents with significant anticancer activity. The information presented herein is supported by experimental data from preclinical studies to aid in research and development efforts.

Introduction to Halichondrins

Originally isolated from the marine sponge Halichondria okadai, halichondrins are a family of polyether macrolides that have demonstrated remarkable antitumor properties.[1] The scarcity of the natural product led to the development of synthetic analogs, with Eribulin (Halaven®) being the most prominent example, now an FDA-approved treatment for certain types of breast cancer and liposarcoma.[2] Halichondrin analogs exert their cytotoxic effects through a unique mechanism of action on microtubule dynamics, distinguishing them from other tubulin-targeting agents like taxanes and vinca alkaloids.[1] This guide delves into a comparative analysis of these analogs, presenting their in vitro and in vivo activities, detailing the experimental protocols used for their evaluation, and illustrating their mechanism of action.

Data Presentation: In Vitro and In Vivo Anticancer Activity

The following tables summarize the quantitative data on the anticancer activity of various halichondrin analogs from preclinical studies.

In Vitro Growth Inhibitory Activity of Halichondrin Analogs
AnalogCancer Cell LineCancer TypeIC50 (nM)Reference
ER-076349 MDA-MB-435Breast Cancer0.15
COLO 205Colon Cancer0.11
DLD-1Colon Cancer0.76
DU 145Prostate Cancer0.10
LNCaPProstate Cancer0.12
LOXMelanoma0.08
HL-60Leukemia0.10
U937Lymphoma0.11
ER-086526 (Eribulin) MDA-MB-435Breast Cancer0.07
COLO 205Colon Cancer0.06
DLD-1Colon Cancer1.9
DU 145Prostate Cancer0.06
LNCaPProstate Cancer0.07
LOXMelanoma0.04
HL-60Leukemia0.06
U937Lymphoma0.07
In Vivo Antitumor Activity of Halichondrin Analogs in Human Tumor Xenograft Models
AnalogXenograft ModelCancer TypeDose (mg/kg)OutcomeReference
ER-076349 MDA-MB-435Breast Cancer0.25 - 1.060-70% tumor growth inhibition
COLO 205Colon Cancer0.25 - 1.0Significant tumor growth inhibition
LOXMelanoma0.1 - 0.5Significant tumor growth inhibition
NIH:OVCAR-3Ovarian Cancer0.1 - 0.5Significant tumor growth inhibition
ER-086526 (Eribulin) MDA-MB-435Breast Cancer0.25 - 1.0>95% tumor growth inhibition, including tumor regression
COLO 205Colon Cancer0.25 - 1.0Significant tumor growth inhibition and regression
LOXMelanoma0.1 - 0.5Significant tumor growth inhibition and regression
NIH:OVCAR-3Ovarian Cancer0.1 - 0.5Significant tumor growth inhibition and regression
Halichondrin B LOXMelanoma0.02Pronounced delay of subcutaneous tumor growth[3]
H-128Small-cell Lung Cancer0.02Resistant[3]
U-2 OSOsteosarcoma0.02Pronounced delay of subcutaneous tumor growth[3]
KM20LColon Carcinoma0.02Marginal activity[3]
LOX (bone marrow metastases)Melanoma0.02Prolonged lifespan from 15 to 32 days[3]
Homohalichondrin B LOXMelanoma0.02Pronounced delay of subcutaneous tumor growth[3]
H-128Small-cell Lung Cancer0.02Resistant[3]
U-2 OSOsteosarcoma0.02Pronounced delay of subcutaneous tumor growth[3]
KM20LColon Carcinoma0.02Marginal activity[3]

Mechanism of Action: A Unique Approach to Microtubule Inhibition

Halichondrin analogs exhibit a distinct mechanism of action compared to other microtubule-targeting agents. Instead of promoting polymerization (like taxanes) or inducing depolymerization (like vinca alkaloids), they act as "end-poisoning" agents. They bind to the plus ends of microtubules, suppressing microtubule growth without significantly affecting the shortening phase. This leads to the sequestration of tubulin into non-functional aggregates, ultimately causing G2/M cell cycle arrest and apoptosis.[2]

Halichondrin_Mechanism cluster_Microtubule Microtubule Dynamics cluster_Agents Microtubule-Targeting Agents cluster_Effects Effects on Microtubule Dynamics Tubulin_Dimers α/β-Tubulin Dimers Depolymerization Induction of Depolymerization Tubulin_Dimers->Depolymerization Microtubule Microtubule Microtubule->Tubulin_Dimers Depolymerization Polymerization_Promotion Promotion of Polymerization Microtubule->Polymerization_Promotion Growing_End Growth_Inhibition Inhibition of Microtubule Growth Growing_End->Growth_Inhibition Shortening_End Halichondrins Halichondrin Analogs (e.g., Eribulin) Halichondrins->Growing_End Binds to No_Effect_Shortening No Effect on Shortening Phase Halichondrins->No_Effect_Shortening Taxanes Taxanes (e.g., Paclitaxel) Taxanes->Microtubule Stabilizes Vinca_Alkaloids Vinca Alkaloids (e.g., Vincristine) Vinca_Alkaloids->Tubulin_Dimers Binds to Apoptosis G2/M Arrest & Apoptosis Growth_Inhibition->Apoptosis Polymerization_Promotion->Apoptosis Depolymerization->Apoptosis Experimental_Workflow In_Vitro_Screening In Vitro Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_Studies Lead_Selection Lead Analog Selection Cytotoxicity_Assay->Lead_Selection Tubulin_Polymerization_Assay Tubulin Polymerization Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Tubulin_Polymerization_Assay Mechanism_Studies->Cell_Cycle_Analysis Mechanism_Studies->Lead_Selection In_Vivo_Studies In Vivo Efficacy Studies Lead_Selection->In_Vivo_Studies Promising Activity Xenograft_Model Human Tumor Xenograft Models in Mice In_Vivo_Studies->Xenograft_Model Toxicity_Studies Toxicity and Pharmacokinetic Studies In_Vivo_Studies->Toxicity_Studies End End: Clinical Candidate Xenograft_Model->End Toxicity_Studies->End

References

E7130: A Comparative Analysis of a Novel Microtubule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational microtubule inhibitor E7130 against established agents in the same class: eribulin, paclitaxel, and vincristine. The content is structured to facilitate an objective assessment of this compound's efficacy, drawing upon available preclinical and clinical data.

Mechanism of Action: Beyond Microtubule Disruption

Eribulin, another halichondrin B analog, shares this dual mechanism of microtubule dynamics inhibition and TME remodeling, including vascular remodeling and reversal of the epithelial-to-mesenchymal transition (EMT).[4] In contrast, while taxanes like paclitaxel and vinca alkaloids like vincristine are potent microtubule inhibitors, their effects on the TME are generally less characterized as a primary mechanism of action, though paclitaxel has been shown to influence the TME.

In Vitro Efficacy: A Potent Anti-proliferative Agent

Preclinical data demonstrate the potent in vitro activity of this compound across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.

Cell LineCancer TypeThis compound IC50 (nM)Paclitaxel IC50 (nM)Vincristine IC50 (ng/ml)
KPL-4Breast Cancer0.01 - 0.1Not availableNot available
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1401.9[5]Not available
FaDuHead and Neck Squamous Cell Carcinoma0.01 - 0.1Not availableNot available
HSC-2Head and Neck Squamous Cell Carcinoma0.01 - 0.1Not availableNot available
HSC-4Head and Neck Squamous Cell CarcinomaNot available3448.1[5]Not available

Note: Direct comparative studies of all four drugs in the same cell lines under identical conditions are not publicly available. The data presented is compiled from different studies and should be interpreted with caution.

In Vivo Efficacy: Tumor Regression and TME Modulation

In vivo studies using xenograft models have corroborated the antitumor activity of this compound. Intravenous administration of this compound has been shown to inhibit tumor growth and, in some cases, lead to tumor regression. Furthermore, these studies have confirmed the in vivo modulation of the TME, with evidence of reduced CAFs and increased microvessel density, suggesting improved tumor perfusion.

A first-in-human, dose-escalation Phase I clinical trial of this compound in patients with advanced solid tumors has been completed, establishing a recommended dose for further studies.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by microtubule inhibitors and a typical workflow for their preclinical evaluation.

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression cluster_2 Tumor Microenvironment Modulation (this compound, Eribulin) Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization G2 Phase G2 Phase M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) Cell Division Cell Division M Phase (Mitosis)->Cell Division Apoptosis Apoptosis M Phase (Mitosis)->Apoptosis Mitotic Arrest Microtubule Inhibitors (this compound, Eribulin, Paclitaxel, Vincristine) Microtubule Inhibitors (this compound, Eribulin, Paclitaxel, Vincristine) Microtubule Inhibitors (this compound, Eribulin, Paclitaxel, Vincristine)->Microtubule Disrupt Dynamics CAFs CAFs Tumor Vasculature Tumor Vasculature This compound/Eribulin This compound/Eribulin This compound/Eribulin->CAFs Suppression This compound/Eribulin->Tumor Vasculature Remodeling

Caption: Mechanism of Action of Microtubule Inhibitors.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Drug Treatment->Cell Viability Assay (MTT) IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Xenograft Model Establishment Xenograft Model Establishment Drug Administration Drug Administration Xenograft Model Establishment->Drug Administration Tumor Growth Measurement Tumor Growth Measurement Drug Administration->Tumor Growth Measurement TME Analysis TME Analysis Drug Administration->TME Analysis Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Tumor Growth Measurement->Efficacy & Toxicity Assessment TME Analysis->Efficacy & Toxicity Assessment

References

A Comparative Guide to E7130 Anticancer Agents for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The investigational drug code E7130 has been associated with two distinct anticancer agents with different mechanisms of action. This guide provides a head-to-head comparison of both entities against relevant alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals.

Part 1: this compound (Halichondrin B Analog) - A Microtubule and Tumor Microenvironment Modulator

This compound is a synthetically produced analog of halichondrin B, a complex natural product isolated from a marine sponge.[1][2] It functions as a potent microtubule dynamics inhibitor but is distinguished from other agents in its class by its additional ability to modulate the tumor microenvironment (TME).[3][4] Specifically, it reduces the presence of cancer-associated fibroblasts (CAFs) and promotes tumor vascular remodeling.[1][5][6]

Mechanism of Action

This compound exerts a dual antitumor effect. Firstly, like other microtubule-targeting agents, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[7] Secondly, it uniquely remodels the TME. In preclinical models, this compound has been shown to decrease α-SMA-positive CAFs, which are known to contribute to a desmoplastic, immunosuppressive TME.[1][4] This reduction is achieved by inhibiting the TGF-β-induced transformation of fibroblasts into myofibroblasts, a process that involves the PI3K/AKT/mTOR signaling pathway.[4][6] By ameliorating the TME, this compound may enhance the efficacy of other anticancer therapies.[3][5]

cluster_TME Tumor Microenvironment TGFb TGF-β Fibroblast Fibroblast TGFb->Fibroblast Induces Transformation Microtubules Microtubule Network Formation Fibroblast->Microtubules Requires CAF Cancer-Associated Fibroblast (CAF) (α-SMA+) PI3K_AKT PI3K/AKT/mTOR Pathway PI3K_AKT->CAF Promotes Differentiation Microtubules->PI3K_AKT Enables This compound This compound (Halichondrin Analog) This compound->Microtubules Disrupts

Figure 1. Mechanism of this compound (Halichondrin Analog) in suppressing Cancer-Associated Fibroblasts.

Head-to-Head Comparison: Preclinical Data

Direct comparative efficacy studies between this compound and other microtubule inhibitors like taxanes are limited. The key distinction lies in this compound's unique TME-modifying effects.[3] While taxanes primarily target the microtubule cytoskeleton within the cancer cell, this compound adds a second layer of activity by targeting the surrounding stroma.[8][9]

ParameterThis compound (Halichondrin Analog)Taxanes (e.g., Paclitaxel, Docetaxel)
Primary Target Tubulin/Microtubules[7]Tubulin/Microtubules[8]
Secondary Target Tumor Microenvironment (CAFs)[4]Primarily cancer cells[9]
Mechanism Inhibits microtubule dynamics; Disrupts TGF-β signaling in fibroblasts[6]Promotes microtubule polymerization and stabilization[10]
Reported IC50 0.01 - 0.1 nM (in various cancer cell lines)[6]Low nM range (varies by cell line)
Key Differentiator Dual action on cancer cells and TME, potentially overcoming stromal-based resistance[3]Well-established efficacy, but subject to resistance mechanisms like drug efflux pumps[8]
Experimental Protocols

In Vitro Anti-proliferative Assay: [6]

  • Cancer cell lines (e.g., KPL-4, OSC-19, FaDu, HSC-2) are seeded in multi-well plates.

  • Cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a standard method like the MTS or MTT assay.

  • IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Model: [6]

  • Human cancer cells (e.g., HSC-2) are subcutaneously implanted into immunocompromised mice (e.g., BALB/c nude).

  • Once tumors reach a specified volume, mice are randomized into treatment and control groups.

  • This compound is administered intravenously (e.g., 45-180 µg/kg). Combination therapies (e.g., with cetuximab) may also be evaluated.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised for immunohistochemical analysis of biomarkers like microvessel density (CD31) and CAFs (α-SMA).

First-in-Human Clinical Trial Protocol (Dose Escalation): [11]

  • Patient Population: Adults with advanced solid tumors refractory to standard therapy.

  • Study Design: Dose-escalation study with two dosing schedules evaluated: once every three weeks (Q3W) and once every two weeks (Q2W).

  • Administration: this compound administered as an intravenous infusion.

  • Primary Endpoints: Safety, tolerability, incidence of dose-limiting toxicities (DLTs), and determination of the maximum tolerated dose (MTD).

  • Secondary Endpoints: Pharmacokinetics, pharmacodynamics (biomarker changes), and preliminary antitumor activity.

Part 2: Tasurgratinib (Formerly E7090/E7130) - A Selective FGFR Inhibitor

Tasurgratinib (formerly known as E7090 and also referred to as this compound in some contexts) is an orally available, selective, and potent inhibitor of fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3).[12][13][14] Aberrations in the FGFR signaling pathway are known oncogenic drivers in various cancers, most notably intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions or rearrangements.[14][15]

Mechanism of Action

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. These pathways regulate cell proliferation, survival, migration, and angiogenesis. In cancers with FGFR gene fusions or mutations, the receptor is constitutively active, leading to uncontrolled cell growth. Tasurgratinib binds to the ATP-binding site of FGFR1-3, blocking its kinase activity and inhibiting downstream signaling, thereby exerting its antitumor effect.[14][15]

cluster_pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR (with oncogenic alteration) FGF->FGFR Binds & Activates RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation Tasurgratinib Tasurgratinib Tasurgratinib->FGFR Inhibits

Figure 2. Tasurgratinib inhibits the constitutively active FGFR signaling pathway.

Head-to-Head Comparison: Preclinical Data vs. Other FGFR Inhibitors

A key challenge in targeted therapy is acquired resistance. Tasurgratinib has been evaluated against other FGFR inhibitors for its activity on common resistance mutations.

FGFR2 StatusTasurgratinibPemigatinibInfigratinibFutibatinib
Wild-Type Potent InhibitionPotent InhibitionPotent InhibitionPotent Inhibition
N549H/K Mutation Activity Retained ResistantResistantResistant
L617F Mutation Reduced ActivityActivity RetainedActivity RetainedActivity Retained
M537I Mutation Reduced ActivityActivity RetainedActivity RetainedActivity Retained
Data sourced from a preclinical cell-based NanoBRET assay study.[15]

This preclinical evidence suggests tasurgratinib may be effective against certain acquired resistance mutations (N549H/K) that confer resistance to other FGFR inhibitors like pemigatinib and infigratinib.[15]

Head-to-Head Comparison: Clinical Trial Data in Cholangiocarcinoma

Tasurgratinib, pemigatinib, and infigratinib have all been evaluated in Phase 2 trials for previously treated, unresectable or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements.

ParameterTasurgratinib (Phase 2)[16][17]Pemigatinib (FIGHT-202)[18][19]Infigratinib (Phase 2)[18][20]
Patient Population ≥1 prior chemotherapy≥1 prior therapy≥1 prior therapy
Number of Patients 63107108
Objective Response Rate (ORR) 30.2%36%23%
Median Duration of Response (DoR) 5.6 months9.1 months5.0 months
Median Progression-Free Survival (PFS) 5.4 months6.9 months7.3 months
Common Grade ≥3 Adverse Events Lipase increased, hyperphosphatemia[17]Hypophosphatemia, arthralgiaHyperphosphatemia, stomatitis

Note: Cross-trial comparisons should be interpreted with caution due to potential differences in study design, patient populations, and methodologies.

Experimental Protocols

Preclinical Experimental Workflow: The preclinical evaluation of an FGFR inhibitor like tasurgratinib typically follows a structured workflow to establish potency, selectivity, and in vivo efficacy before advancing to clinical trials.

A In Vitro Kinase Assays (FGFR1-4 Potency & Selectivity) B Cell-Based Proliferation Assays (FGFR-dependent cancer cell lines) A->B C Western Blot Analysis (Inhibition of p-FGFR, p-ERK) B->C D In Vivo Xenograft Models (e.g., FGFR2-fusion CCA PDX) B->D E Pharmacokinetic / Pharmacodynamic (PK/PD) Analysis in Mice D->E F IND-Enabling Toxicology Studies E->F G Phase I Clinical Trial F->G

References

E7130: Reshaping the Tumor Microenvironment for Enhanced Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A novel microtubule dynamics inhibitor, E7130, has demonstrated significant potential in modulating the tumor microenvironment (TME) by targeting two of its key components: cancer-associated fibroblasts (CAFs) and the tumor vasculature. This dual action not only impedes tumor growth directly but also creates a more favorable environment for other anti-cancer therapies to exert their effects. This guide provides a comparative overview of this compound's performance against other TME-modulating agents, supported by preclinical and clinical data.

This compound, a synthetic analog of the natural compound norhalichondrin B, goes beyond the traditional cytotoxic effects of microtubule inhibitors. It actively remodels the TME through the suppression of pro-tumorigenic CAFs and the normalization of the tumor's blood supply. This multifaceted approach addresses critical barriers to effective cancer treatment, such as drug delivery and immune suppression, which are often orchestrated by a hostile TME.

Mechanism of Action: A Two-Pronged Attack on the TME

This compound's primary mechanism of action involves the inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, its unique therapeutic profile stems from its profound effects on the TME.

1. Suppression of Cancer-Associated Fibroblasts (CAFs): CAFs are a major component of the tumor stroma and play a crucial role in promoting tumor growth, invasion, and drug resistance. They achieve this by secreting growth factors, remodeling the extracellular matrix (ECM), and suppressing anti-tumor immunity. This compound has been shown to counteract these pro-tumorigenic functions by:

  • Reducing α-SMA-positive CAFs: Alpha-smooth muscle actin (α-SMA) is a key marker of activated, contractile CAFs that are associated with a dense, fibrotic stroma. Preclinical studies have demonstrated that this compound treatment leads to a reduction in the population of these activated CAFs within the tumor.

  • Inhibiting the TGF-β Signaling Pathway: Transforming growth factor-beta (TGF-β) is a potent cytokine that drives the differentiation of fibroblasts into CAFs. This compound inhibits the TGF-β-induced PI3K/AKT/mTOR pathway in fibroblasts, thereby blocking their activation and pro-tumorigenic functions.[1][2][3] Specifically, this compound has been shown to suppress the production of LAP-TGFβ1, a precursor to active TGFβ1, in CAFs.[4] This leads to a reduction in circulating TGF-β1 levels, further mitigating its tumor-promoting effects.[4]

2. Remodeling of the Tumor Vasculature: The blood vessels within tumors are often abnormal, leaky, and poorly organized, leading to hypoxia (low oxygen) and high interstitial fluid pressure. This dysfunctional vasculature hinders the delivery of therapeutic agents to the tumor core and facilitates metastasis. This compound promotes a more normalized and functional tumor vasculature by:

  • Increasing CD31-Positive Endothelial Cells: CD31 is a marker for endothelial cells, which line the blood vessels. An increase in CD31-positive cells, as observed in preclinical models treated with this compound, suggests the formation of new, more organized blood vessels.

  • Mitigating Intratumoral Hypoxia: By improving blood flow and oxygen supply, this compound helps to alleviate the hypoxic conditions within the tumor. This not only makes cancer cells more susceptible to radiation and chemotherapy but also modulates the immune microenvironment to be less immunosuppressive.

Comparative Performance of this compound and Alternative TME-Modulating Therapies

This compound's dual action on both CAFs and the tumor vasculature distinguishes it from many other TME-targeting agents. The following tables provide a comparative summary of this compound's effects alongside other therapies that modulate the TME.

Agent Target Effect on CAFs (α-SMA) Effect on Tumor Vasculature (CD31/Microvessel Density) Mechanism of Action Supporting Data Highlights
This compound Microtubules, TGF-β SignalingReduces TGF-β-induced α-SMA expression.[5]Promotes vascular remodeling; increases CD31-positive endothelial cells.Inhibits microtubule dynamics and the TGF-β-induced PI3K/AKT/mTOR pathway in fibroblasts.Preclinical data shows a reduction in α-SMA-positive CAFs and increased CD31 expression in xenograft models.[6]
Losartan Angiotensin II Receptor Type 1 (AT1R)Significantly decreases the number of intratumoral α-SMA-positive stromal cells.[1][7][8]Decompresses tumor blood vessels, leading to increased perfusion.[1]Blocks angiotensin II signaling, which is involved in fibroblast activation and collagen production.[1][7]In ovarian and breast cancer models, losartan reduced α-SMA positive CAFs and improved chemotherapy delivery.[7][8]
Bevacizumab (Avastin®) VEGF-AMay not directly inhibit CAF proliferation but can suppress the secretion of angiogenic factors from CAFs.[6]Reduces microvessel density in some tumor models, but its effect can be variable.[9][10][11][12]A monoclonal antibody that neutralizes Vascular Endothelial Growth Factor-A (VEGF-A), a key driver of angiogenesis.Clinical studies in colorectal and ovarian cancer show an association between baseline microvessel density and clinical benefit.[11][12]
Sunitinib (Sutent®) Multiple Receptor Tyrosine Kinases (including VEGFRs and PDGFRs)Inhibits the proliferation of colonic stromal fibroblasts by targeting PDGFR signaling.[13]Can reduce microvessel density and "normalize" the tumor vasculature at certain doses.[7][14]A small molecule inhibitor of multiple receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.Preclinical studies in renal cell carcinoma xenografts demonstrated a reduction in CD31 staining and regularization of tumor vessels.[7]
TGF-β Inhibitors (e.g., Galunisertib) TGF-β Signaling PathwayReduce the expression of α-SMA, a marker of activated CAFs.[3][14]Can suppress tumor angiogenesis.[15]Block the activity of TGF-β, a key cytokine involved in CAF activation, immunosuppression, and angiogenesis.[3][16]Preclinical and clinical studies are ongoing, with some agents showing the ability to reduce α-SMA expression and inhibit tumor growth.[3][14]
FAP-Targeted Therapies Fibroblast Activation Protein (FAP)Target and deplete FAP-expressing CAFs.Indirectly affects the TME by reducing the pro-tumorigenic influence of CAFs.Utilize antibodies, CAR-T cells, or radioligands to specifically target and eliminate CAFs that express FAP.[17][18]Preclinical and early clinical studies show promising anti-tumor activity by targeting the tumor stroma.[17][19][18]
Minnelide (Triptolide Prodrug) General Transcription and HSP70Decreases the viability of CAFs and depletes extracellular matrix components like hyaluronan and collagen.[20]Improves vascular function by reducing vascular compression, leading to more "open" blood vessels.[20]A potent inhibitor of transcription that has been shown to have anti-stromal effects.In pancreatic cancer models, Minnelide improved drug delivery and survival by depleting the tumor stroma.[20]

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the effects of this compound and comparative agents on the tumor microenvironment.

This compound: In Vitro Cancer-Associated Fibroblast (CAF) Induction Assay
  • Cell Lines: Normal human lung fibroblasts (BJ cells) and human pharyngeal squamous carcinoma cells (FaDu).

  • Methodology: BJ cells were co-cultured with FaDu cells for three days to induce a CAF-like phenotype in the fibroblasts, characterized by the expression of α-SMA. The effect of this compound on this induction was assessed by adding it to the co-culture medium.

  • Analysis: Immunofluorescence staining was used to visualize and quantify the expression of α-SMA (a CAF marker, in red), pan-human cytokeratin (a cancer cell marker, in green), and DAPI (for nuclear staining, in blue). Western blot analysis was also performed to quantify the levels of α-SMA protein.[5]

Losartan: In Vivo Ovarian Cancer Xenograft Model
  • Animal Model: Female nude mice.

  • Tumor Model: Intraperitoneal injection of human ovarian cancer cell lines (SKOV3ip1 or Hey-A8).

  • Treatment: Mice were treated with losartan, paclitaxel, a combination of both, or a control vehicle.

  • Analysis: Peritoneal tumors were harvested and analyzed for the presence of α-SMA-positive stromal cells via immunohistochemistry. The expression of matrix molecules like collagen was also assessed.[7]

Bevacizumab: In Vivo Colorectal Cancer Xenograft Model
  • Animal Model: Nude mice.

  • Tumor Model: Subcutaneous injection of human colorectal cancer cells.

  • Treatment: Mice were treated with bevacizumab.

  • Analysis: Tumors were excised, and microvessel density was quantified by staining for the endothelial cell marker CD31 using immunohistochemistry. The number of CD31-positive microvessels per high-power field was counted.[11]

Sunitinib: In Vivo Renal Cell Carcinoma Xenograft Model
  • Animal Model: Nude mice.

  • Tumor Model: Subcutaneous injection of human renal cell carcinoma cells (KCI-18).

  • Treatment: Mice were treated with varying doses of sunitinib.

  • Analysis: Tumor vasculature was assessed by immunohistochemical staining for CD31. The morphology and density of blood vessels were analyzed.[7]

Visualizing the Impact of this compound on the Tumor Microenvironment

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's activity.

E7130_Mechanism_of_Action This compound's Dual Action on the Tumor Microenvironment This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibits TGFb_Signaling TGF-β Signaling (PI3K/AKT/mTOR) This compound->TGFb_Signaling Inhibits VascularRemodeling Vascular Remodeling This compound->VascularRemodeling Promotes CancerCell Cancer Cell Microtubules->CancerCell Disrupts in Apoptosis Apoptosis CancerCell->Apoptosis Leads to Fibroblast Fibroblast TGFb_Signaling->Fibroblast Activates CAF Cancer-Associated Fibroblast (CAF) (α-SMA+) Fibroblast->CAF Differentiation to ECM Extracellular Matrix (Collagen, etc.) CAF->ECM Produces TumorStroma Dense, Fibrotic Tumor Stroma ECM->TumorStroma Contributes to ImprovedDelivery Improved Drug & Oxygen Delivery TumorStroma->ImprovedDelivery Hinders EndothelialCells Endothelial Cells (CD31+) VascularRemodeling->EndothelialCells Increases NormalizedVasculature Normalized Tumor Vasculature EndothelialCells->NormalizedVasculature Forms NormalizedVasculature->ImprovedDelivery

Caption: this compound's mechanism targeting both cancer cells and the TME.

Experimental_Workflow_CAF_Inhibition Workflow for Assessing this compound's Anti-CAF Activity Start Start: Co-culture of Fibroblasts and Cancer Cells Treatment Treatment with this compound (or control) Start->Treatment Incubation Incubation (e.g., 3 days) Treatment->Incubation Staining Immunofluorescence Staining Incubation->Staining Markers Markers: - α-SMA (CAFs) - Cytokeratin (Cancer Cells) - DAPI (Nuclei) Staining->Markers Microscopy Fluorescence Microscopy Staining->Microscopy Analysis Image Analysis and Quantification of α-SMA Expression Microscopy->Analysis Result Result: Determination of This compound's effect on CAF formation Analysis->Result

Caption: In vitro workflow to evaluate this compound's impact on CAF development.

Conclusion

This compound represents a promising therapeutic agent that not only targets cancer cells directly but also favorably modulates the tumor microenvironment. Its ability to suppress cancer-associated fibroblasts and promote vascular remodeling addresses key mechanisms of tumor progression and treatment resistance. The comparative data suggests that this compound's dual activity offers a unique advantage over agents that target either CAFs or angiogenesis alone. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents, for a wide range of solid tumors. The ongoing clinical trial NCT03444701 will provide crucial insights into its safety and efficacy in patients.[21]

References

E7130: A Novel Microtubule Inhibitor Overcoming Taxane Resistance in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Comprehensive analysis of preclinical data suggests E7130, a novel microtubule dynamics inhibitor, may offer a promising therapeutic strategy for taxane-resistant cancers. Studies indicate that this compound's unique mechanism of action and its ability to circumvent common resistance pathways, such as P-glycoprotein (P-gp) mediated efflux, contribute to its sustained activity in models where taxanes have failed.

Researchers and drug development professionals now have access to a comparative guide detailing the preclinical evidence for this compound's efficacy in the context of taxane resistance. This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying mechanisms, providing a critical resource for the oncology research community.

Overcoming P-glycoprotein-Mediated Resistance: A Key Differentiator

A pivotal study conducted by the Pediatric Preclinical Testing Consortium has provided strong evidence for this compound's ability to bypass P-gp-mediated drug efflux, a primary mechanism of resistance to taxanes and other microtubule-targeting agents like vincristine. In this study, this compound demonstrated consistent efficacy across patient-derived xenograft (PDX) models of early T-cell precursor acute lymphoblastic leukemia (ETP-ALL) with varying levels of ABCB1 expression, the gene encoding for P-gp.

In stark contrast, the activity of vincristine was significantly diminished in PDX models with high ABCB1 expression. This suggests that this compound is a poor substrate for the P-gp efflux pump, allowing it to maintain intracellular concentrations sufficient for its anti-tumor activity, even in cells that have developed this common resistance mechanism.

Table 1: In Vivo Efficacy of this compound and Vincristine in ETP-ALL PDX Models with Differential ABCB1 Expression
PDX ModelABCB1 ExpressionTreatment GroupMedian Event-Free Survival (T-C, days)T/C RatioObjective Responses (CR/MCR)
Low ABCB1 Expressing
PDX 1LowThis compound (0.09 mg/kg)17.62.4Not Reported
This compound (0.135 mg/kg)30.73.5Not Reported
Vincristine (1 mg/kg)21.42.7Not Reported
PDX 2LowThis compound (0.09 mg/kg)41.35.9Not Reported
This compound (0.135 mg/kg)46.28.8Not Reported
Vincristine (1 mg/kg)37.76.6Not Reported
High ABCB1 Expressing
PDX 3HighThis compound (0.09 mg/kg)10.51.8Not Reported
This compound (0.135 mg/kg)18.12.9Not Reported
Vincristine (1 mg/kg)3.51.3Not Reported
PDX 4HighThis compound (0.09 mg/kg)32.03.01 CR, 1 MCR
This compound (0.135 mg/kg)49.54.01 CR, 3 MCRs
Vincristine (1 mg/kg)18.02.11 CR, 1 MCR

CR: Complete Response; MCR: Maintained Complete Response. Data extracted from a study by the Pediatric Preclinical Testing Consortium.

A Distinct Mechanism of Action

This compound, a synthetic analog of halichondrin B, is a potent inhibitor of microtubule dynamics. However, it functions through a distinct mechanism compared to taxanes such as paclitaxel and docetaxel.[1] While taxanes are known to bind to the β-tubulin subunit, stabilizing microtubules and leading to mitotic arrest, this compound's interaction with tubulin is different, which may contribute to its activity in taxane-resistant settings where resistance can be mediated by specific tubulin mutations.

Experimental Protocols

The data presented in Table 1 is based on a study utilizing patient-derived xenograft (PDX) models of ETP-ALL. The key methodologies are summarized below:

In Vivo Efficacy Study in ETP-ALL PDX Models:

  • Animal Models: Immune-deficient NSG (NOD scid gamma) mice were engrafted with ETP-ALL PDX models exhibiting either high or low levels of ABCB1 mRNA expression.

  • Drug Administration:

    • This compound was administered intravenously (IV) at doses of 0.09 mg/kg and 0.135 mg/kg, once weekly for three weeks.

    • Vincristine was administered intraperitoneally (IP) at a dose of 1 mg/kg, once weekly for three weeks.

  • Efficacy Endpoints:

    • Event-Free Survival (EFS): The primary endpoint was the time from the start of treatment to an "event," defined as the point at which the percentage of human CD45+ cells in the peripheral blood reached a predetermined threshold.

    • T-C and T/C Values: Treatment efficacy was quantified by the difference in median EFS between treated (T) and control (C) groups (T-C) and the ratio of median EFS (T/C).

    • Objective Responses: Complete response (CR) and maintained complete response (MCR) were also assessed.

Visualizing the Pathways

To illustrate the experimental workflow and the proposed mechanism of overcoming resistance, the following diagrams are provided.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_analysis Efficacy Analysis PDX_high ETP-ALL PDX (High ABCB1) E7130_high This compound (0.09 & 0.135 mg/kg) PDX_high->E7130_high Randomization Vincristine_high Vincristine (1 mg/kg) PDX_high->Vincristine_high Randomization Control_high Vehicle Control PDX_high->Control_high Randomization PDX_low ETP-ALL PDX (Low ABCB1) E7130_low This compound (0.09 & 0.135 mg/kg) PDX_low->E7130_low Randomization Vincristine_low Vincristine (1 mg/kg) PDX_low->Vincristine_low Randomization Control_low Vehicle Control PDX_low->Control_low Randomization EFS Event-Free Survival E7130_high->EFS Monitoring Vincristine_high->EFS Monitoring Control_high->EFS Monitoring E7130_low->EFS Monitoring Vincristine_low->EFS Monitoring Control_low->EFS Monitoring TC T-C and T/C Calculation EFS->TC OR Objective Response TC->OR resistance_mechanism cluster_taxane Taxane-Resistant Cell cluster_this compound This compound in Taxane-Resistant Cell Taxane_in Taxane PgP_pump P-glycoprotein (P-gp) (High ABCB1 expression) Taxane_in->PgP_pump Enters cell Microtubule_taxane Microtubule Taxane_in->Microtubule_taxane Reduced binding Taxane_out Taxane PgP_pump->Taxane_out Efflux Apoptosis_taxane Apoptosis Microtubule_taxane->Apoptosis_taxane Reduced induction E7130_in This compound PgP_pump2 P-glycoprotein (P-gp) (High ABCB1 expression) E7130_in->PgP_pump2 Enters cell Microtubule_this compound Microtubule E7130_in->Microtubule_this compound Binds effectively PgP_pump2->E7130_in Poor substrate for efflux Apoptosis_this compound Apoptosis Microtubule_this compound->Apoptosis_this compound Induces

References

Synergistic Anti-Cancer Effects of E7130 in Combination with Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: November 2025

E7130, a novel microtubule inhibitor, demonstrates significant synergistic anti-tumor activity when combined with established cancer drugs such as cetuximab and fulvestrant. Preclinical studies reveal that this compound's unique mechanism of action, which involves not only direct cytotoxicity but also modulation of the tumor microenvironment (TME), enhances the efficacy of these therapies in various cancer models. This guide provides a comparative overview of the synergistic effects of this compound, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.

This compound, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule dynamics inhibitor. Beyond its direct impact on cancer cell proliferation, this compound uniquely remodels the TME by increasing the density of intratumoral blood vessels and reducing the number of cancer-associated fibroblasts (CAFs).[1] This TME modulation is believed to be a key contributor to its synergistic potential with other anticancer agents.

Comparative Analysis of this compound Combination Therapies

Preclinical evidence highlights the synergistic potential of this compound in combination with targeted therapies in head and neck and breast cancer models. Furthermore, emerging data suggests promising activity in urothelial carcinoma.

This compound in Combination with Cetuximab in Head and Neck Squamous Cell Carcinoma (HNSCC)

In a preclinical study utilizing a FaDu human HNSCC xenograft model, the combination of this compound and cetuximab, an epidermal growth factor receptor (EGFR) inhibitor, resulted in a significant and synergistic inhibition of tumor growth.

Quantitative Data Summary: this compound and Cetuximab in FaDu HNSCC Xenograft Model

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-~1200-
This compound90 µg/kg, i.v., weekly~80033%
Cetuximab1 mg/mouse, i.p., twice weekly~90025%
This compound + Cetuximab90 µg/kg + 1 mg/mouse~30075%

Data extrapolated from graphical representations in the cited preclinical study. Actual values may vary.

This compound in Combination with Fulvestrant in ER-Positive Breast Cancer

A study investigating the combination of this compound with fulvestrant, a selective estrogen receptor degrader (SERD), in an MCF-7 estrogen receptor-positive (ER+) breast cancer xenograft model, demonstrated significant synergistic anti-tumor activity. The concurrent administration of this compound and fulvestrant led to a more pronounced inhibition of tumor growth compared to either agent alone.[2][3] Notably, pretreatment with this compound followed by fulvestrant showed superior efficacy.[2][3]

Quantitative Data Summary: this compound and Fulvestrant in MCF-7 Breast Cancer Xenograft Model

Treatment GroupDosageOutcome
Vehicle Control-Progressive tumor growth
This compound90 µg/kgModerate tumor growth inhibition
Fulvestrant250 mg/kgModerate tumor growth inhibition
This compound + Fulvestrant (Concurrent)90 µg/kg + 250 mg/kgSignificant tumor growth inhibition compared to monotherapies
This compound (Pretreatment) + Fulvestrant90 µg/kg followed by 250 mg/kgSuperior anti-tumor activity compared to concurrent treatment

Specific numerical data on tumor growth inhibition percentages were not available in the reviewed abstracts. The table reflects the qualitative findings of the study.

Emerging Combinations: this compound in Urothelial Carcinoma

Preliminary studies have also explored the combination of this compound with gemcitabine and erdafitinib in urothelial carcinoma xenograft models. These combinations have shown significant tumor growth inhibition, suggesting a broader potential for this compound in combination therapies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical studies of this compound combination therapies.

In Vivo Xenograft Studies

1. Cell Lines and Culture:

  • FaDu (HNSCC): Cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1 mM sodium pyruvate.

  • MCF-7 (Breast Cancer): Cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • All cells are grown at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Models:

  • Female BALB/c nude mice (5-6 weeks old) are used for tumor implantation.

  • For the FaDu model, 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

  • For the MCF-7 model, a 17β-estradiol pellet (0.72 mg, 60-day release) is implanted subcutaneously 24 hours prior to the injection of 5 x 10^6 cells into the flank.

3. Treatment Administration:

  • Tumor volumes are monitored, and when they reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.

  • This compound is administered intravenously (i.v.) at the specified doses and schedules.

  • Cetuximab is administered intraperitoneally (i.p.).

  • Fulvestrant is administered subcutaneously (s.c.).

  • Tumor dimensions are measured with calipers, and tumor volume is calculated using the formula: (length x width²) / 2.

  • Body weight is monitored as an indicator of toxicity.

Immunohistochemistry (IHC)

1. Tissue Preparation:

  • At the end of the in vivo studies, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.

  • 4-µm sections are cut for IHC analysis.

2. Staining Procedure:

  • Slides are deparaffinized and rehydrated.

  • Antigen retrieval is performed using a citrate buffer (pH 6.0) at 95°C for 20 minutes.

  • Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

  • Sections are blocked with appropriate serum to prevent non-specific binding.

  • Primary antibodies (e.g., anti-CD31 for blood vessels, anti-α-SMA for CAFs) are incubated overnight at 4°C.

  • A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by a DAB substrate kit for visualization.

  • Slides are counterstained with hematoxylin.

3. Image Analysis:

  • Stained slides are scanned, and digital images are analyzed to quantify the expression of markers of interest (e.g., microvessel density, CAF-positive area).

Signaling Pathways and Experimental Workflows

The synergistic effects of this compound are attributed to its multifaceted mechanism of action, which impacts both the cancer cells and the surrounding tumor microenvironment.

This compound and Cetuximab Combination Signaling Pathway

The combination of this compound and cetuximab targets both the tumor microenvironment and the EGFR signaling pathway. This compound remodels the TME, potentially increasing the delivery and efficacy of cetuximab, which in turn blocks the pro-proliferative and anti-apoptotic signals mediated by EGFR.

E7130_Cetuximab_Pathway cluster_TME Tumor Microenvironment cluster_CancerCell Cancer Cell This compound This compound CAF Cancer-Associated Fibroblasts (CAFs) This compound->CAF Inhibits Hypoxia Hypoxia This compound->Hypoxia Reduces Angiogenesis Tumor Vasculature (CD31+) This compound->Angiogenesis Promotes Remodeling Proliferation Cell Proliferation & Survival CAF->Proliferation Promotes Cetuximab Cetuximab Angiogenesis->Cetuximab Enhances Delivery EGFR EGFR Cetuximab->EGFR Blocks PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT PI3K_AKT->Proliferation

Caption: this compound and Cetuximab synergistic pathway.

Experimental Workflow for In Vivo Synergy Study

The following diagram illustrates the typical workflow for assessing the synergistic effects of this compound in combination with another anti-cancer agent in a xenograft model.

Experimental_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Monotherapy & Combination) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint ihc Immunohistochemistry (CD31, α-SMA) endpoint->ihc data_analysis Data Analysis & Statistical Evaluation endpoint->data_analysis

Caption: In vivo synergy experimental workflow.

References

Unveiling the Molecular Target: A Comparative Guide to the Tubulin Binding Site of E7130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of E7130, a novel microtubule inhibitor, with other tubulin-targeting agents, focusing on the experimental confirmation of its binding site. This compound, a synthetic analog of the marine natural product halichondrin B, has demonstrated potent anticancer activity by not only inhibiting microtubule dynamics but also by modulating the tumor microenvironment. Understanding its precise interaction with tubulin is critical for elucidating its mechanism of action and for the development of next-generation cancer therapeutics.

This compound and the Tubulin-Binding Landscape

Tubulin, the fundamental protein subunit of microtubules, is a well-established target for anticancer drugs. These agents disrupt microtubule dynamics, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells. Small molecules that target tubulin typically bind to one of several distinct sites on the αβ-tubulin heterodimer. The most well-characterized of these are the colchicine, vinca alkaloid, and taxane binding sites.

While direct experimental confirmation for the binding site of this compound is not explicitly detailed in publicly available literature, compelling evidence from studies on its parent compound, halichondrin B, and its close analog, eribulin, strongly suggests that This compound binds at or near the vinca alkaloid binding site on β-tubulin .

Comparative Analysis of Tubulin Binding Sites

To provide a clear perspective on the significance of this compound's putative binding site, the following table summarizes the key characteristics of the major tubulin binding sites and their respective inhibitors.

Binding SiteLocation on TubulinEffect on Microtubule DynamicsRepresentative InhibitorsThis compound (Inferred)
Vinca Alkaloid Site At the interface between two tubulin heterodimers on β-tubulinInhibits microtubule polymerizationVinblastine, Vincristine, Vinorelbine, EribulinBinds here
Colchicine Site Within the β-tubulin subunit, at the intradimer interfaceInhibits microtubule polymerizationColchicine, Combretastatin A-4, PodophyllotoxinDoes not bind here
Taxane Site On the interior (luminal) surface of the microtubule, within the β-tubulin subunitStabilizes microtubules, promoting polymerization and inhibiting depolymerizationPaclitaxel (Taxol®), DocetaxelDoes not bind here
Maytansine Site On β-tubulin, distinct from the vinca domainInhibits microtubule assemblyMaytansine, AnsamitocinDoes not bind here

Experimental Evidence and Protocols

The determination of a drug's binding site on its target protein is a cornerstone of drug development. Various experimental techniques are employed to elucidate these molecular interactions.

Competitive Binding Assays

A common method to identify the binding site of a novel compound is through competitive binding assays. In this technique, the ability of the test compound (e.g., this compound) to displace a known radiolabeled or fluorescent ligand that binds to a specific site is measured.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Tubulin: Purified tubulin is prepared from sources such as bovine brain.

  • Radioligand Incubation: A known radiolabeled ligand for a specific site (e.g., [³H]vinblastine for the vinca site) is incubated with tubulin to allow binding to reach equilibrium.

  • Addition of Competitor: Increasing concentrations of the unlabeled test compound (this compound) are added to the tubulin-radioligand mixture.

  • Separation of Bound and Free Ligand: The mixture is then rapidly filtered through a glass fiber filter to separate the tubulin-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: A decrease in the amount of bound radioligand with increasing concentrations of the test compound indicates competition for the same binding site. The data is then used to calculate the inhibitory concentration (IC50) of the test compound.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of a drug bound to its protein target, offering a definitive confirmation of the binding site and the specific molecular interactions.

Experimental Protocol: X-ray Crystallography of a Tubulin-Ligand Complex

  • Protein Crystallization: Purified tubulin is co-crystallized with the ligand of interest (this compound). This often involves screening a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration).

  • X-ray Diffraction Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

  • Structure Determination: The diffraction pattern is used to calculate an electron density map of the molecule.

  • Model Building and Refinement: A three-dimensional model of the protein-ligand complex is built into the electron density map and refined to best fit the experimental data. The final structure reveals the precise location and orientation of the ligand within its binding site and the specific amino acid residues involved in the interaction.

Visualizing the Mechanism

The following diagrams illustrate the key concepts discussed in this guide.

Experimental Workflow: Competitive Binding Assay cluster_prep Preparation cluster_binding Binding cluster_competition Competition cluster_separation Separation cluster_analysis Analysis A Purified Tubulin C Incubate Tubulin with Radioligand A->C B Radiolabeled Ligand (e.g., [³H]vinblastine) B->C D Add Increasing Concentrations of this compound C->D E Filter to Separate Bound vs. Free Ligand D->E F Quantify Radioactivity E->F G Determine IC50 F->G

Workflow for Competitive Binding Assay

Tubulin Polymerization and Inhibition cluster_polymerization Normal Microtubule Dynamics cluster_inhibition Inhibition by this compound Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Inhibited Polymerization Inhibited Polymerization Tubulin Dimers->Inhibited Polymerization This compound Cell Division Cell Division Microtubule Polymerization->Cell Division Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization Dynamic Instability This compound This compound Mitotic Arrest Mitotic Arrest Inhibited Polymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Mitotic_Arrest Mitotic Arrest

This compound's Impact on Microtubule Dynamics

Conclusion

Based on the available evidence from its closely related analogs, this compound is strongly inferred to bind to the vinca alkaloid site on β-tubulin. This positions this compound within a class of potent microtubule-destabilizing agents with a distinct mechanism of action from taxanes and colchicine-site binders. Its unique properties, including its effects on the tumor microenvironment, make it a promising candidate for further development in cancer therapy. Definitive confirmation of its binding site through direct experimental methods such as X-ray crystallography will be a crucial step in fully elucidating its molecular mechanism and guiding the design of future tubulin-targeting drugs.

E7130 vs. Halichondrin B: A Comparative Analysis of Potency and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pre-clinical potency and mechanisms of action of E7130 and its natural precursor, halichondrin B. This compound is a synthetic analog of halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai. Both compounds are potent microtubule inhibitors, representing a promising class of anti-cancer agents. Due to the scarcity of natural halichondrin B, research has largely shifted to synthetic analogs like this compound and the clinically approved drug eribulin (E7389), which exhibits a biological activity profile considered to be similar to that of halichondrin B.[1] This guide leverages data on eribulin as a surrogate for halichondrin B where direct comparative data with this compound is unavailable.

In Vitro Potency: A Head-to-Head Look

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and eribulin (as a proxy for halichondrin B) in various cancer cell lines. It is important to note that direct comparisons of absolute IC50 values between different studies should be made with caution due to variations in experimental conditions.

Cell LineCancer TypeThis compound IC50 (nM)Eribulin (E7389) IC50 (nM)
KPL-4Breast Cancer~0.01-0.1[4]-
OSC-19Head and Neck Squamous Cell Carcinoma~0.01-0.1[4]-
FaDuHead and Neck Squamous Cell Carcinoma~0.01-0.1[4]0.09 - 9.5[5]
HSC-2Head and Neck Squamous Cell Carcinoma~0.01-0.1[4]-
Various Pediatric Tumor Cell LinesVarious-Median: 0.27[6]
MDA-MB-231Breast Cancer-0.09 - 9.5[5]
MDA-MB-435Breast Cancer-0.09 - 9.5[5]
MDA-MB-468Breast Cancer-0.09 - 9.5[5]
HCC1806Breast Cancer-0.09 - 9.5[5]
HT-29Colon Cancer-0.09 - 9.5[5]
COLO 205Colon Cancer-0.09 - 9.5[5]
DLD-1Colon Cancer-0.09 - 9.5[5]
H23Non-Small Cell Lung Carcinoma-0.09 - 9.5[5]
H441Non-Small Cell Lung Carcinoma-0.09 - 9.5[5]
H520Non-Small Cell Lung Carcinoma-0.09 - 9.5[5]
H522-T1Non-Small Cell Lung Carcinoma-0.09 - 9.5[5]
NCI-H82Small Cell Lung Cancer-0.09 - 9.5[5]
DU 145Prostate Cancer-0.09 - 9.5[5]
LNCaPProstate Cancer-0.09 - 9.5[5]
U937Histiocytic Lymphoma-0.09 - 9.5[5]
A2780/1A9Ovarian Cancer-0.09 - 9.5[5]
MES-SAUterine Sarcoma-0.09 - 9.5[5]
HL-60Promyelocytic Leukemia-0.09 - 9.5[5]
LOXMelanoma-0.09 - 9.5[5]

Mechanism of Action: Beyond Microtubule Inhibition

Both this compound and halichondrin B exert their primary cytotoxic effects by inhibiting microtubule dynamics.[2][7] This interference with the formation and function of the mitotic spindle leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2]

Microtubule Disruption and Apoptosis Induction:

Halichondrin B and its analogs, including eribulin, have a distinct mechanism of microtubule inhibition. They suppress microtubule growth without significantly affecting the shortening phase.[7] This leads to the formation of non-functional mitotic spindles, triggering the mitotic checkpoint and ultimately leading to programmed cell death.[7] The apoptotic cascade initiated by these compounds involves the phosphorylation of the anti-apoptotic protein Bcl-2, release of cytochrome c from the mitochondria, and the activation of caspase-9 and caspase-3.[1]

cluster_0 Cellular Effects cluster_1 Apoptotic Pathway Halichondrin B / this compound Halichondrin B / this compound Microtubule Growth Inhibition Microtubule Growth Inhibition Halichondrin B / this compound->Microtubule Growth Inhibition Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Growth Inhibition->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Bcl-2 Phosphorylation Bcl-2 Phosphorylation Cytochrome c Release Cytochrome c Release Bcl-2 Phosphorylation->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Caspase-3 Activation->Apoptosis

Mechanism of Action for Halichondrin B and its Analogs.

This compound's Unique Impact on the Tumor Microenvironment:

Recent studies have revealed that this compound possesses a unique mechanism that extends beyond direct cytotoxicity to cancer cells. It has been shown to ameliorate the tumor microenvironment (TME).[8] Specifically, this compound can reduce the number of α-SMA-positive cancer-associated fibroblasts (CAFs) and promote tumor vascular remodeling.[8] This modulation of the TME is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway in CAFs.

cluster_0 This compound in the Tumor Microenvironment This compound This compound Microtubule Disruption (in CAFs) Microtubule Disruption (in CAFs) This compound->Microtubule Disruption (in CAFs) Vascular Remodeling Vascular Remodeling This compound->Vascular Remodeling PI3K/Akt/mTOR Pathway Inhibition PI3K/Akt/mTOR Pathway Inhibition Microtubule Disruption (in CAFs)->PI3K/Akt/mTOR Pathway Inhibition Reduced α-SMA+ CAFs Reduced α-SMA+ CAFs PI3K/Akt/mTOR Pathway Inhibition->Reduced α-SMA+ CAFs Ameliorated TME Ameliorated TME Reduced α-SMA+ CAFs->Ameliorated TME Vascular Remodeling->Ameliorated TME

This compound's Effect on the Tumor Microenvironment.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound and halichondrin B analogs. Specific parameters may vary between studies.

In Vitro Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 3,000-6,000 cells/well) and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or halichondrin B analog for a specified duration (e.g., 72 hours).[9]

  • Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.[10]

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[10][11]

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

cluster_workflow Cell Viability Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compound seed_cells->treat_cells add_reagent Add MTT/MTS Reagent treat_cells->add_reagent incubate Incubate add_reagent->incubate read_absorbance Read Absorbance incubate->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Generalized Workflow for an In Vitro Cell Viability Assay.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Tubulin Preparation: Reconstitute purified tubulin (e.g., bovine brain tubulin) in a polymerization buffer (e.g., G-PEM buffer containing GTP).[9]

  • Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound (this compound or halichondrin B analog) or control vehicle (DMSO).[9]

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.[12]

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The change in absorbance is proportional to the amount of polymerized microtubules.[9][12]

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

cluster_workflow Tubulin Polymerization Assay Workflow start Start prepare_tubulin Prepare Purified Tubulin and Compound start->prepare_tubulin mix_reagents Mix in 96-well Plate prepare_tubulin->mix_reagents incubate_37c Incubate at 37°C mix_reagents->incubate_37c read_absorbance Monitor Absorbance at 340 nm incubate_37c->read_absorbance analyze_curves Analyze Polymerization Curves read_absorbance->analyze_curves end End analyze_curves->end

Generalized Workflow for an In Vitro Tubulin Polymerization Assay.

Conclusion

This compound and halichondrin B are highly potent anti-cancer agents that function primarily as microtubule inhibitors. While direct comparative potency data is limited, available information suggests that this compound exhibits sub-nanomolar efficacy, comparable to that of halichondrin B and its well-studied analog, eribulin. A key differentiator for this compound is its emerging role as a modulator of the tumor microenvironment, specifically targeting cancer-associated fibroblasts through the PI3K/Akt/mTOR pathway. This dual mechanism of direct cytotoxicity and TME modulation positions this compound as a compelling candidate for further pre-clinical and clinical investigation. The provided experimental protocols offer a foundational understanding for researchers seeking to evaluate and compare the activity of these and other microtubule-targeting agents.

References

E7130: A Novel Microtubule Inhibitor with Tumor Microenvironment-Modulating Properties Compared to Standard of Care in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical and preclinical data for E7130, a novel microtubule dynamics inhibitor, in the context of standard of care (SoC) for several advanced solid tumors. This compound, a synthetic analog of the marine sponge natural product halichondrin B, exhibits a dual mechanism of action by not only targeting tubulin polymerization but also by modulating the tumor microenvironment (TME). This document summarizes available quantitative data, details experimental protocols from key preclinical studies, and visualizes relevant biological pathways and workflows.

Overview of this compound

This compound is an investigational anticancer agent that has shown potent preclinical activity and has undergone initial clinical evaluation. Its unique mode of action, which combines direct cytotoxicity to cancer cells with the ability to remodel the TME, positions it as a potential candidate for combination therapies. Preclinical studies have demonstrated that this compound can suppress cancer-associated fibroblasts (CAFs) and promote tumor vascular remodeling, thereby potentially enhancing the efficacy of other anticancer agents.

Preclinical Comparative Data of this compound

Preclinical studies have evaluated this compound as a monotherapy and in combination with standard-of-care agents in various xenograft models of solid tumors. Below is a summary of key findings.

Tumor TypeThis compound CombinationKey Preclinical FindingsStandard of Care (for comparison)
Urothelial Carcinoma Gemcitabine or ErdafitinibThis compound demonstrated significantly stronger antitumor activity than gemcitabine and paclitaxel in xenograft models. Combination with gemcitabine significantly inhibited tumor growth in CAF-rich models compared to monotherapy. Pre-treatment with this compound enhanced the efficacy of erdafitinib.[1]Platinum-based chemotherapy (Gemcitabine + Cisplatin), immune checkpoint inhibitors (e.g., Pembrolizumab), and targeted therapy for FGFR3-mutated tumors (Erdafitinib).[2][3][4][5][6][7]
Head and Neck Squamous Cell Carcinoma (HNSCC) CetuximabA dose of 90 µg/kg of this compound (half of the murine MTD) showed a prominent combination effect with cetuximab.Platinum-based chemotherapy with 5-FU and cetuximab (EXTREME regimen), or immunotherapy with pembrolizumab alone or in combination with chemotherapy.[8][9][10][11][12]
ER-positive Breast Cancer FulvestrantSignificant combination efficacy was observed with fulvestrant in ER+ breast cancer models.[1]Endocrine therapies (e.g., tamoxifen, aromatase inhibitors, fulvestrant) often in combination with CDK4/6 inhibitors (e.g., palbociclib).[13][14][15][16]
Castration-Resistant Prostate Cancer (CRPC) EnzalutamideSignificant combination efficacy was observed with enzalutamide in CRPC models.[1]Androgen receptor-targeted agents (e.g., Enzalutamide, Abiraterone), taxane-based chemotherapy (e.g., Docetaxel).[17][18][19][20][21]

Phase I Clinical Trial Outcomes for this compound (NCT03444701)

A first-in-human, open-label, dose-escalation Phase I study of this compound was conducted in Japanese patients with advanced solid tumors. The primary objectives were to assess safety, tolerability, and to determine the maximum tolerated dose (MTD). This was not a comparative study against a standard of care.

ParameterResults
Patient Population Patients with advanced solid tumors who had progressed on standard therapies.
Dosing Regimens Intravenous infusion on Day 1 of a 21-day cycle (Q3W) or on Days 1 and 15 of a 28-day cycle (Q2W).[22]
Maximum Tolerated Dose (MTD) 480 µg/m² for the Q3W regimen and 300 µg/m² for the Q2W regimen.[22]
Safety and Tolerability The most common treatment-emergent adverse events (TEAEs) were hematologic, including neutropenia, leukopenia, and lymphopenia. Non-hematologic TEAEs included decreased appetite, nausea, and fatigue.[22]
Pharmacokinetics This compound exhibited a multi-phasic elimination profile with a long terminal half-life.[22]
Antitumor Activity Stable disease was observed in a proportion of patients. Given the nature of a Phase I trial, efficacy was a secondary endpoint.[22]

Experimental Protocols

Preclinical Xenograft Models of Urothelial Carcinoma

The following protocol is a generalized representation based on the methodologies described in the preclinical evaluation of this compound in urothelial carcinoma models.[1]

  • Cell Lines and Culture: Human urothelial carcinoma cell lines are cultured in appropriate media. To establish tumors with varying levels of cancer-associated fibroblasts (CAFs), cell lines known to induce a desmoplastic reaction (CAF-rich) or not (CAF-poor) are selected.

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: A suspension of human urothelial carcinoma cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.[23][24][25][26][27][28]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound is administered intravenously at specified doses and schedules. For combination studies, the standard-of-care agent (e.g., gemcitabine) is administered according to a clinically relevant schedule.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Tumor volumes in the treatment groups are compared to the vehicle control group.

  • Immunohistochemical Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with antibodies against markers of interest, such as α-SMA (for CAFs), CD31 (for endothelial cells), and CA9 (for hypoxia).

  • Statistical Analysis: Statistical significance of differences in tumor growth between groups is determined using appropriate statistical tests, such as the Student's t-test or ANOVA.

Visualizations

This compound Signaling Pathway

E7130_Signaling_Pathway cluster_TME Tumor Microenvironment Cancer_Cell Cancer Cell CAF Cancer-Associated Fibroblast (CAF) Cancer_Cell->CAF TGF-β CAF->Cancer_Cell Pro-tumorigenic factors Endothelial_Cell Endothelial Cell This compound This compound This compound->Cancer_Cell Inhibits Microtubule Polymerization This compound->CAF Suppresses α-SMA expression This compound->Endothelial_Cell Promotes Vascular Remodeling

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Preclinical Combination Study

Preclinical_Workflow start Start implant Implant Human Tumor Cell Line into Mice start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer Treatment: - Vehicle - this compound - SoC Agent - this compound + SoC Agent randomize->treat measure Measure Tumor Volume and Body Weight treat->measure endpoint Endpoint Reached (e.g., tumor size, time) measure->endpoint analyze Tumor Excision and Immunohistochemical Analysis endpoint->analyze data Data Analysis and Statistical Evaluation analyze->data end End data->end

Caption: Workflow for a preclinical xenograft combination study.

Conclusion

This compound is a promising investigational agent with a dual mechanism of action that targets both cancer cells and the tumor microenvironment. Preclinical data suggest that its ability to modulate the TME may lead to synergistic effects when combined with standard-of-care therapies across a range of solid tumors. The initial Phase I clinical trial has established a safety profile and determined the MTD for further investigation. Future comparative clinical trials are warranted to definitively establish the clinical benefit of this compound in combination with standard-of-care regimens. The information presented in this guide provides a foundation for understanding the potential of this compound and for designing future research in this area.

References

A Comparative Guide to Microtubule-Targeting Agents: Focus on E7130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel microtubule-targeting agent E7130 with other established agents in the same class, including taxanes and vinca alkaloids. The information is intended to support research and drug development efforts in oncology.

Executive Summary

This compound is a potent microtubule dynamics inhibitor derived from the natural product halichondrin B. Preclinical studies have demonstrated its significant anti-proliferative activity at sub-nanomolar concentrations. A key differentiator of this compound is its dual mechanism of action: direct inhibition of microtubule polymerization and modulation of the tumor microenvironment (TME). Specifically, this compound has been shown to suppress cancer-associated fibroblasts (CAFs) and promote tumor vasculature remodeling, which may enhance its anti-tumor efficacy and overcome resistance mechanisms. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate an objective comparison with other microtubule-targeting agents.

Data Presentation

Table 1: Comparative Anti-proliferative Activity of Microtubule-Targeting Agents (IC50 Values)

The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and other microtubule-targeting agents in various cancer cell lines. It is important to note that a direct comparison is challenging due to the lack of publicly available data for all compounds tested in the same cell lines under identical experimental conditions. The data for this compound is presented for specific cell lines as reported in preclinical studies. For other agents, a range of reported IC50 values across different cancer cell lines is provided to indicate their general potency.

AgentClassCell LineIC50 (nM)Citation
This compound Halichondrin AnalogueKPL-4 (Breast Cancer)0.01 - 0.1[1]
OSC-19 (Head and Neck Cancer)0.01 - 0.1[1]
FaDu (Head and Neck Cancer)0.01 - 0.1[1]
HSC-2 (Head and Neck Cancer)0.01 - 0.1[1]
Eribulin Halichondrin AnalogueVarious~0.1 - 10[2]
Paclitaxel TaxaneVarious~2 - 10[3]
Docetaxel TaxaneVarious~1 - 5
Vincristine Vinca AlkaloidVarious~1 - 10
Vinblastine Vinca AlkaloidVarious~1 - 5

Note: The IC50 values for Eribulin, Taxanes, and Vinca Alkaloids are approximate ranges from various literature sources and are provided for general comparison. The exact IC50 can vary significantly based on the cell line and experimental conditions.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is crucial for determining the direct effect of a compound on microtubule formation.

Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) or fluorescence of a reporter dye that binds to polymerized microtubules.

General Protocol:

  • Reagents and Materials:

    • Purified tubulin (e.g., from porcine brain)

    • GTP solution

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

    • Test compounds (this compound and others) dissolved in an appropriate solvent (e.g., DMSO)

    • Microplate reader capable of measuring absorbance at 340 nm or fluorescence.

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

    • Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

    • Transfer the reaction mixtures to a pre-warmed 96-well plate.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the change in absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths over time (e.g., every minute for 60 minutes).

    • The rate and extent of tubulin polymerization are determined from the resulting curves. Inhibitors of polymerization will show a decrease in the rate and/or extent of the signal increase, while stabilizers may show an increase.

Cancer-Associated Fibroblast (CAF) Suppression Assay

This assay evaluates the ability of a compound to reduce the pro-tumorigenic phenotype of CAFs.

Principle: CAFs are characterized by the expression of specific markers, such as alpha-smooth muscle actin (α-SMA). The assay measures the effect of the test compound on the expression of these markers.

General Protocol:

  • Cell Culture:

    • Culture primary human or mouse CAFs or a suitable fibroblast cell line (e.g., NIH-3T3).

    • CAFs can be co-cultured with cancer cells or stimulated with TGF-β to induce a myofibroblastic phenotype.

  • Treatment:

    • Treat the CAF cultures with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24-72 hours).

  • Analysis:

    • Immunofluorescence Staining: Fix and permeabilize the cells, then stain for α-SMA using a specific primary antibody followed by a fluorescently labeled secondary antibody. Nuclei can be counterstained with DAPI.

    • Western Blotting: Lyse the cells and perform western blotting to quantify the protein levels of α-SMA and other relevant markers.

    • Image Analysis: For immunofluorescence, capture images using a fluorescence microscope and quantify the intensity of α-SMA staining per cell.

In Vitro Tumor Vasculature Remodeling Assay (Tube Formation Assay)

This assay assesses the effect of a compound on the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.

Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel), will form tube-like structures. The extent of this tube formation can be quantified.

General Protocol:

  • Reagents and Materials:

    • Human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines.

    • Basement membrane extract (e.g., Matrigel).

    • Endothelial cell growth medium.

    • Test compounds.

  • Procedure:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the cells with various concentrations of the test compound (e.g., this compound).

    • Incubate the plate at 37°C for a period sufficient for tube formation to occur (e.g., 6-24 hours).

    • Visualize the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Mandatory Visualization

Signaling Pathway of this compound in Cancer-Associated Fibroblasts

E7130_CAF_Signaling TGFb TGF-β Microtubule Microtubule Network Formation TGFb->Microtubule Induces This compound This compound This compound->Microtubule Disrupts PI3K PI3K/AKT/mTOR Pathway Microtubule->PI3K Activates Myofibroblast Myofibroblast Transdifferentiation (α-SMA expression) PI3K->Myofibroblast Promotes Tubulin_Polymerization_Workflow cluster_prep Preparation (on ice) cluster_reaction Reaction (37°C) cluster_analysis Analysis Tubulin Purified Tubulin Mix Reaction Mixture in 96-well plate Tubulin->Mix GTP GTP GTP->Mix Buffer Polymerization Buffer Buffer->Mix Compound Test Compound (e.g., this compound) Compound->Mix Incubation Incubate at 37°C Mix->Incubation Reader Measure Absorbance (340nm) or Fluorescence over time Incubation->Reader Data Generate Polymerization Curves Reader->Data E7130_Dual_Mechanism cluster_direct Direct Cytotoxic Effect cluster_tme Tumor Microenvironment Modulation This compound This compound MT_Inhibition Microtubule Dynamics Inhibition This compound->MT_Inhibition CAF_Suppression CAF Suppression This compound->CAF_Suppression Vascular_Remodeling Tumor Vasculature Remodeling This compound->Vascular_Remodeling Cell_Cycle_Arrest Cell Cycle Arrest MT_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis of Cancer Cells Cell_Cycle_Arrest->Apoptosis Antitumor_Effect Enhanced Anti-Tumor Efficacy Apoptosis->Antitumor_Effect CAF_Suppression->Antitumor_Effect Vascular_Remodeling->Antitumor_Effect

References

E7130: A Paradigm Shift in Cancer Therapy Beyond Microtubule Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of E7130 Versus Existing Microtubule-Targeting Agents

This compound, a synthetic analog of the marine natural product halichondrin B, is emerging as a promising anti-cancer agent that not only targets microtubule dynamics, a hallmark of traditional chemotherapies, but also uniquely remodels the tumor microenvironment (TME). This dual mechanism of action positions this compound as a potential paradigm shift in the treatment of solid tumors, offering distinct advantages over existing microtubule inhibitors such as paclitaxel, vincristine, and its predecessor, eribulin. This guide provides a comprehensive comparison of this compound with these established therapies, supported by preclinical experimental data, for researchers, scientists, and drug development professionals.

Superior In Vitro Potency of this compound

This compound demonstrates exceptional potency in inhibiting the proliferation of various cancer cell lines, with IC50 values in the sub-nanomolar range. This high potency suggests that this compound can achieve therapeutic efficacy at lower concentrations, potentially leading to a better safety profile.

Compound Cancer Cell Line(s) IC50 (nM) Reference(s)
This compound KPL-4, OSC-19, FaDu, HSC-20.01 - 0.1[1]
Paclitaxel Various human tumor cell lines2.5 - 7.5[2]
MDA-MB-231 (Triple Negative Breast Cancer)~5[3]
SK-BR-3 (HER2+ Breast Cancer)~10[3]
Vincristine Human cancer cell linesVaries significantly[4][5]
Eribulin Blood cancer cell lines0.13 - 12.12[6]
MDA-MB-231 (Triple Negative Breast Cancer)~25-fold more sensitive than U2OS cells[7]

Differentiating Mechanisms of Action: A Tale of Two Fronts

While all four agents disrupt microtubule function, their specific mechanisms and downstream consequences differ significantly.

Microtubule Dynamics Inhibition

This compound, like its counterparts, inhibits microtubule polymerization, leading to mitotic arrest and subsequent cancer cell death.[8][9] However, the unique advantage of this compound lies in its concurrent and potent activity on the TME.

Tumor Microenvironment Remodeling: The Unparalleled Advantage of this compound

The TME plays a critical role in tumor progression, metastasis, and drug resistance. This compound uniquely modulates the TME in two significant ways:

  • Suppression of Cancer-Associated Fibroblasts (CAFs): CAFs are a major component of the TME and are known to promote tumor growth and therapeutic resistance. This compound has been shown to reduce the number of α-SMA-positive CAFs within the tumor.[8] This anti-CAF activity is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.[1]

  • Tumor Vasculature Remodeling: this compound promotes the remodeling of the tumor vasculature by increasing the density of intratumoral CD31-positive endothelial cells.[8] This normalization of the tumor blood supply can enhance the delivery of other therapeutic agents to the tumor and alleviate hypoxia, a known driver of tumor progression and resistance.

While paclitaxel has also been reported to modulate the TME, its effects are different and can sometimes be pro-tumorigenic, such as by increasing the expression of tumor resistance drivers.[10][11] There is a clear need for direct preclinical studies comparing the TME-modulating effects of this compound and paclitaxel to fully elucidate their differential impacts.

Preclinical In Vivo Efficacy: this compound Demonstrates Superiority

Head-to-head preclinical studies have demonstrated the superior anti-tumor efficacy of this compound compared to existing therapies.

This compound vs. Vincristine in Early T-Cell Precursor Acute Lymphoblastic Leukemia (ETP-ALL) Xenografts

A study in patient-derived xenograft (PDX) models of ETP-ALL showed that this compound was more effective than vincristine in delaying disease progression and inducing objective responses.

Parameter This compound (0.135 mg/kg, IV, weekly x 3) Vincristine (1 mg/kg, IP, weekly x 3)
Delay in Disease Progression (T-C days) 18.1 - 49.53.5 - 37.7
Objective Responses 4 out of 5 evaluable PDXs (1 CR, 3 MCRs)2 out of 6 PDXs (1 CR, 1 MCR)

T-C: Time to event for treated group minus time to event for control group. CR: Complete Response. MCR: Maintained Complete Response.

This compound vs. Paclitaxel in Urothelial Carcinoma Xenografts

An abstract reported that this compound demonstrated significantly stronger antitumor activity than paclitaxel in urothelial carcinoma xenograft models. However, detailed quantitative data from the full study are needed for a comprehensive comparison.

Signaling Pathways and Experimental Workflows

E7130_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_CancerCell Cancer Cell CAF Cancer-Associated Fibroblast (CAF) Vessels Tumor Vasculature Microtubules Microtubule Dynamics Proliferation Cell Proliferation Microtubules->Proliferation Disrupts This compound This compound This compound->CAF Suppresses This compound->Vessels Promotes Remodeling This compound->Microtubules Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR Inhibits TGFb TGF-β TGFb->PI3K_AKT_mTOR Activates PI3K_AKT_mTOR->CAF Promotes Activation

Caption: this compound dual mechanism of action.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis Cell_Culture Cancer Cell Lines & Normal Fibroblasts Treatment Treat with this compound or Comparator Drug Cell_Culture->Treatment MT_Assay Microtubule Dynamics Assay Treatment->MT_Assay Viability_Assay Cell Viability Assay (IC50) Treatment->Viability_Assay Western_Blot Western Blot for PI3K/AKT/mTOR Pathway Treatment->Western_Blot Xenograft Establish Tumor Xenografts in Mice Drug_Admin Administer this compound or Comparator Drug Xenograft->Drug_Admin Tumor_Measurement Measure Tumor Volume and Survival Drug_Admin->Tumor_Measurement IHC Immunohistochemistry for TME Markers (α-SMA, CD31) Drug_Admin->IHC

Caption: Preclinical experimental workflow.

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay (IC50 Determination)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound or comparator drugs for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a non-linear regression analysis.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups and administer this compound or comparator drugs via the appropriate route (e.g., intravenous) and schedule.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry.

Western Blot for PI3K/AKT/mTOR Pathway Analysis
  • Protein Extraction: Lyse treated cells or tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a significant advancement in the field of microtubule-targeting chemotherapy. Its unique ability to not only potently inhibit cancer cell proliferation but also to favorably remodel the tumor microenvironment sets it apart from existing therapies. The preclinical data strongly suggest that this compound has the potential to overcome some of the limitations of current treatments, including drug resistance. Further clinical investigation is warranted to fully realize the therapeutic potential of this novel agent in a variety of solid tumors. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the comparative advantages of this compound.

References

Safety Operating Guide

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for the Investigational Anticancer Agent E7130

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent investigational compounds like E7130 is paramount. As a novel anticancer agent and a tumor microenvironment-ameliorating microtubule inhibitor, this compound is classified as a potent compound that requires stringent handling procedures to prevent exposure. While a specific Safety Data Sheet (SDS) for the active pharmaceutical ingredient this compound is not publicly available, its classification as a cytotoxic agent necessitates adherence to established guidelines for handling such materials.

This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the safe handling of this compound. The following procedural, step-by-step guidance is based on best practices for managing potent and cytotoxic compounds in a research and development setting.

Personal Protective Equipment (PPE) Recommendations

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Low-Risk Operations (e.g., handling sealed containers, visual inspection)- Laboratory coat- Safety glasses with side shields- Single pair of chemotherapy-rated gloves
Medium-Risk Operations (e.g., weighing, preparing solutions in a ventilated enclosure)- Disposable solid-front gown with tight-fitting cuffs- Safety glasses with side shields or chemical splash goggles- Double pair of chemotherapy-rated gloves- Respiratory protection (e.g., N95 or higher) may be required based on risk assessment
High-Risk Operations (e.g., handling powders outside of a containment system, cleaning spills)- Disposable, impervious, solid-front gown with tight-fitting cuffs- Chemical splash goggles and a face shield- Double pair of chemotherapy-rated gloves- Appropriate respiratory protection (e.g., N95, N100, or powered air-purifying respirator - PAPR)

Key Considerations for PPE Selection and Use:

  • Gloves: Always wear chemotherapy-rated gloves, typically made of nitrile. When double-gloving, the outer glove should be worn over the cuff of the gown, and the inner glove underneath. Gloves should be changed regularly and immediately if they become contaminated or torn.

  • Gowns: Gowns should be disposable, made of a low-lint and impervious material, and have a solid front with long sleeves and tight-fitting elastic or knit cuffs.

  • Eye and Face Protection: At a minimum, safety glasses with side shields should be worn. For activities with a higher risk of splashes, chemical splash goggles and a face shield are necessary.

  • Respiratory Protection: The need for respiratory protection should be determined by a formal risk assessment of the specific procedure. An N95 respirator is the minimum recommendation for handling powders. For higher-risk activities, a higher level of respiratory protection, such as an N100 respirator or a PAPR, may be required.

Procedural Guidance for Handling this compound

Engineering Controls:

  • All handling of this compound powder should be conducted in a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE) to minimize the risk of inhalation.

  • Use of a closed-system drug-transfer device (CSTD) is recommended for solution transfers to prevent the escape of aerosols and vapors.

Standard Operating Procedures:

  • Preparation: Before beginning any work, ensure that the designated handling area is clean and uncluttered. All necessary equipment, including PPE and waste disposal containers, should be readily available.

  • Donning PPE: Follow a strict sequence for putting on PPE to ensure complete protection. A recommended workflow is illustrated in the diagram below.

  • Handling:

    • When weighing the compound, do so in a ventilated enclosure on a disposable liner.

    • When preparing solutions, add the solvent to the this compound powder slowly to avoid aerosolization.

    • All containers of this compound should be clearly labeled as a "Potent Compound" or "Cytotoxic Agent."

  • Doffing PPE: The removal of PPE should be done in a manner that prevents self-contamination. A recommended workflow is illustrated in the diagram below.

  • Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated using an appropriate cleaning agent.

  • Waste Disposal: All disposable PPE and materials contaminated with this compound should be disposed of as hazardous cytotoxic waste in clearly labeled, sealed containers. Follow your institution's specific guidelines for hazardous waste disposal.

Visualization of PPE Workflow

The following diagram illustrates the logical workflow for donning and doffing Personal Protective Equipment when handling potent compounds like this compound. Adherence to this sequence is critical to minimize the risk of exposure.

PPE_Workflow cluster_Donning Donning PPE (Putting On) cluster_Doffing Doffing PPE (Taking Off) Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Outer Gloves Don3->Don4 Don5 Respiratory Protection Don4->Don5 Don6 Eye and Face Protection Don5->Don6 Doff1 Shoe Covers Doff2 Outer Gloves Doff1->Doff2 Doff3 Gown and Inner Gloves Doff2->Doff3 Doff4 Eye and Face Protection Doff3->Doff4 Doff5 Respiratory Protection Doff4->Doff5 Doff6 Hand Washing Doff5->Doff6

PPE Donning and Doffing Workflow for Potent Compounds.

By implementing these stringent safety measures and operational protocols, research organizations can build a strong foundation of laboratory safety and chemical handling, ensuring the protection of their personnel while advancing critical drug development research. This commitment to safety beyond the product itself is fundamental to building deep trust and becoming a preferred source for scientific information.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.